Prepodyne
Description
Properties
CAS No. |
26617-87-8 |
|---|---|
Molecular Formula |
C5H10I2O2 |
Molecular Weight |
355.94 g/mol |
IUPAC Name |
2-methyloxirane;molecular iodine;oxirane |
InChI |
InChI=1S/C3H6O.C2H4O.I2/c1-3-2-4-3;1-2-3-1;1-2/h3H,2H2,1H3;1-2H2; |
InChI Key |
UYKWDAPDQOLFRV-UHFFFAOYSA-N |
SMILES |
CC1CO1.C1CO1.II |
Canonical SMILES |
CC1CO1.C1CO1.II |
Synonyms |
poloxamer-iodone Prepodyne |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Prepodyne: A Technical Guide to Povidone-Iodine's Antimicrobial Action
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action of Prepodyne, an antiseptic agent whose efficacy is centered on its active ingredient, povidone-iodine (PVP-I). This document is intended for researchers, scientists, and drug development professionals, offering a detailed understanding of the molecular interactions and antimicrobial properties of this widely used biocide.
Executive Summary
This compound's antimicrobial activity is driven by the gradual release of free iodine from the povidone-iodine complex.[1][2] This free iodine is a potent, broad-spectrum microbicidal agent effective against a wide array of pathogens, including bacteria, viruses, and fungi.[1][3][4] Its mechanism is multifaceted, involving the rapid penetration of microbial cell walls and the subsequent disruption of critical cellular components. Key actions include the oxidation of proteins, interference with nucleic acids, and destabilization of the cell membrane.[1][3] This multi-pronged attack strategy is a primary reason for the notable absence of documented microbial resistance to povidone-iodine.
The Povidone-Iodine Complex: A Reservoir for Free Iodine
Povidone-iodine is a chemical complex of polyvinylpyrrolidone (povidone) and iodine.[2] The povidone polymer acts as a carrier and stabilizing agent for the iodine, allowing for a sustained release of free iodine upon application.[1][2] This controlled release minimizes the irritant properties often associated with elemental iodine while maintaining a prolonged antimicrobial effect.[1] An interesting characteristic of povidone-iodine solutions is that their bactericidal activity can increase with dilution up to a certain point, which is attributed to the greater availability of free iodine in more dilute solutions.[1]
Molecular Mechanism of Antimicrobial Action
The antimicrobial efficacy of this compound is not reliant on a single, specific target but rather on a simultaneous assault on multiple vital cellular components. This broad-based mechanism is fundamental to its wide spectrum of activity and the lack of acquired resistance in microorganisms.
Disruption of Microbial Cell Structures
Free iodine released from the povidone-iodine complex rapidly penetrates the cell walls of microorganisms.[1] Once inside the cell, it targets the fundamental building blocks of the organism.
Protein and Enzyme Inactivation
A primary mode of action is the oxidation of amino acids, particularly tyrosine and histidine, within microbial proteins.[1] This oxidative process alters the structure and function of these proteins, leading to the denaturation and inactivation of essential enzymes and structural proteins, ultimately resulting in cell death.[1]
Nucleic Acid Interference
Free iodine also interacts with the nucleic acids (DNA and RNA) of microorganisms.[1] These interactions can lead to the disruption of their structure and function, inhibiting replication and other vital genetic processes.[1]
Cell Membrane Disruption
The integrity of the microbial cell membrane is compromised by the interaction of iodine with the lipid bilayer.[1] This disruption leads to the leakage of cellular contents and ultimately results in cell lysis.[1]
Quantitative Antimicrobial Efficacy
The broad-spectrum activity of povidone-iodine has been demonstrated against a variety of clinically relevant pathogens. The following tables summarize its efficacy from various in vitro studies.
Table 1: Bactericidal Activity of Povidone-Iodine
| Microorganism | Povidone-Iodine Concentration | Contact Time | Log Reduction | Reference |
| Staphylococcus aureus (MRSA) | 10% | 15-60 sec | >4 | [1] |
| Staphylococcus aureus (MSSA) | 10% | 15-60 sec | >4 | [1] |
| Ocular Isolates (various) | 0.25% | 30 sec | No Growth | [5][6][7] |
| Cutibacterium acnes | 0.4% | 60 sec | Bactericidal | [8] |
| Clinically Relevant Bacteria | Various Formulations | 30-60 sec | >4 (>99.99% kill) | [9] |
Table 2: Virucidal Activity of Povidone-Iodine
| Virus | Povidone-Iodine Formulation/Concentration | Contact Time | Log Reduction | Reference |
| SARS-CoV-2 | 1% (undiluted) | 15 sec | >5 | [10] |
| SARS-CoV-2 | 0.5% (1:2 dilution) | 15 sec | >4 | [10] |
| MERS-CoV | 4%, 7.5%, 1% | 15 sec | >4 (>99.99% inactivation) | [11] |
| Enveloped & Non-enveloped viruses | Various | < 5 min | Virucidal | [11] |
| Human & Avian Influenza A | 1.56 mg/ml | Not specified | 23.0–97.5% reduction | [12] |
Table 3: Fungicidal Activity of Povidone-Iodine
| Microorganism | Povidone-Iodine Formulation/Concentration | Contact Time | Observation | Reference |
| Candida albicans | 10% | Not specified | Fungicidal | [13] |
| Aspergillus flavus | 10% | Not specified | Inhibition zone of 5 mm | |
| Fungal Biofilms (various) | 10% | Not specified | Fungicidal | [14] |
| Clinically Relevant Fungi | Various Formulations | 30-60 sec | >4 (>99.99% kill) | [9] |
Experimental Protocols
The antimicrobial efficacy of this compound and other povidone-iodine formulations is evaluated using standardized in vitro methods. The following are outlines of key experimental protocols.
Bactericidal Activity: Quantitative Suspension Test (based on EN 1276)
This test evaluates the bactericidal activity of a disinfectant in a liquid suspension.
-
Preparation of Test Organisms: Standardized cultures of test bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, Enterococcus hirae) are prepared.
-
Test Solution Preparation: The disinfectant is prepared at the desired concentration(s).
-
Inoculation: A suspension of the test bacteria is mixed with an interfering substance (to simulate organic load) and then added to the disinfectant solution.
-
Contact Time: The mixture is maintained at a specified temperature for a defined contact time.
-
Neutralization: At the end of the contact time, an aliquot of the mixture is transferred to a neutralizing solution to stop the antimicrobial action.
-
Enumeration: The number of surviving bacteria is determined by plating the neutralized sample onto agar and incubating.
-
Calculation: The log reduction in bacterial count is calculated by comparing the number of surviving bacteria to the initial bacterial count. A 5-log reduction (99.999% kill) is typically required for a product to pass.[3]
Antimicrobial Activity: Time-Kill Procedure (based on ASTM E2315)
This method assesses the change in a microbial population over time after exposure to an antimicrobial agent.[15]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Test Setup: The liquid antimicrobial product is placed in a sterile container.
-
Inoculation: A specific volume of the microbial inoculum is added to the antimicrobial product and mixed thoroughly. A control with a saline solution instead of the antimicrobial is also prepared.
-
Sampling: At predetermined time intervals (e.g., 15s, 30s, 1 min, 5 min), aliquots are removed from the test and control containers.
-
Neutralization and Plating: The removed aliquots are immediately placed in a neutralizing broth, and then serial dilutions are plated onto agar.
-
Incubation and Enumeration: The plates are incubated, and the number of surviving microorganisms at each time point is counted.
-
Data Analysis: The log reduction of the microbial population is calculated for each time point and can be plotted to create a "kill curve".
Virucidal Activity Assessment (General Protocol)
This protocol outlines the general steps for determining the efficacy of a disinfectant against viruses.
-
Virus and Cell Culture Preparation: A specific virus and a suitable host cell line are propagated and quantified.
-
Test Mixture: The disinfectant is mixed with the virus suspension, often in the presence of an interfering substance.
-
Contact Time: The mixture is incubated for a defined period.
-
Neutralization/Dilution: The action of the disinfectant is stopped, typically by dilution, to a level that is not toxic to the host cells.
-
Infection of Host Cells: The treated virus suspension is used to infect the host cell cultures.
-
Incubation and Observation: The cell cultures are incubated and observed for cytopathic effects (CPE) or other indicators of viral replication.
-
Quantification: The viral titer is determined, and the log reduction is calculated compared to a control. A 4-log reduction (99.99% inactivation) is often the benchmark for virucidal efficacy.[16]
Fungicidal Activity Assessment (based on AOAC 955.17)
This method is used to evaluate the fungicidal properties of disinfectants.
-
Spore Suspension Preparation: A concentrated suspension of fungal spores (e.g., Trichophyton mentagrophytes) is prepared.
-
Disinfectant Dilutions: A series of dilutions of the test disinfectant are made.
-
Inoculation: The fungal spore suspension is added to each disinfectant dilution.
-
Contact Time: The mixture is held for a specified contact time (typically up to 10 minutes).
-
Neutralization and Culture: An aliquot from each dilution is transferred to a growth-promoting broth that neutralizes the disinfectant.
-
Incubation: The broth cultures are incubated for an extended period (e.g., 10 days) to allow for fungal growth.
-
Evaluation: The highest dilution of the disinfectant that kills the fungal spores is determined.
Conclusion
The mechanism of action of this compound, through its active ingredient povidone-iodine, is a robust and multi-targeted process that ensures broad-spectrum antimicrobial activity. Its ability to disrupt multiple essential cellular components of microorganisms simultaneously makes it a highly effective antiseptic and a critical tool in infection control. The extensive body of in vitro evidence supports its rapid and potent bactericidal, virucidal, and fungicidal properties. The lack of documented microbial resistance further underscores its value in clinical and research settings. This technical guide provides a foundational understanding of this compound's core mechanism, supported by quantitative efficacy data and standardized experimental methodologies, for the scientific and drug development communities.
References
- 1. Povidone Iodine: Properties, Mechanisms of Action, and Role in Infection Control and Staphylococcus aureus Decolonization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. EN 1276:2019 - Viroxy [viroxylabs.com]
- 4. Povidone–iodine: use in hand disinfection, skin preparation and antiseptic irrigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Povidone-iodine concentration and in vitro killing time of bacterial corneal ulcer isolates | Digital Journal of Ophthalmology [djo.harvard.edu]
- 6. Povidone-iodine concentration and in vitro killing time of bacterial corneal ulcer isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Comparative in vitro evaluation of the antimicrobial activities of povidone-iodine and other commercially available antiseptics against clinically relevant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro virucidal activity of povidone iodine gargle and mouthwash against SARS-CoV-2: implications for dental practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Virucidal benefits of povidone-iodine use on the ocular surface: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. researchgate.net [researchgate.net]
- 15. store.astm.org [store.astm.org]
- 16. Evaluating the Virucidal Activity of Disinfectants According to European Union Standards [mdpi.com]
Navigating the Core Chemistry of Prepodyne: A Technical Guide to its Properties and Stability
For Immediate Release
This technical guide provides a comprehensive overview of the chemical properties and stability of Prepodyne solution, an antiseptic agent widely utilized in research, scientific, and drug development settings. The core active ingredient in this compound is povidone-iodine, a complex of polyvinylpyrrolidone (povidone or PVP) and iodine. This document, intended for researchers, scientists, and drug development professionals, delves into the fundamental chemical characteristics, stability under various conditions, and the methodologies used to assess these properties.
Core Chemical and Physical Properties
This compound solution is a dark brown, aqueous solution with a characteristic faint odor of iodine. Its efficacy and safety are intrinsically linked to its chemical and physical properties, which are summarized in the table below.
| Property | Value/Information | Source(s) |
| Active Ingredient | Povidone-Iodine | |
| Appearance | Dark brown liquid | |
| Odor | Faint, characteristic iodine odor | |
| pH (1% solution) | 1.5 - 3.5 | |
| Specific Gravity | Approximately 1.02 - 1.04 | |
| Solubility | Soluble in cold and mild-warm water, ethyl alcohol, isopropyl alcohol, polyethylene glycol, and glycerol. | |
| Boiling Point | Approximately 100°C |
Mechanism of Action: The Release of Free Iodine
The antimicrobial activity of this compound solution is not derived from the povidone-iodine complex itself, but from the free iodine that is slowly released from the povidone carrier in solution. This controlled release mechanism minimizes the toxicity associated with elemental iodine while maintaining a broad spectrum of microbicidal activity against bacteria, fungi, protozoa, and viruses. The free iodine kills microorganisms through the iodination of lipids and oxidation of cytoplasmic and membrane compounds.
Caption: Mechanism of action of povidone-iodine.
Stability of this compound Solution
The stability of this compound solution is crucial for its antiseptic efficacy. The concentration of "available iodine," which is the iodine released upon reduction, is a key parameter in assessing its stability. Povidone-iodine solutions are generally stable under normal storage conditions. However, their stability is influenced by several factors, including:
-
Temperature: Elevated temperatures accelerate the degradation of povidone-iodine, leading to a loss of available iodine. Storage above 25°C can result in a monthly loss of 0.5-1.2% of effective iodine.
-
Light: Direct sunlight and UV radiation can cause photodegradation. It is recommended to store the solution in a light-shielded container.
-
Container Seal: Improperly sealed containers can lead to the loss of effective ingredients.
For optimal stability, this compound solution should be stored in a closed, light-shielded container at a controlled room temperature, ideally around 4°C for long-term storage.
Degradation Pathways
The primary degradation pathway for povidone-iodine in aqueous solution involves the loss of available iodine. One of the known degradation byproducts is the formation of iodate. This process is accelerated by factors such as increased temperature and humidity.
Experimental Protocols
Assay of Available Iodine
This protocol determines the concentration of available iodine in the this compound solution, which is a critical quality control parameter.
Methodology:
-
Accurately weigh approximately 0.5 g of the povidone-iodine solution.
-
Dissolve the sample in 30 mL of water.
-
Titrate the solution with a standardized 0.02 mol/L sodium thiosulfate solution.
-
As the endpoint is approached (the solution becomes pale yellow), add 2 mL of starch indicator solution. The solution will turn a deep blue color.
-
Continue the titration with sodium thiosulfate until the blue color disappears.
-
Record the volume of sodium thiosulfate used and calculate the percentage of available iodine.
Caption: Workflow for the assay of available iodine.
Stability Testing Protocol
This protocol assesses the stability of this compound solution under specific storage conditions.
Methodology:
-
Obtain multiple, sealed containers of the this compound solution from the same batch.
-
Designate different storage conditions to be tested (e.g., room temperature with light exposure, room temperature in the dark, refrigerated at 4°C).
-
At predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months), remove a sample from each storage condition.
-
For each sample, perform the following tests:
-
Visual Inspection: Note any changes in color or precipitation.
-
pH Measurement: Determine the pH of the solution.
-
Assay of Available Iodine: Quantify the available iodine concentration as described in the previous protocol.
-
-
Analyze the data to determine the rate of degradation and establish a recommended shelf life under different storage conditions. A study on povidone-iodine solutions showed that the pH and available iodine were stable for 200 days in topical solutions stored at room temperature, both in opened and unopened bottles.
Conclusion
This compound solution, a povidone-iodine based antiseptic, possesses a well-defined set of chemical and physical properties that are critical to its function. Its stability is paramount to its efficacy and is influenced by environmental factors such as temperature and light. The standardized experimental protocols outlined in this guide are essential for the quality control and assurance of this compound solution in research and development settings. A thorough understanding of these characteristics will enable scientists and professionals to utilize this important antiseptic agent effectively and safely.
The Core of Prepodyne: A Technical Guide to Povidone-Iodine
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide serves as a technical resource on the active ingredient of Prepodyne, Povidone-Iodine. We will delve into its chemical identity, mechanism of action, antimicrobial efficacy supported by quantitative data, and the experimental methodologies used to validate its performance.
Active Ingredient: Povidone-Iodine
The active pharmaceutical ingredient in this compound is Povidone-Iodine (PVP-I) .[1][2][3][4] It is a stable chemical complex of povidone (polyvinylpyrrolidone, PVP), a synthetic polymer, and elemental iodine.[3][4] This complex serves as a carrier for iodine, allowing for its sustained release and reducing the irritation associated with elemental iodine. This compound formulations typically contain varying concentrations of Povidone-Iodine, which in turn provide a specific percentage of titratable, or available, iodine, the active antimicrobial agent.[1][3] For instance, a 10% Povidone-Iodine solution provides 1% titratable iodine.
Chemical Structure
Povidone-Iodine is not a single molecule with a discrete structure but rather a complex formed between the polymer polyvinylpyrrolidone and diatomic iodine (I₂). The povidone polymer consists of repeating units of 1-vinyl-2-pyrrolidinone. The iodine is held within the helical structure of the povidone polymer. This interaction is not a permanent chemical bond, allowing for the gradual release of free iodine when the complex is in contact with biological surfaces.
The molecular formula for the repeating unit of povidone is (C₆H₉NO)n, and the complex is represented as (C₆H₉NO)n·xI₂.[3]
Mechanism of Action
The antimicrobial activity of Povidone-Iodine is attributed to the action of free iodine released from the povidone polymer carrier. This free iodine is a potent oxidizing agent and exerts its microbicidal effect through several mechanisms:
-
Rapid Penetration: Free iodine rapidly penetrates the cell walls of microorganisms.[5]
-
Oxidation of Cellular Components: It oxidizes key cellular components, including proteins, nucleotides, and fatty acids, leading to cell death.[1]
-
Protein Disruption: Iodine reacts with amino acids such as tyrosine and histidine in microbial proteins, altering their structure and rendering them non-functional. This disrupts critical enzymatic and structural proteins.[6]
-
Membrane Disruption: It interacts with unsaturated fatty acids in the cell membrane, altering its integrity and causing leakage of cellular contents.[6][5]
This multi-faceted mechanism of action is a key reason why microbial resistance to Povidone-Iodine is exceedingly rare.[5][7]
Antimicrobial Spectrum and Efficacy
Povidone-Iodine possesses a broad-spectrum antimicrobial activity, effective against a wide range of pathogens including:
-
Bacteria: Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[1][5]
-
Protozoa: [1]
-
Spores: It also demonstrates activity against bacterial spores with increased contact time.[1]
The following tables summarize the quantitative data on the efficacy of Povidone-Iodine from various studies.
Table 1: Bactericidal Efficacy of Povidone-Iodine against MRSA
| Povidone-Iodine Concentration | Organism | Contact Time | Protein Load | Outcome (Log Reduction) | Reference |
| 1% | MRSA (10 isolates) | 30 seconds | None | >5 | [7][8] |
| 10% | MRSA (10 isolates) | 30 seconds | 0.2% albumin | >5 | [7][8] |
Table 2: General Antimicrobial Efficacy of Povidone-Iodine
| Povidone-Iodine Concentration | Organism | Contact Time | Outcome | Reference |
| 0.25% | S. aureus | 30 seconds | No growth | [8] |
| 0.5% | S. aureus | 1 minute | ≥5 log reduction | [8] |
| 0.25% | K. aerogenes | 5 seconds | ≥5 log reduction | [8] |
| Not Specified | Antiseptic-resistant clinical isolates | 30 seconds | High bactericidal activity | [8] |
| Not Specified | Biofilms of antiseptic-resistant species | 10 minutes | No viable cells | [8] |
Table 3: Virucidal Efficacy of Povidone-Iodine against SARS-CoV-2
| Povidone-Iodine Concentration | Virus | Contact Time | Outcome | Reference |
| 0.5% | SARS-CoV-2 | 15 seconds | Complete inactivation (>3 log10 reduction) | |
| 1.25% | SARS-CoV-2 | 15 seconds | Complete inactivation (>3 log10 reduction) | |
| 2.5% | SARS-CoV-2 | 15 seconds | Complete inactivation (>3 log10 reduction) | [9] |
Experimental Protocols
The efficacy of Povidone-Iodine is validated through standardized in vitro testing methods. Below are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Preparation of Reagents: A series of twofold dilutions of Povidone-Iodine are prepared in a liquid growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: A standardized suspension of the test microorganism (e.g., MRSA) is added to each dilution of the antiseptic. A positive control (broth with inoculum, no antiseptic) and a negative control (broth only) are also prepared.
-
Incubation: The inoculated tubes or microplate wells are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Observation: Following incubation, the tubes or wells are visually inspected for turbidity, which indicates microbial growth. The lowest concentration of Povidone-Iodine that shows no visible growth is recorded as the MIC.
Time-Kill Assay
This assay measures the rate at which an antiseptic kills a microbial population over time.
Methodology:
-
Preparation: A standardized inoculum of the test microorganism is added to a specific concentration of the Povidone-Iodine solution. A control solution without the antiseptic is also prepared.
-
Sampling: At predetermined time intervals (e.g., 15 seconds, 30 seconds, 1 minute, 5 minutes), an aliquot is removed from the test solution.
-
Neutralization: The antiseptic in the aliquot is immediately neutralized by adding it to a suitable neutralizing broth to stop its antimicrobial activity.
-
Plating and Incubation: The neutralized sample is serially diluted and plated onto an appropriate agar medium. The plates are then incubated to allow for the growth of surviving microorganisms.
-
Quantification: The number of colony-forming units (CFUs) on each plate is counted, and the log reduction in viable organisms at each time point is calculated relative to the initial inoculum count.
Visualizing the Mechanism and Workflow
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of Povidone-Iodine.
Caption: Generalized workflow for a time-kill assay.
References
- 1. Povidone Iodine: Properties, Mechanisms of Action, and Role in Infection Control and Staphylococcus aureus Decolonization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Povidone–iodine: use in hand disinfection, skin preparation and antiseptic irrigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Povidone-Iodine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of Povidone-Iodine? [synapse.patsnap.com]
- 7. Antimicrobial effectiveness of povidone-iodine and consequences for new application areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Prepodyne in the Laboratory: A Technical Guide to Shelf Life and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the shelf life and optimal storage conditions for Prepodyne, a widely used antiseptic in laboratory and clinical settings. The stability of this compound, a brand of povidone-iodine, is critical for ensuring its antimicrobial efficacy. This document outlines the factors influencing its degradation, recommended storage protocols, and methods for assessing its potency over time.
Core Principles of this compound Stability
This compound's active ingredient is povidone-iodine, a complex of polyvinylpyrrolidone (PVP) and iodine. Its antimicrobial activity is primarily attributed to the release of free iodine, which rapidly penetrates microbial cell walls and oxidizes key proteins, nucleotides, and fatty acids, leading to cell death. The stability of this compound is, therefore, directly related to the retention of this "available iodine."
Several environmental factors can accelerate the degradation of povidone-iodine, leading to a loss of potency. These include:
-
Temperature: Elevated temperatures increase the rate of chemical degradation.
-
Light: Exposure to light, particularly UV light, can cause the breakdown of the povidone-iodine complex.
-
Air (Oxygen): Oxidation can lead to a decrease in available iodine.
-
Container Integrity: Improperly sealed containers can lead to evaporation and exposure to environmental contaminants.
Shelf Life and Storage Conditions
The shelf life of this compound is dependent on its concentration, whether the container is opened or unopened, and the storage conditions. The following tables summarize the recommended storage conditions and expected shelf life based on available data for povidone-iodine solutions.
Table 1: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | Store at controlled room temperature, below 25°C (77°F). Do not freeze. | To minimize the rate of chemical degradation. Freezing can affect the physical stability of the solution. |
| Light Exposure | Store in the original, opaque container, protected from light. | To prevent photodegradation of the povidone-iodine complex. |
| Container | Keep containers tightly closed when not in use. | To prevent evaporation, oxidation, and microbial contamination. |
| Ventilation | Store in a well-ventilated area. | General laboratory best practice for chemical storage. |
| Compatibility | Avoid storage with strong oxidizing agents, strong acids, and strong bases. | To prevent chemical reactions that could degrade the product. |
Table 2: Quantitative Shelf Life Data for Povidone-Iodine Solutions
| Product Concentration | Container Status | Storage Condition | Shelf Life |
| 10% Povidone-Iodine | Unopened | Below 25°C, protected from light | Up to 36 months |
| 10% Povidone-Iodine | Opened | Controlled room temperature, tightly sealed | Stable for at least 200 days for topical and douche solutions. |
| 0.75% Povidone-Iodine (Gargle) | Opened | Controlled room temperature, tightly sealed | Stable for approximately 50 days. |
| 0.5% Povidone-Iodine (Diluted) | Opened | Room temperature, unshielded from light | 3 to 4 weeks |
| 0.5% Povidone-Iodine (Diluted) | Opened | 4°C, protected from light, in a closed container | Optimal for maintaining available iodine concentration. |
Experimental Protocols
The stability of this compound is primarily assessed by determining the concentration of available iodine. The most common method is redox titration with sodium thiosulfate.
Protocol for Determination of Available Iodine
Principle: The available iodine in the povidone-iodine solution reacts with sodium thiosulfate in a redox reaction. Starch is used as an indicator, which forms a deep blue-black complex with iodine. The endpoint of the titration is reached when the blue color disappears.
Reagents and Equipment:
-
0.1 N Sodium Thiosulfate (Na₂S₂O₃) standard solution
-
Starch indicator solution (1%)
-
This compound solution (sample)
-
Distilled or deionized water
-
Burette, beaker, conical flask, and pipette
Procedure:
-
Accurately weigh a sample of the this compound solution (e.g., approximately 5 g) into a conical flask.
-
Add approximately 200 mL of distilled water and stir to dissolve completely.
-
Titrate the solution with 0.1 N sodium thiosulfate solution.
-
As the solution turns a pale yellow, add 3 mL of starch indicator solution. The solution will turn a deep blue-black.
-
Continue the titration dropwise with constant stirring until the blue color completely disappears.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank titration with distilled water and the starch indicator, and make any necessary corrections.
Calculation: Each mL of 0.1 N sodium thiosulfate is equivalent to 12.69 mg of available iodine. The percentage of available iodine can be calculated using the following formula:
Available Iodine (%) = [(Volume of Na₂S₂O₃ (mL) - Blank (mL)) x 0.1 x 12.69] / [Weight of sample (g) x 10]
Visualizations
Antimicrobial Mechanism of Action of Povidone-Iodine
The following diagram illustrates the proposed mechanism by which povidone-iodine exerts its microbicidal effects.
Caption: Mechanism of Povidone-Iodine Antimicrobial Activity.
Experimental Workflow for Stability Testing
This diagram outlines the key steps in a typical stability study for this compound.
Caption: Workflow for Assessing this compound Stability.
The Virucidal Power of Prepodyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the virucidal properties of Prepodyne, a brand of iodophor antiseptics and disinfectants. The core active ingredient in this compound is povidone-iodine (PVP-I), a broad-spectrum microbicide with well-documented efficacy against a wide range of viruses. This document summarizes the available scientific data on the virucidal action of povidone-iodine, its mechanisms of action, and the experimental methodologies used to evaluate its efficacy. While specific virucidal data for the proprietary this compound formulations are limited in the public domain, the information presented here for its active ingredient, povidone-iodine, serves as the primary basis for understanding its antiviral capabilities.
Core Mechanism of Virucidal Action
This compound's virucidal activity is attributed to its active ingredient, povidone-iodine. Povidone-iodine is a water-soluble complex of elemental iodine and the polymer polyvinylpyrrolidone (povidone). In an aqueous solution, a dynamic equilibrium exists where free iodine is slowly released from the povidone carrier.[1][2] This free iodine is the primary microbicidal agent.
The virucidal mechanism of povidone-iodine is multifaceted and primarily involves the potent oxidizing effects of free iodine on viral components.[2][3] This action is non-specific, which contributes to its broad-spectrum activity and the lack of reported viral resistance. The key mechanisms include:
-
Oxidation of Viral Proteins: Free iodine rapidly penetrates viral particles and oxidizes key amino acids, such as cysteine and methionine, in viral surface proteins and enzymes.[3] This leads to the denaturation of these proteins, disrupting viral structure and function, including the mechanisms for attachment and entry into host cells.
-
Alteration of Nucleic Acids: The oxidative action of iodine also targets the nucleic acids (DNA or RNA) of the virus, impairing its genetic material and preventing replication.[3]
-
Disruption of the Viral Envelope: For enveloped viruses, free iodine can attack and oxidize the fatty acids in the lipid envelope, compromising its integrity and leading to viral inactivation.
For specific viruses like influenza, povidone-iodine has been shown to inhibit viral hemagglutinin, which is crucial for attachment to host cells, and neuraminidase, an enzyme essential for the release of new virus particles from infected cells.[1][4]
References
- 1. Infectious Disease Management and Control with Povidone Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Povidone Iodine: Properties, Mechanisms of Action, and Role in Infection Control and Staphylococcus aureus Decolonization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Virucidal effect of povidone-iodine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of the action of povidone-iodine against human and avian influenza A viruses: its effects on hemagglutination and sialidase activities - PMC [pmc.ncbi.nlm.nih.gov]
Prepodyne in Microbiological Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prepodyne® is a brand of iodophor antiseptic solutions and surgical scrubs widely utilized for its broad-spectrum antimicrobial properties. The active ingredient in this compound is povidone-iodine (PVP-I), a complex of polyvinylpyrrolidone (povidone) and iodine. This complex permits a sustained release of free iodine, which is the active microbicidal agent, resulting in a product with the potent, broad-spectrum activity of iodine but with reduced irritation and staining.[1][2] This guide provides a comprehensive overview of this compound's applications in microbiology research, including its mechanism of action, antimicrobial efficacy, and detailed experimental protocols for its evaluation and use.
Mechanism of Action
The microbicidal activity of this compound is attributed to the action of free iodine released from the povidone-iodine complex.[3] The mechanism is multifaceted and targets various components of microbial cells, leading to rapid cell death.[4] This broad, non-specific mechanism of action is a key reason for the lack of reported microbial resistance to povidone-iodine.[4]
The primary mechanisms include:
-
Oxidation of Cellular Components: Free iodine is a strong oxidizing agent. It rapidly penetrates microbial cell walls and oxidizes key cellular components.[4] This includes the sulfhydryl groups of amino acids like cysteine and methionine in proteins, leading to the denaturation of enzymes and structural proteins.[3] It also oxidizes nucleotides in DNA and RNA and fatty acids in cell membranes, disrupting cellular function and integrity.[3][4]
-
Disruption of Cell Membranes: Iodine interacts with the unsaturated fatty acids of the cell membrane, altering its structure and increasing its permeability.[3][5] This leads to the leakage of essential cellular contents and ultimately, cell lysis.
-
Inhibition of Protein Synthesis: By forming complexes with amino acids, povidone-iodine impairs protein synthesis, further contributing to microbial cell death.[5]
Caption: High-level overview of the microbicidal mechanism of this compound.
Antimicrobial Spectrum and Efficacy
This compound exhibits a broad antimicrobial spectrum, with demonstrated activity against bacteria, viruses, fungi, and some spores.[1][6] The efficacy of povidone-iodine is often quantified by the log reduction in microbial viability. A ≥ 4-log reduction (99.99% kill rate) is generally considered evidence of effective virucidal activity, while a ≥ 5-log reduction (99.999% kill rate) is the standard for bactericidal activity in many applications.[3][7]
Bactericidal Activity
Povidone-iodine is effective against a wide range of Gram-positive and Gram-negative bacteria.[4]
| Organism | Product/Concentration | Contact Time | Log Reduction | Reference |
| Escherichia coli | 7.5% PVP-I Cleanser | 15-60 s | 4.09–5.27 | [6] |
| Staphylococcus aureus | 10% PVP-I | 15-20 s | Bactericidal | [8] |
| 18 Species (including Acinetobacter, Candida, Enterobacteriaceae, E. coli, Klebsiella pneumoniae, Proteus, Pseudomonas aeruginosa, Salmonella, Serratia marcescens, Shigella sonnei, Staphylococcus, Streptococcus) | This compound (1:8 dilution) | 1-5 min | Complete cidal activity | [9] |
| Clostridium perfringens | Povidone-Iodine Disinfectant | 10 min | 2.7 | [7] |
| Mycobacterium fortuitum | Povidone-Iodine Disinfectant | Not specified | Effective at 1:80 dilution | [7] |
A comparative study of this compound and Betadine surgical scrubs in handwashing experiments showed an 83.6% (± 21%) decrease in microbial flora for this compound and an 85.2% (± 24%) decrease for Betadine, indicating no significant difference in their bactericidal effectiveness.[9]
Virucidal Activity
Povidone-iodine has demonstrated efficacy against a broad range of both enveloped and non-enveloped viruses.[10][11]
| Virus | Product/Concentration | Contact Time | Log Reduction | Reference |
| SARS-CoV-2 | 10% PVP-I Antiseptic Solution | 30 s | ≥ 4.00 | [5] |
| SARS-CoV-2 | 7.5% PVP-I Skin Cleanser | 30 s | ≥ 4.00 | [5] |
| SARS-CoV-2 | 1% PVP-I Gargle/Mouthwash | 15 s | > 5.00 | [3] |
| SARS-CoV-2 | 0.5% PVP-I (1:2 dilution) | 15 s | > 4.00 | [3] |
| Murine Coronavirus (A59) | 10% PVP-I Solution | 15 s | > 4.56 | [4] |
| Human Coronavirus (NL63) | 0.5% PVP-I Solution | 15 s | 4.75 | [4] |
| Murine Norovirus (MNV) | 7.5% PVP-I Cleanser | 15-60 s | 1.57–2.57 | [6] |
| Adenovirus, Mumps, Rotavirus, Poliovirus, Coxsackievirus, Rhinovirus, Herpes Simplex, Rubella, Measles, Influenza, HIV | Povidone-Iodine | Short | Effective | [11] |
Fungicidal Activity
Povidone-iodine is also effective against various fungi, including yeasts and molds.
| Organism | Product/Concentration | Contact Time | Efficacy | Reference |
| Candida albicans | Povidone-Iodine | Not specified | Fungicidal | [12] |
| Aspergillus fumigatus | 1% available iodine | < 5 min | Biocidal activity | [13] |
| Trichophyton rubrum | Povidone-Iodine | Not specified | Limits fungal growth | [12] |
| Microsporum canis | Povidone-Iodine | Not specified | Limits fungal growth | [12] |
Anti-biofilm Activity
Recent research has highlighted the efficacy of povidone-iodine in inhibiting and eradicating microbial biofilms, which are notoriously resistant to many antimicrobial agents.
| Organism | Product/Concentration | Effect | Reference |
| Staphylococcus aureus (MRSA & MSSA) | 0.8% PVP-I (3 min) + Vancomycin (24h) | Synergistic reduction of immature biofilms | [14] |
| Staphylococcus aureus | Povidone-Iodine (sub-inhibitory concentrations) | Inhibition of biofilm formation | [15] |
| Multi-drug resistant S. aureus, K. pneumoniae, P. aeruginosa, C. albicans | 0.25% PVP-I solution and gel | Complete eradication of biofilms | [16] |
Experimental Protocols
Quantitative Suspension Test for Bactericidal Activity (based on EN 13727)
This protocol outlines a method to determine the bactericidal efficacy of this compound in a suspension test.
Objective: To evaluate the log reduction of a bacterial suspension after exposure to a specific concentration of this compound for a defined contact time.
Materials:
-
This compound solution
-
Sterile hard water (for dilution)
-
Test bacterial strains (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 15442, Enterococcus hirae ATCC 10541, Escherichia coli K12 NCTC 10538)
-
Culture media (e.g., Tryptic Soy Agar)
-
Neutralizing solution (e.g., sodium thiosulfate)
-
Sterile test tubes, pipettes, and other standard microbiology laboratory equipment
-
Water bath or incubator
Procedure:
-
Preparation of Test Suspension:
-
Culture the test bacteria on appropriate agar plates.
-
Harvest the bacteria and suspend them in a suitable diluent to achieve a final concentration of 1.5 x 10⁸ to 5.0 x 10⁸ CFU/mL.
-
-
Preparation of Disinfectant Solution:
-
Prepare the desired concentration of this compound solution by diluting it with sterile hard water.
-
-
Test Procedure:
-
Equilibrate all solutions to the test temperature (e.g., 20°C).
-
In a sterile test tube, mix 1 mL of the bacterial suspension with 1 mL of an interfering substance (e.g., bovine albumin solution to simulate "dirty" conditions).
-
Add 8 mL of the prepared this compound solution to the mixture and start a timer.
-
After the specified contact time (e.g., 30 seconds, 60 seconds, 5 minutes), transfer 1 mL of the mixture to a tube containing 8 mL of neutralizing solution and 1 mL of water. Mix thoroughly.
-
-
Enumeration of Survivors:
-
Perform serial dilutions of the neutralized sample.
-
Plate 1 mL of appropriate dilutions onto agar plates in duplicate.
-
Incubate the plates at 37°C for 24-48 hours.
-
Count the number of colonies (CFU) on the plates.
-
-
Calculation of Log Reduction:
-
Determine the initial bacterial concentration (N) from a control sample (without disinfectant).
-
Determine the final bacterial concentration (Na) after exposure to this compound.
-
Calculate the log reduction (R) using the formula: R = log10(N) - log10(Na).
-
Acceptance Criteria: A log reduction of ≥ 5 is typically required to demonstrate bactericidal activity.[7]
Caption: Workflow for a quantitative suspension test of bactericidal activity.
Surface Disinfection Efficacy Test
This protocol provides a general method for evaluating the efficacy of this compound as a surface disinfectant.
Objective: To determine the effectiveness of this compound in reducing microbial contamination on a hard, non-porous surface.
Materials:
-
This compound solution
-
Sterile test surfaces (e.g., stainless steel or glass carriers)
-
Test microbial suspension (bacteria, yeast, or fungal spores)
-
Sterile cloth or wipe
-
Neutralizing broth
-
Culture media
-
Sterile swabs or contact plates
Procedure:
-
Inoculation of Surfaces:
-
Pipette a small volume (e.g., 0.05 mL) of the microbial suspension onto the center of each sterile test surface and spread evenly.
-
Allow the inoculum to dry completely in a biosafety cabinet.
-
-
Disinfection:
-
Apply this compound solution to a sterile wipe.
-
Wipe the inoculated surface with the disinfectant-laden wipe, ensuring complete coverage.
-
Allow the specified contact time.
-
-
Sampling:
-
After the contact time, neutralize the disinfectant on the surface. This can be done by either:
-
Swabbing the surface with a sterile swab pre-moistened with neutralizing broth.
-
Pressing a contact plate containing a neutralizer directly onto the surface.
-
-
-
Enumeration:
-
If using a swab, vortex the swab in a tube of neutralizing broth and then plate serial dilutions.
-
If using a contact plate, incubate the plate directly.
-
Incubate plates at the appropriate temperature and time.
-
Count the number of colonies.
-
-
Calculation of Log Reduction:
-
Compare the number of viable microorganisms recovered from the treated surfaces to those recovered from untreated control surfaces.
-
Calculate the log reduction as described in the suspension test protocol.
-
Applications in the Research Laboratory
Beyond its use as a skin antiseptic, this compound and other povidone-iodine solutions have several applications in a microbiology research setting.
Surface Decontamination in Cell Culture Laboratories
Maintaining a sterile environment is critical in cell culture to prevent contamination.[12][17] this compound solutions can be used for the disinfection of surfaces within a biological safety cabinet (BSC), incubators, and laboratory benches.
Recommended Practice:
-
Prepare a working solution of this compound as recommended by the manufacturer.
-
Apply the solution to the surface to be disinfected using a sterile wipe.
-
Ensure the surface remains wet for the recommended contact time.
-
Wipe the surface with a sterile wipe moistened with sterile water to remove any residue, which could be toxic to cell cultures.
Disinfection of Laboratory Equipment
While povidone-iodine can be corrosive to some metals like aluminum and copper and may cause staining, it can be used for the disinfection of certain types of laboratory equipment.[18] It is crucial to check the manufacturer's recommendations for the equipment before using an iodophor.
Prevention of Biofilm Formation
As indicated by the data, povidone-iodine can be effective in preventing the formation of biofilms on various surfaces. This is particularly relevant in studies involving indwelling medical devices or in systems where biofilm formation is a concern.
Storage and Stability
This compound solutions should be stored in tightly closed containers in a cool, dry, and well-ventilated area, away from direct sunlight and extreme temperatures.[15][19] The stability of diluted povidone-iodine solutions can be affected by light and temperature.[20] For research applications requiring precise concentrations, it is advisable to prepare fresh dilutions regularly.
Conclusion
This compound, a povidone-iodine based antiseptic, is a valuable tool in microbiology research due to its broad-spectrum microbicidal activity, non-specific mechanism of action that limits the development of resistance, and its efficacy against biofilms. This guide provides the foundational knowledge for its effective and appropriate use in a research setting, from understanding its fundamental mechanism to applying it in standardized efficacy testing and laboratory decontamination protocols. For specific applications, researchers should always consult the manufacturer's instructions and relevant safety data sheets.
References
- 1. eurofinsus.com [eurofinsus.com]
- 2. drugs.com [drugs.com]
- 3. In vitro virucidal activity of povidone iodine gargle and mouthwash against SARS-CoV-2: implications for dental practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Evaluation of the Virucidal Activity of Different Povidone–Iodine Formulations Against Murine and Human Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Povidone-Iodine Demonstrates Rapid In Vitro Virucidal Activity Against SARS-CoV-2, The Virus Causing COVID-19 Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bactericidal and Virucidal Activity of Povidone-Iodine and Chlorhexidine Gluconate Cleansers in an In Vivo Hand Hygiene Clinical Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. submit.foodhygiene.or.kr [submit.foodhygiene.or.kr]
- 8. Table 1. Methods of sterilization and disinfection | Infection Control | CDC [cdc.gov]
- 9. Comparison of the germicidal activity of this compound and betadine surgical scrub solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmabeginers.com [pharmabeginers.com]
- 11. biofilm.montana.edu [biofilm.montana.edu]
- 12. ibidi.com [ibidi.com]
- 13. In vitro testing of fungicidal activity of biocides against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combining povidone-iodine with vancomycin can be beneficial in reducing early biofilm formation of methicillin-resistant Staphylococcus aureus and methicillin-sensitive S. aureus on titanium surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-biofilm activity of sub-inhibitory povidone-iodine concentrations against Staphylococcus epidermidis and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 18. A helpful guide to disinfecting laboratory equipment [henderson-biomedical.co.uk]
- 19. delaval.com [delaval.com]
- 20. westpenetone.com [westpenetone.com]
An In-depth Technical Guide to the Safe Handling of Prepodyne in a Laboratory Environment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for Prepodyne formulations commonly used in laboratory settings. Adherence to these guidelines is crucial for maintaining a safe research environment and ensuring the well-being of all personnel. This compound, a brand of povidone-iodine antiseptic, is effective in reducing microbial flora.[1] However, different formulations possess distinct hazard profiles that necessitate specific handling procedures.
Hazard Identification and Classification
This compound products are available in various formulations, each with a unique combination of ingredients and associated hazards. The primary active ingredient is a povidone-iodine complex.[2][3] Below is a summary of the hazard classifications for three common this compound formulations.
Table 1: Hazard Classification of this compound Formulations
| Formulation | Primary Active Ingredient | Hazard Classification | Key Hazard Statements |
| This compound GEN | Povidone-iodine complex (10%)[2] | Not classified based on available information[2] | None[2] |
| This compound HS | Povidone-iodine complex (7.5%)[3] | Causes serious eye irritation, Causes mild skin irritation[3] | Causes serious eye irritation. Causes mild skin irritation.[3] |
| This compound Solution | Iodine (0 - 10%)[4] | Not considered hazardous by OSHA 2012 Standard. Harmful to aquatic life.[4] | Harmful to aquatic life[4] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to mitigating risks associated with handling this compound. The required level of protection varies with the specific formulation and the nature of the task being performed.
Table 2: Recommended Personal Protective Equipment for this compound Formulations
| Formulation | Eye/Face Protection | Skin and Body Protection | Respiratory Protection |
| This compound GEN | Not required under normal use.[2] | Not required under normal use.[2] | Not required under normal use.[2] |
| This compound HS | Safety glasses are recommended if prolonged or repeated exposure is expected.[3] | Not required under normal use.[3] | Not required under normal use.[3] |
| This compound Solution | Safety glasses with side-shields are recommended if splashes are likely to occur.[4] | No special technical protective measures are necessary.[4] | Ensure adequate ventilation.[4] |
Safe Handling and Storage
Proper handling and storage procedures are essential to prevent accidental exposure and maintain the integrity of this compound solutions.
Handling
-
General Hygiene: Always handle this compound in accordance with good industrial hygiene and safety practices.[2][3][4]
-
Avoid Contact: Avoid contact with eyes.[4][5] For this compound HS, avoid contact with skin and clothing as well.[3]
-
Ventilation: Ensure adequate ventilation, especially in confined areas, when using this compound Solution.[4]
Storage
-
Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]
-
Incompatible Materials: Store away from strong alkalis and oxidizers.[2]
-
Temperature: For this compound Solution, avoid extremes of temperature and direct sunlight. Do not freeze, as it may affect the physical condition of the material. If frozen, thaw and mix before use.[4]
First Aid Measures
In the event of an exposure, immediate and appropriate first aid is critical. The following table outlines the recommended first aid procedures for different types of exposure to this compound formulations.
Table 3: First Aid Procedures for this compound Exposure
| Exposure Route | This compound GEN[2] | This compound HS[3] | This compound Solution[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention. |
| Skin Contact | Rinse skin with water. | Rinse skin with water. | Wash off with plenty of water. |
| Ingestion | Do not induce vomiting. Drink 1 or 2 glasses of water. Call a physician or Poison Control Centre immediately.[2] | Do not induce vomiting. Drink 1 or 2 glasses of water. Call a physician or Poison Control Centre immediately.[3] | Call a physician or Poison Control Centre immediately. |
| Inhalation | Not applicable. | Not applicable. | Move to fresh air. |
Accidental Release and Disposal
Proper procedures for spill cleanup and waste disposal are necessary to prevent environmental contamination and ensure a safe laboratory environment.
Accidental Release
In the event of a spill, prevent further leakage or spillage if it is safe to do so.[2][3][4] For all formulations, the affected area should be rinsed with plenty of water.[2][3] For this compound Solution, soak up the spill with an inert absorbent material and then sweep or shovel it into a suitable container for disposal.[4]
Disposal
Dispose of waste in accordance with local regulations.[2][3][4] Empty containers should be taken for local recycling, recovery, or waste disposal.[2][3][4]
Experimental Protocols and Workflows
While specific experimental protocols involving this compound will vary depending on the research application, the following diagrams illustrate standardized workflows for safe handling and emergency response.
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
References
Prepodyne's Efficacy Against Common Laboratory Contaminants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antimicrobial efficacy of Prepodyne, an iodophor disinfectant, against common contaminants found in laboratory settings. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on disinfection protocols and to ensure the integrity of their work by maintaining aseptic conditions. The data and protocols are primarily based on the active ingredient, povidone-iodine, a widely studied broad-spectrum microbicidal agent.
Core Principles of Povidone-Iodine Activity
This compound's antimicrobial activity is derived from its active ingredient, povidone-iodine. This complex consists of polyvinylpyrrolidone (povidone), a solubilizing polymer, and elemental iodine. In solution, free iodine is slowly released from the complex.[1] This free iodine is a potent oxidizing agent that rapidly penetrates microbial cell walls.[1] Its mechanism of action is multi-targeted, leading to rapid cell death and a low likelihood of microbial resistance.[2]
The key mechanisms include:
-
Oxidation of Cellular Components: Free iodine oxidizes essential amino acids, nucleotides, and fatty acids within the microbial cell.[1]
-
Enzyme Inactivation: This oxidation leads to the denaturation of structural proteins and enzymes, disrupting critical metabolic pathways.
-
Membrane Disruption: The integrity of the microbial cell membrane is compromised, leading to leakage of cellular contents.
Antimicrobial Efficacy Data
The following tables summarize the available quantitative data on the efficacy of povidone-iodine against a range of common laboratory contaminants. The data is presented as log reduction, which represents the decrease in the number of viable microorganisms on a logarithmic scale. A higher log reduction indicates a more effective disinfectant.
Table 1: Bactericidal Efficacy of Povidone-Iodine
| Microorganism | Strain | Concentration of Povidone-Iodine | Contact Time | Log Reduction | Surface | Reference |
| Staphylococcus aureus (MRSA) | ATCC BAA-43 | 10% | 0.5 hours | Complete Eradication | Biofilm | 10 |
| Staphylococcus aureus | Clinical Isolates | 10% | 1.5 minutes | >3.47 | Stainless Steel | 7 |
| Pseudomonas aeruginosa | ATCC 15442 | 10% | 0.5 hours | Complete Eradication | Biofilm | 10 |
| Pseudomonas aeruginosa | Clinical Isolates | Not Specified | 1 minute | >3 log | Suspension | 30 |
| Escherichia coli | Not Specified | Not Specified | Not Specified | ≥5 log | Not Specified | 31 |
| Enterococcus faecalis (VRE) | Clinical Isolates | 10% | 1.5 minutes | >3.14 | Stainless Steel | 7 |
Table 2: Fungicidal Efficacy of Povidone-Iodine
| Microorganism | Strain | Concentration of Povidone-Iodine | Contact Time | Log Reduction | Condition | Reference |
| Candida albicans | ATCC 10231 | 10% | 0.5 hours | Complete Eradication | Biofilm | 10 |
| Candida auris | Clinical Isolate | Not Specified | Not Specified | ≥4.2 | Suspension | 25 |
| Aspergillus brasiliensis (niger) | Not Specified | 7.5% | 15 minutes | No fungicidal activity | Suspension | 6 |
| Aspergillus fumigatus | Clinical Isolates | 1% (available iodine) | ≤5 minutes | Biocidal activity | Suspension | 24 |
Table 3: Virucidal Efficacy of Povidone-Iodine
| Virus | Type | Concentration of Povidone-Iodine | Contact Time | Log Reduction | Condition | Reference |
| SARS-CoV-2 | Enveloped | 1% | 15 seconds | >5 | Suspension | 7 |
| MERS-CoV | Enveloped | 1% | 15 seconds | >4 | Suspension | 14 |
| Influenza Virus | Enveloped | Not Specified | Not Specified | >5 | Not Specified | 14 |
| Murine Norovirus | Non-enveloped | 7.5% | Not Specified | Significantly higher than soap | in vivo hand wash | 14 |
| Adenovirus Type 5 | Non-enveloped | Not Specified | 3-5 minutes | >4 | Suspension | 18 |
| Poliovirus Type 1 | Non-enveloped | Not Specified | ≥60 minutes | >4 | Suspension | 18 |
Experimental Protocols for Efficacy Testing
The evaluation of a disinfectant's efficacy is a critical component of a laboratory's contamination control strategy. Standardized methods are employed to ensure the reliability and reproducibility of the results. The following outlines a general workflow for disinfectant efficacy testing, based on established protocols such as those from the AOAC International and European Standards (EN).
Surface Disinfection Efficacy Test (Carrier Test)
This protocol is a generalized representation based on carrier test methodologies.
1. Preparation of Materials:
-
Test Surfaces (Carriers): Use representative materials from the laboratory environment (e.g., stainless steel, glass, plastic coupons) of a standardized size. Sterilize the carriers before use.
-
Microbial Cultures: Prepare a high-concentration suspension of the target microorganism (e.g., 10^8 CFU/mL) in a suitable broth. Common laboratory contaminants to consider include Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis.
-
Disinfectant Solution: Prepare the desired concentration of this compound solution according to the manufacturer's instructions.
-
Neutralizer: A validated neutralizing solution is crucial to stop the action of the disinfectant at the specified contact time. The choice of neutralizer depends on the active ingredient (e.g., sodium thiosulfate for iodine).
-
Recovery Medium: Use a suitable agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi) for enumerating surviving microorganisms.
2. Inoculation of Carriers:
-
Pipette a standardized volume of the microbial suspension onto the center of each sterile carrier.
-
Spread the inoculum evenly over a defined area.
-
Dry the inoculated carriers in a sterile environment for a specified time and temperature to allow the microorganisms to attach to the surface.
3. Disinfectant Application:
-
Apply the prepared this compound solution to the inoculated and dried carriers. Ensure complete and uniform coverage of the inoculated area.
-
Allow the disinfectant to remain in contact with the surface for the predetermined contact time (e.g., 1, 5, 10 minutes).
4. Neutralization and Recovery:
-
After the contact time, transfer each carrier to a tube containing a validated neutralizer solution. Agitate to ensure complete neutralization of the disinfectant.
-
Serially dilute the neutralized solution.
-
Plate the dilutions onto the appropriate recovery medium.
5. Incubation and Enumeration:
-
Incubate the plates under optimal conditions for the target microorganism.
-
Count the number of colony-forming units (CFUs) on each plate.
6. Calculation of Log Reduction:
-
Determine the initial number of microorganisms on control carriers (inoculated but not treated with disinfectant).
-
Calculate the log reduction by subtracting the logarithm of the number of survivors on the treated carriers from the logarithm of the initial number of microorganisms on the control carriers.
Conclusion
This compound, through its active ingredient povidone-iodine, demonstrates broad-spectrum antimicrobial activity against a wide range of bacteria, fungi, and viruses commonly found in laboratory settings. Its multi-targeted mechanism of action makes it an effective disinfectant for surface decontamination, contributing to the maintenance of aseptic conditions and the prevention of experimental contamination. The efficacy of this compound is dependent on factors such as concentration, contact time, and the presence of organic load. Therefore, it is imperative for laboratories to validate their disinfection protocols using standardized methods to ensure the desired level of microbial control is achieved. This guide provides the foundational technical information to assist in the development and implementation of robust and effective disinfection strategies.
References
Methodological & Application
Application Notes and Protocols for Surface Decontamination with Prepodyne in a Cell Culture Hood
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maintaining a sterile environment within a cell culture hood is paramount to prevent contamination and ensure the integrity of experimental results. Prepodyne, a broad-spectrum antiseptic containing povidone-iodine, is an effective agent for surface decontamination. Its mechanism of action involves the gradual release of free iodine, which rapidly penetrates microorganisms, oxidizing key cellular components and leading to cell death.[1][2] This document provides a detailed protocol for the use of this compound for surface decontamination in a cell culture hood, along with supporting data on its efficacy and safety considerations.
Product Information
-
Active Ingredient: Povidone-Iodine (a complex of iodine and polyvinylpyrrolidone)
-
Mechanism of Action: Povidone-iodine releases free iodine, which is a powerful oxidizing agent. It targets and oxidizes proteins, nucleotides, and fatty acids in microorganisms, resulting in rapid cell death.[2]
-
Spectrum of Activity: Povidone-iodine exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, protozoa, and various viruses.[3] With increased exposure time, it is also effective against bacterial spores.[2][3]
Quantitative Efficacy Data
The following table summarizes the antimicrobial efficacy of povidone-iodine against common contaminants. It is important to note that efficacy can be influenced by factors such as organic load, surface type, concentration, and contact time.
| Microorganism | Surface | Concentration of Povidone-Iodine | Contact Time | Log Reduction | Citation |
| Staphylococcus aureus | Stainless Steel | 5% | 30 seconds | > 7 (Complete Eradication) | [4] |
| Staphylococcus aureus | Stainless Steel | 10% | 30 seconds | > 7 (Complete Eradication) | [4] |
| Planktonic S. aureus | - | 0.3% | Not specified | > 3 | [5] |
| S. aureus Biofilm | Kirschner wire | 0.3% | Not specified | < 3 | [5] |
| Escherichia coli | - | 1 mg/L (in a synergistic system) | Not specified | Enhanced bactericidal activity | [6] |
| Pseudomonas aeruginosa | - | 1 mg/L (in a synergistic system) | Not specified | Enhanced bactericidal activity | [6] |
| Candida albicans | - | Not specified | 30 seconds | Inhibition | [4] |
| Aspergillus brasiliensis | - | Not specified | Not specified | Fungicidal activity | [7] |
| Mycoplasma hominis | In suspension | Not specified | Not specified | Effective killing | [8] |
| Ureaplasma urealyticum | In suspension | Not specified | Not specified | Effective killing | [8] |
Experimental Protocols
Recommended Dilution for Surface Decontamination
While this compound is often used as a skin antiseptic at full strength, for routine surface decontamination in a cell culture hood, a dilution is recommended to minimize potential corrosion of stainless steel surfaces over time. A common practice for povidone-iodine solutions in laboratory settings is to prepare a solution that yields 1% available iodine. Standard 10% povidone-iodine solutions contain 1% available iodine and can be used as is or diluted further.[9] Interestingly, some studies have shown that dilutions of povidone-iodine can exhibit more rapid bactericidal activity than the full-strength solution.[4]
Preparation of a 1:10 Dilution of 10% this compound Solution:
-
Measure 10 ml of 10% this compound solution.
-
Add 90 ml of sterile distilled water to a sterile container.
-
Add the 10 ml of this compound to the water and mix gently. This will result in a 1% povidone-iodine solution.
Protocol for Routine Surface Decontamination of a Cell Culture Hood
This protocol outlines the steps for decontaminating the interior surfaces of a biological safety cabinet (BSC) before and after use.
Materials:
-
This compound solution (e.g., 1% povidone-iodine)
-
Sterile, lint-free wipes
-
70% ethanol
-
Sterile distilled water
-
Appropriate Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses.
Procedure:
-
Preparation:
-
Ensure the cell culture hood's blower is turned on and has been running for at least 5-10 minutes to purge the air.
-
Don the appropriate PPE.
-
-
Initial Decontamination (Before Work):
-
Moisten a sterile, lint-free wipe with the prepared this compound solution.
-
Wipe the interior surfaces of the hood, starting with the back wall and moving towards the front. Use overlapping, unidirectional strokes.
-
Wipe the side walls and the interior of the sash.
-
Finally, wipe the work surface.
-
Allow a contact time of at least 5-10 minutes . The surface should remain visibly wet during this time.[10]
-
-
Rinsing Step:
-
After the required contact time, moisten a new sterile, lint-free wipe with sterile distilled water and wipe down all surfaces to remove any residual iodine. This step is crucial to prevent potential corrosion of the stainless steel.
-
-
Final Disinfection:
-
Moisten a sterile, lint-free wipe with 70% ethanol and wipe down all interior surfaces again.
-
Allow the ethanol to evaporate completely before introducing any materials into the hood.
-
-
Post-Work Decontamination:
-
At the completion of your work, remove all materials from the hood.
-
Repeat steps 2 through 4 to decontaminate the surfaces.
-
Validation of Decontamination Efficacy
To ensure the effectiveness of the decontamination protocol in your specific laboratory environment, it is recommended to perform periodic validation.
Materials:
-
Sterile swabs
-
Neutralizing broth (e.g., D/E Neutralizing Broth)
-
Agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Incubator
Procedure:
-
Pre-Decontamination Sampling:
-
Select several areas on the work surface of the cell culture hood.
-
Moisten a sterile swab with sterile saline and swab a defined area (e.g., 10 cm x 10 cm).
-
Place the swab into a tube containing neutralizing broth.
-
-
Decontamination:
-
Perform the decontamination protocol as described in section 4.2.
-
-
Post-Decontamination Sampling:
-
After the final ethanol wipe has dried, swab the same areas sampled in step 1 using a new sterile swab.
-
Place the swab into a new tube of neutralizing broth.
-
-
Plating and Incubation:
-
Vortex the neutralizing broth tubes.
-
Plate a defined volume (e.g., 100 µl) from each tube onto the appropriate agar plates.
-
Incubate the plates at the appropriate temperature and duration for bacterial and fungal growth.
-
-
Analysis:
-
Count the number of colony-forming units (CFUs) on the pre- and post-decontamination plates.
-
A successful decontamination should result in a significant reduction (e.g., >99% or a 2-log reduction) in CFUs.
-
Mandatory Visualizations
Caption: Workflow for surface decontamination with this compound in a cell culture hood.
Safety and Compatibility
-
Personal Protective Equipment: Always wear appropriate PPE, including a lab coat, gloves, and safety glasses, when handling this compound and other disinfectants.
-
Material Compatibility: Povidone-iodine can be corrosive to some metals with prolonged contact. It is crucial to rinse stainless steel surfaces with sterile water after the recommended contact time to prevent pitting and corrosion. Avoid using on aluminum or copper surfaces.
-
Storage: Store this compound solutions in a cool, dark place and adhere to the manufacturer's expiration dates. Diluted solutions should be prepared fresh daily.
-
Inactivation: The presence of organic material can reduce the efficacy of povidone-iodine. Therefore, it is important to clean heavily soiled surfaces before disinfection.
Conclusion
This compound, containing povidone-iodine, is a highly effective disinfectant for maintaining a sterile environment in a cell culture hood. Adherence to a validated protocol, including appropriate dilution, contact time, and a subsequent rinsing step, is essential for effective decontamination while preserving the integrity of the stainless steel surfaces. Regular validation of the cleaning procedure is recommended to ensure its ongoing efficacy.
References
- 1. nuaire.com [nuaire.com]
- 2. iris.unipa.it [iris.unipa.it]
- 3. morthoj.org [morthoj.org]
- 4. researchgate.net [researchgate.net]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. nist.gov [nist.gov]
- 7. This compound® GEN West Penetone Canada | Your cleaning solutions resource [westpenetone.com]
- 8. Povidone-Iodine Solution USP, 10% (w/v), 1% (w/v) Available Iodine, for Laboratory Use Only, Ricca Chemical 500 mL | Buy Online | Ricca Chemical Company | Fisher Scientific [fishersci.com]
- 9. web.uri.edu [web.uri.edu]
- 10. orf.od.nih.gov [orf.od.nih.gov]
Application Notes and Protocols for the Use of Prepodyne (Povidone-Iodine) in the Context of Surgical Instrument Preparation for Animal Studies
Disclaimer: These application notes are intended for research and drug development professionals. The following information is for guidance purposes. Always consult your institution's specific animal care and use committee (IACUC) guidelines and standard operating procedures for surgical instrument sterilization. For survival surgeries, heat sterilization (autoclaving) is the gold standard and preferred method. Chemical disinfection should be considered a lower grade of microbial kill and reserved for specific circumstances as outlined by institutional protocols.
Prepodyne is a brand of povidone-iodine (PVP-I), a broad-spectrum antiseptic. It functions as an iodophor, a complex that releases free iodine, which is the active microbicidal agent.[1][2] Free iodine rapidly penetrates microorganisms and targets key proteins, nucleotides, and fatty acids, leading to cell death.[2] While highly effective against a wide range of bacteria, viruses, and fungi, achieving true sterilization—the complete elimination of all microbial life, including resilient bacterial spores—with povidone-iodine alone is not consistently supported by scientific literature and institutional guidelines.[3][4][5][6] Therefore, its primary application for surgical instruments is high-level disinfection.
I. Efficacy and Limitations of Povidone-Iodine for Instrument Treatment
Povidone-iodine's bactericidal action is well-documented.[7] Interestingly, its efficacy can be concentration-dependent, with some studies showing that diluted solutions (e.g., 0.1% to 1%) have greater bactericidal activity than stock solutions due to a higher concentration of free iodine.[7][8][9] However, for achieving a state approaching sterility, particularly against bacterial endospores, povidone-iodine as a sole agent is often insufficient.[1][2][10]
A key consideration is the distinction between disinfection and sterilization. Disinfection eliminates most pathogenic microorganisms but not necessarily all microbial forms (like bacterial spores). Sterilization, required for survival surgeries, destroys all viable microorganisms.[4] Institutional Animal Care and Use Committees (IACUC) and veterinary guidelines typically mandate sterilization of surgical instruments via methods like steam autoclaving or ethylene oxide gas.[3][4][11]
II. Quantitative Data on Sporicidal Activity
The following table summarizes data from a study investigating the efficacy of povidone-iodine and other chemical agents in reducing Bacillus thuringiensis endospores on surgical tools. This data highlights that while povidone-iodine reduces microbial load, it does not achieve sterilization on its own.
| Chemical Agent/Combination | Concentration | Mean Colony-Forming Units (CFU) Remaining | Sterilization Achieved? |
| Control (No Treatment) | N/A | ~300 | No |
| Povidone-Iodine | 7.5% | 3 | No |
| Chlorhexidine Gluconate | 5% | 12 | No |
| Ethanol | 70% | 9 | No |
| Methanol | 90% | 20 | No |
| Povidone-Iodine + Chlorhexidine Gluconate | 7.5% + 5% | 1 | No |
| Povidone-Iodine + Ethanol | 7.5% + 70% | 6 | No |
| Povidone-Iodine + Chlorhexidine Gluconate + Ethanol | 7.5% + 5% + 70% | 0 | Yes |
Data adapted from a study on the removal of Bacillus thuringiensis endospores from surgical tools.[1][2][10]
III. Material Compatibility
A critical consideration for the use of any chemical disinfectant is its compatibility with the materials of the surgical instruments, which are most commonly made of stainless steel.[12][13]
-
Stainless Steel: The use of iodophors on stainless steel instruments is generally discouraged. Iodine-containing products can be corrosive, potentially causing pitting and staining on the instrument surface.[14][15] This damage can compromise the instrument's integrity and create sites for microbial harborage.
-
Plastics and Other Materials: Iodophors can cause orange-brown staining on some plastics and fabrics.
Given the potential for corrosion, prolonged or repeated immersion of stainless steel instruments in this compound is not recommended. If used, it is imperative to adhere to the shortest effective contact time and ensure thorough rinsing.
IV. Experimental Protocols
Protocol 1: High-Level Disinfection of Surgical Instruments with this compound (for non-survival procedures or as per specific IACUC approval)
This protocol is intended for situations where autoclaving is not feasible and has been explicitly approved by the relevant institutional oversight committee.
Materials:
-
This compound (Povidone-Iodine) solution (e.g., 7.5% or 10%)
-
Sterile distilled water or sterile saline
-
Enzymatic cleaner
-
Soft cleaning brushes
-
Sterile basins or trays
-
Sterile, lint-free surgical towels
-
Personal Protective Equipment (PPE): gloves, eye protection
Procedure:
-
Pre-Cleaning (Crucial Step):
-
Immediately after surgical use, rinse instruments under cool running water to remove gross organic debris like blood and tissue.
-
Prepare an enzymatic cleaning solution according to the manufacturer's instructions.
-
Fully immerse the instruments in the enzymatic solution, ensuring all hinges and locks are open.[16] Soak for the manufacturer-recommended time (typically 10-15 minutes).
-
Using a soft brush, thoroughly scrub each instrument, paying close attention to serrations, joints, and crevices.
-
Rinse the instruments thoroughly with distilled or deionized water to remove all traces of the enzymatic cleaner.
-
-
High-Level Disinfection:
-
Prepare the this compound disinfecting solution in a sterile basin. For many applications, a 7.5% povidone-iodine solution is used.[1]
-
Completely submerge the clean, dry instruments in the this compound solution. Ensure all surfaces are in contact with the solution.
-
Allow the instruments to soak for a minimum contact time as determined by your institution's protocol and the specific application. Based on available data, a contact time of at least 5-10 minutes is suggested for bactericidal effects, but longer times are needed to approach sporicidal activity, which may not be fully achieved.
-
Note: The optimal contact time for achieving high-level disinfection with povidone-iodine is not definitively established for all microorganisms, especially spores.
-
-
Rinsing and Drying:
-
Following immersion, aseptically remove the instruments from the this compound solution.
-
Crucially, rinse the instruments thoroughly with sterile distilled water or sterile saline. [3][4][16] This step is vital to remove any residual iodine, which can be toxic to tissues.
-
Place the rinsed instruments on a sterile surgical towel and allow them to air dry completely within a sterile field, or dry them using a sterile lint-free cloth.
-
-
Aseptic Handling:
-
Once dry, the instruments must be handled using aseptic techniques (e.g., with sterile gloves) and placed in a sterile storage container or on a sterile surgical field for immediate use.[3]
-
V. Visualizations
Diagram 1: Logical Workflow for Surgical Instrument Preparation
References
- 1. microbiologyjournal.org [microbiologyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Sterilization - Accepted Methods & Monitoring (IACUC Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 4. drexel.edu [drexel.edu]
- 5. jcu.edu.au [jcu.edu.au]
- 6. Antiseptics and Disinfectants: Activity, Action, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Povidone Iodine: Properties, Mechanisms of Action, and Role in Infection Control and Staphylococcus aureus Decolonization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Povidone-iodine concentration and in vitro killing time of bacterial corneal ulcer isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Sterilization techniques – Veterinary Surgery Online [vetsurgeryonline.com]
- 12. Tech Steel & Materials The Vital Role of Stainless Steel in Medical Devices and Instruments [techsteel.net]
- 13. source21.com [source21.com]
- 14. infectioncontroltoday.com [infectioncontroltoday.com]
- 15. Surgical Instrument Care & Protection – Cairn Technology [cairntechnology.com]
- 16. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
Application Notes and Protocols for Disinfection of Laboratory Equipment using Prepodyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dilution and use of Prepodyne, a broad-spectrum disinfectant containing povidone-iodine, for the disinfection of hard, non-porous laboratory surfaces and equipment. Adherence to these guidelines is crucial for maintaining aseptic conditions and ensuring the integrity of experimental outcomes.
Introduction
This compound is a brand of iodophor disinfectant, with the active ingredient being a complex of povidone and iodine. This formulation allows for the gradual release of free iodine, which is the microbicidal agent. Povidone-iodine exhibits broad-spectrum antimicrobial activity against bacteria, viruses, fungi, and protozoa. Its mechanism of action involves the oxidation of microbial cellular components, leading to rapid cell death. While primarily known for its use as a skin antiseptic, with appropriate dilutions and precautions, it can be an effective disinfectant for non-critical laboratory equipment and surfaces.
Important Note: Povidone-iodine can be corrosive to some metals and may stain certain plastics and fabrics. It is essential to consider material compatibility before use.
Quantitative Data Summary
The following tables summarize the recommended dilutions of this compound (assuming a stock concentration of 10% Povidone-Iodine, which provides 1% available iodine) and its antimicrobial efficacy against common laboratory contaminants.
Table 1: this compound Dilution Calculations
| Target Concentration of Povidone-Iodine | Available Iodine Concentration | Dilution Ratio (10% this compound Stock : Diluent) | Preparation Instructions (for 1 Liter) |
| 2.5% | 0.25% | 1:3 | 250 mL of 10% this compound + 750 mL of sterile distilled water |
| 1.0% | 0.1% | 1:9 | 100 mL of 10% this compound + 900 mL of sterile distilled water |
| 0.5% | 0.05% | 1:19 | 50 mL of 10% this compound + 950 mL of sterile distilled water |
Table 2: Antimicrobial Efficacy of Povidone-Iodine on Hard, Non-Porous Surfaces
| Microorganism | Povidone-Iodine Concentration | Available Iodine | Contact Time | Log Reduction | Surface Type |
| Staphylococcus aureus | 5% | 0.5% | 30 seconds | >5 (Eradication of biofilm) | Stainless Steel |
| Staphylococcus aureus (MRSA) | 1% (in solution) | 0.1% | 30 seconds | >5 | In Suspension |
| Escherichia coli | 7.5% (in hand wash) | 0.75% | 15 seconds | 4.09 - 5.27 | In Vivo (Hands) |
| Murine Norovirus (MNV) | 7.5% (in hand wash) | 0.75% | 15 seconds | 1.57 - 2.57 | In Vivo (Hands) |
| SARS-CoV-2 | 0.5% | 0.05% | 15 seconds | ≥4 (>99.99% inactivation) | In Suspension |
| MERS-CoV | 1% (in mouthwash) | 0.1% | 15 seconds | >4 (>99.99% inactivation) | In Suspension |
| Adenovirus | 1% (in solution) | 0.1% | Not specified | Effective | In Vitro |
| Candida albicans | 0.5% (diluted mouthwash) | 0.05% | 30 seconds | >4 | In Suspension |
Experimental Protocols
Protocol 1: Preparation of Diluted this compound Solutions
This protocol describes the preparation of working disinfectant solutions from a 10% this compound stock solution.
Materials:
-
This compound (10% Povidone-Iodine) stock solution
-
Sterile distilled or deionized water
-
Sterile graduated cylinders or volumetric flasks
-
Sterile bottles for storage
-
Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses
Procedure:
-
Determine the desired final concentration and volume of the this compound solution based on the application (refer to Table 1).
-
In a clean, designated area, put on appropriate PPE.
-
Using a sterile graduated cylinder or volumetric flask, accurately measure the required volume of sterile distilled or deionized water.
-
Using a separate sterile graduated cylinder, measure the calculated volume of the 10% this compound stock solution.
-
Slowly add the this compound stock solution to the water in the storage bottle.
-
Cap the bottle and gently swirl to ensure a homogenous mixture. Avoid vigorous shaking to prevent excessive foaming.
-
Label the bottle clearly with the name of the solution (e.g., "1% Povidone-Iodine Solution"), the date of preparation, and the initials of the preparer.
-
Store the prepared solution at room temperature, protected from direct sunlight. Freshly prepared solutions are recommended for optimal efficacy.
Protocol 2: Disinfection of Non-Critical Laboratory Surfaces and Equipment
This protocol outlines the procedure for disinfecting benchtops, incubators, and other non-porous equipment surfaces.
Materials:
-
Prepared Povidone-Iodine working solution (e.g., 1.0% or 2.5%)
-
Sterile, non-shedding wipes or cloths
-
PPE: laboratory coat, gloves, and safety glasses
-
70% Ethanol solution
-
Sterile distilled water (for rinsing, if necessary)
Procedure:
-
Pre-cleaning: Before disinfection, ensure the surface is free of gross soil and organic matter. Clean the surface with a suitable laboratory detergent and water, then rinse and dry completely. Organic material can reduce the efficacy of povidone-iodine.
-
Application: Don appropriate PPE. Moisten a sterile, non-shedding wipe with the prepared Povidone-Iodine solution.
-
Wipe the entire surface to be disinfected, ensuring it is thoroughly wetted.
-
Contact Time: Allow the disinfectant to remain on the surface for the required contact time (a minimum of 1-5 minutes is generally recommended for bactericidal and virucidal activity; longer times may be necessary for fungal spores). The surface must remain visibly wet for the entire duration of the contact time.
-
Removal of Residue (Optional but Recommended): After the contact time has elapsed, wipe the surface with a sterile cloth dampened with 70% ethanol to remove any residual iodine, which can cause staining and corrosion. For sensitive equipment, a final wipe with a sterile cloth dampened with sterile distilled water may be necessary.
-
Allow the surface to air dry completely before use.
-
Dispose of all used wipes and PPE in the appropriate biohazardous waste stream.
Material Compatibility
Povidone-iodine solutions can be incompatible with certain materials. It is crucial to consider the material of construction of the equipment to be disinfected.
-
Metals: Can be corrosive to metals such as aluminum, copper, and some grades of stainless steel, especially with prolonged contact. If used on metallic surfaces, it is critical to rinse thoroughly with sterile water and/or wipe with 70% ethanol after the required contact time.
-
Plastics: May cause staining (yellow or brown discoloration) on some plastics, such as certain types of vinyl and acrylics. It is generally compatible with high-density polyethylene (HDPE) and polypropylene (PP). It is recommended to test on a small, inconspicuous area first.
-
Fabrics: Will cause permanent staining on most fabrics.
Mandatory Visualizations
Diagram 1: this compound Dilution and Disinfection Workflow
Caption: Workflow for preparing and using diluted this compound for lab disinfection.
Diagram 2: Logical Relationships in this compound's Antimicrobial Action
Caption: Simplified signaling pathway of this compound's antimicrobial action.
Application Notes and Protocols for the Use of Prepodyne as a Surface Disinfectant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prepodyne is a broad-spectrum antiseptic and disinfectant solution containing povidone-iodine (PVP-I) as its active ingredient. Povidone-iodine is an iodophor, a complex of iodine and a solubilizing agent, which releases free iodine to exert its microbicidal activity. This document provides detailed application notes and protocols for the use of this compound as a surface disinfectant, with a focus on the required contact time to effectively kill a range of bacteria. The information presented is based on published data for povidone-iodine and is intended to serve as a guide for laboratory and research settings. It is crucial to validate the efficacy of any specific this compound product for its intended use under your specific laboratory conditions.
Mechanism of Action
Povidone-iodine works by releasing free iodine, which rapidly penetrates microbial cell walls.[1] Once inside the microorganism, iodine disrupts the structure and function of key cellular components, including proteins, nucleotides, and fatty acids, leading to rapid cell death.[1][2] This non-specific mode of action contributes to its broad antimicrobial spectrum and the low incidence of microbial resistance.[3][4]
Application Notes
1. Product Selection:
-
This compound is available in various formulations, including solutions and scrubs. For surface disinfection, it is imperative to use a formulation specifically intended for this purpose. The product information for "this compound GEN" and "this compound HS" indicates their use as skin antiseptics. While the active ingredient is the same, excipients in antiseptic formulations may differ from those in surface disinfectants.
-
Always refer to the manufacturer's instructions for the specific this compound product you are using to ensure it is suitable for surface disinfection and to confirm the recommended dilution, if any.
2. Surface Compatibility:
-
Povidone-iodine solutions can be corrosive to some metals and may stain certain plastics and fabrics. It is advisable to test the compatibility of the this compound solution on a small, inconspicuous area of the surface before widespread use.
3. Organic Load:
-
The presence of organic matter, such as blood, serum, or soil, can reduce the efficacy of iodine-based disinfectants. Surfaces should be thoroughly cleaned to remove visible debris before applying this compound to ensure optimal bactericidal activity.
4. Contact Time:
-
Contact time, or dwell time, is the period a disinfectant must remain wet on a surface to achieve its claimed level of microbial kill. This is a critical factor for effective disinfection. The required contact time for this compound can vary depending on the target microorganism, the concentration of the solution, and the nature of the surface.
Quantitative Data on Bactericidal Efficacy of Povidone-Iodine
The following table summarizes the contact times required for povidone-iodine to kill various bacteria on surfaces, based on available scientific literature. Please note that this data is for the active ingredient, povidone-iodine, and may not be fully representative of a specific this compound product.
| Bacterial Species | Concentration of Povidone-Iodine | Contact Time | Efficacy | Reference(s) |
| Staphylococcus aureus (including MRSA) | 10% | 15 - 60 seconds | Bactericidal | [2] |
| Staphylococcus aureus | 1:100 dilution of 10% solution | 15 seconds | Bactericidal | [5] |
| Pseudomonas aeruginosa | 1% | 1 minute | Bactericidal | |
| Pseudomonas aeruginosa (biofilm) | Not specified | ≤ 30 minutes | Complete eradication | |
| Klebsiella pneumoniae | Dilute preparations of 10% solution | Rapid | Bactericidal | [5] |
| Enterococcus faecalis (VRE) | 10% | 1.5 minutes | >3 log reduction | [6] |
| Various clinical isolates (Gram-positive & Gram-negative) | Not specified | 30 seconds | High bactericidal activity | [1] |
Experimental Protocols
Protocol 1: Evaluation of Bactericidal Efficacy on Hard, Non-Porous Surfaces (Based on ASTM E1153)
This protocol outlines a method to evaluate the efficacy of a sanitizer like this compound on pre-cleaned, inanimate, hard, non-porous surfaces.[7][8][9][10][11]
1. Materials:
-
Test microorganism cultures (e.g., Staphylococcus aureus ATCC 6538, Klebsiella pneumoniae ATCC 4352).
-
Sterile glass or stainless steel carriers (e.g., 1x1 inch squares).
-
This compound solution at the desired concentration.
-
Sterile water or appropriate diluent.
-
Neutralizing broth (to inactivate the iodine).
-
Culture media (e.g., Tryptic Soy Agar).
-
Sterile pipettes, swabs, and petri dishes.
-
Incubator.
2. Procedure:
-
Carrier Inoculation: Inoculate each sterile carrier with a standardized suspension of the test bacterium and allow it to dry completely in a sterile environment.
-
Disinfectant Application: Apply the this compound solution to the inoculated surface of the carrier, ensuring complete coverage.
-
Contact Time: Allow the disinfectant to remain in contact with the surface for the predetermined contact time (e.g., 30 seconds, 1 minute, 5 minutes). The surface must remain wet for the entire duration.
-
Neutralization: After the contact time, transfer the carrier to a tube containing neutralizing broth to stop the bactericidal action of the iodine.
-
Elution and Plating: Agitate the tube to elute the surviving bacteria from the carrier into the neutralizing broth. Perform serial dilutions of the broth and plate onto agar plates.
-
Incubation and Enumeration: Incubate the plates under appropriate conditions (e.g., 35-37°C for 24-48 hours). Count the number of colony-forming units (CFUs) on each plate.
-
Controls: Prepare control carriers that are inoculated but not treated with the disinfectant to determine the initial bacterial load.
-
Calculation: Calculate the log reduction of bacteria for each contact time compared to the control carriers. A significant log reduction (e.g., ≥3-log, or 99.9% reduction) indicates effective disinfection.
Protocol 2: AOAC Use-Dilution Test Method (Qualitative)
The AOAC Use-Dilution Test is a qualitative method to determine the efficacy of disinfectants on hard surfaces.[12][13][14][15][16]
1. Materials:
-
Test microorganism cultures (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 15442, Salmonella enterica ATCC 10708).
-
Sterile stainless steel carriers ("penicylinders").
-
This compound solution at the use-dilution.
-
Sterile water for dilution.
-
Neutralizing growth medium in test tubes.
-
Incubator.
2. Procedure:
-
Carrier Inoculation: Inoculate a set of sterile stainless steel carriers with a standardized culture of the test organism and allow them to dry.
-
Disinfectant Exposure: Place each inoculated and dried carrier into a separate tube containing 10 mL of the this compound solution for the specified contact time at a controlled temperature (e.g., 20°C).
-
Transfer to Neutralizer: After the contact time, use a sterile hook to transfer each carrier from the disinfectant solution to a tube containing a neutralizing growth medium.
-
Incubation: Incubate the tubes at the appropriate temperature for 48 hours.
-
Observation: After incubation, visually inspect each tube for turbidity (cloudiness), which indicates bacterial growth.
-
Interpretation: The number of tubes showing no growth is recorded. For a product to pass, a certain number of carriers (e.g., 59 out of 60 for S. enterica) must show no bacterial growth.
Visualizations
Caption: Workflow for ASTM E1153 Quantitative Surface Disinfection Test.
Caption: Simplified Mechanism of Povidone-Iodine Bactericidal Action.
References
- 1. Povidone–iodine: use in hand disinfection, skin preparation and antiseptic irrigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Povidone Iodine: Properties, Mechanisms of Action, and Role in Infection Control and Staphylococcus aureus Decolonization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Infectious Disease Management and Control with Povidone Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The susceptibility of multidrug resistant and biofilm forming Klebsiella pneumoniae and Escherichia coli to antiseptic agents used for preoperative skin preparations at zonal referral hospital in Mwanza, Tanzania - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased bactericidal activity of dilute preparations of povidone-iodine solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. infinitalab.com [infinitalab.com]
- 10. resinnovalabs.com [resinnovalabs.com]
- 11. store.astm.org [store.astm.org]
- 12. microchemlab.com [microchemlab.com]
- 13. epa.gov [epa.gov]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. Use-Dilution Test for Disinfectant - Microbe [microbe.creativebiomart.net]
- 16. AOAC Use-Dilution Method (UDM) – Cremco [cremco.ca]
Prepodyne (Povidone-Iodine) Solution for Wound Irrigation in Laboratory Animals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Prepodyne (povidone-iodine, PVP-I) solution for wound irrigation in laboratory animal research. The information is intended to guide researchers in designing and implementing protocols for wound management studies.
Introduction
Povidone-iodine is a broad-spectrum antiseptic agent commonly used for skin disinfection and wound cleansing.[1][2] It is a complex of iodine and the polymer polyvinylpyrrolidone, which acts as a carrier for the iodine.[2] This complex allows for a sustained release of free iodine, the active microbicidal agent, while being less irritating to tissues than elemental iodine.[3] In the context of laboratory animal research, PVP-I solutions are frequently employed for wound irrigation to reduce the bioburden and prevent surgical site infections.[4][5] However, the optimal concentration and application method are critical to balance its antimicrobial efficacy with potential cytotoxicity that may impair wound healing.[1][6][7][8][9][10]
Key Considerations for Use
-
Spectrum of Activity: Povidone-iodine has a broad antimicrobial spectrum, including activity against bacteria, fungi, viruses, and spores.[11]
-
Cytotoxicity: While an effective antiseptic, PVP-I has demonstrated cytotoxic effects on fibroblasts, osteoblasts, and myoblasts, particularly at higher concentrations.[6][7][9][10][12] This cytotoxicity can potentially delay wound healing.[1][13] Dilute solutions are generally recommended to minimize tissue damage.[6][7][14]
-
Organic Material: The presence of organic material, such as blood and purulent exudate, can inactivate the antimicrobial activity of povidone-iodine.[15] Therefore, thorough initial cleansing of the wound is important.
-
Systemic Absorption: There is a potential for systemic absorption of iodine, especially with repeated applications to large wounds.[15] This should be a consideration in the experimental design, particularly in long-term studies.
Data Presentation
Table 1: In Vitro Cytotoxicity of Povidone-Iodine Solutions
| Cell Type | Povidone-Iodine Concentration | Observed Effect | Reference |
| Human Skin Fibroblasts | 1% and 0.1% | Total inhibition of growth | [6][7] |
| Human Skin Fibroblasts | 0.025% and 0.01% | Progressive retardation of growth | [6][7] |
| Canine Embryonic Fibroblasts | < 0.5% | Fibroblast survival observed | [8] |
| Human Fibroblasts & Keratinocytes | 1/512 dilution of standard solution | Significant cytotoxicity observed | [9] |
| Human Osteoblasts, Fibroblasts, Myoblasts | ≥ 0.1% | Cell survival rates of less than 6% | [10] |
| Human Osteoblasts, Fibroblasts, Myoblasts | < 0.1% | No significant effect on survival rates | [10] |
Table 2: In Vivo Effects of Povidone-Iodine on Wound Healing in Animal Models
| Animal Model | Povidone-Iodine Concentration | Outcome | Reference |
| Rabbit | 10% | Faster wound healing rate compared to 5% PVP-I. | [16] |
| Rabbit | 5% | Slower wound healing rate compared to 10% PVP-I. | [16] |
| Rat | 3% (in foam dressing) | Enhanced neovascularization, re-epithelialization, and collagen deposition compared to controls. | [17] |
| Mouse | 10% | Promoted rapid neovascularization more effectively than silver nitrate. | [17] |
| Rat | 5%, 2.5%, 0.5% | Did not cause thyroid injury and effectively removed bacteria. 2.5% and 0.5% promoted tissue healing. | [12] |
| Rat | 5% | Inhibited tissue healing. | [12] |
| Rat | Not specified | No significant difference in wound tensile strength or re-epithelialization. | [11] |
Experimental Protocols
Protocol 1: Preparation of Dilute Povidone-Iodine Solution for Wound Irrigation
This protocol describes the preparation of a 1% povidone-iodine solution from a 10% stock solution. This concentration is often cited for wound treatment.[18]
Materials:
-
10% Povidone-Iodine Solution (e.g., this compound® GEN)[3][19]
-
Sterile 0.9% saline or sterile water for irrigation
-
Sterile graduated cylinder or syringe
-
Sterile container for the final solution
Procedure:
-
Aseptically transfer 10 mL of 10% Povidone-Iodine solution into a sterile container.
-
Add 90 mL of sterile 0.9% saline or sterile water to the container.
-
Mix the solution thoroughly.
-
The final concentration of the solution will be 1% Povidone-Iodine.
-
Label the container with the solution name, concentration, and date of preparation. Use the solution promptly.
Protocol 2: Wound Irrigation in a Rodent Excisional Wound Model
This protocol provides a general procedure for wound irrigation in a laboratory rat or mouse model.[12][13][16][20]
Materials:
-
Anesthetized animal with a surgically created full-thickness skin wound
-
Prepared dilute Povidone-Iodine solution (e.g., 1%)
-
Sterile 35 mL or 60 mL syringe
-
Sterile 18-gauge needle or catheter
-
Sterile gauze
-
Appropriate wound dressing
Procedure:
-
Ensure the animal is properly anesthetized and positioned to expose the wound site.
-
Draw the prepared povidone-iodine solution into the sterile syringe.
-
Attach the 18-gauge needle or catheter to the syringe.
-
Hold the syringe approximately 4-6 inches from the wound surface.
-
Gently and steadily apply pressure to the syringe plunger to create a stream of irrigating solution. A pressure of 7-8 psi is recommended for effective lavage without causing tissue damage.[15]
-
Direct the stream to systematically flush the entire wound bed, including any pockets or undermined areas.
-
Continue irrigation until all visible debris is removed. The volume of irrigant will depend on the size and condition of the wound.
-
Gently pat the surrounding skin dry with sterile gauze, avoiding contact with the wound bed.
-
Apply the appropriate primary and secondary wound dressings as per the experimental design.
-
Monitor the animal during recovery from anesthesia.
Mandatory Visualizations
Caption: Experimental workflow for wound irrigation in a laboratory animal model.
Caption: Conceptual diagram of povidone-iodine's dual effect on wound healing.
References
- 1. Effect of povidone-iodine on wound healing: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Povidone-iodine solution in wound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. westpenetone.com [westpenetone.com]
- 4. The efficacy and risks of using povidone-iodine irrigation to prevent surgical site infection: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intraoperative povidone-iodine irrigation for infection prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dilute povidone-iodine solutions inhibit human skin fibroblast growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dilute Povidone‐Iodine Solutions Inhibit Human Skin Fibroblast Growth | Semantic Scholar [semanticscholar.org]
- 8. db.cngb.org [db.cngb.org]
- 9. nutrition.bmj.com [nutrition.bmj.com]
- 10. researchgate.net [researchgate.net]
- 11. An appraisal of povidone-iodine and wound healing. | Semantic Scholar [semanticscholar.org]
- 12. The Toxicity and Antibacterial Effects of Povidone‐Iodine Irrigation in Fracture Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Dilute Povidone-Iodine Irrigation: The Science of Molecular Iodine (I2) Kinetics and Its Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dvm360.com [dvm360.com]
- 16. researchgate.net [researchgate.net]
- 17. Update on the role of antiseptics in the management of chronic wounds with critical colonisation and/or biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Small animal patient preoperative preparation: a review of common antiseptics, comparison studies, and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Gen for Animal Use (Canada) - Drugs.com [drugs.com]
- 20. Comparative Analysis of Antibacterial and Wound Healing Activities of Chitosan and Povidone-Iodine-Based Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Prepodyne™ Working Solutions for Daily Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of working solutions of Prepodyne™, a broad-spectrum antiseptic, for routine laboratory disinfection. Adherence to these guidelines will help ensure effective decontamination of surfaces and equipment, contributing to a safe and sterile laboratory environment.
This compound™ is a brand of povidone-iodine solution, a stable chemical complex of polyvinylpyrrolidone (PVP) and iodine. It is a widely used antiseptic that is effective against a broad range of microorganisms, including bacteria, viruses, and fungi.[1][2][3] Its mechanism of action involves the release of free iodine, which rapidly penetrates microbial cell membranes and oxidizes key cellular components like proteins, nucleotides, and fatty acids, leading to cell death.[1][3][4]
Data Presentation: Recommended Dilutions and Contact Times
The following table summarizes recommended dilutions of a 10% povidone-iodine stock solution (such as this compound™) and the necessary contact times for effective disinfection in a laboratory setting. It is important to note that the antimicrobial activity of povidone-iodine can paradoxically increase with dilution up to a certain point due to the increased release of free iodine.[3][4]
| Application | Dilution of 10% Povidone-Iodine Stock | Final Povidone-Iodine Concentration (approx.) | Minimum Contact Time | Notes |
| General Surface Disinfection (Benchtops, equipment) | 1:100 | 0.1% | 1 minute | Effective for routine disinfection of clean surfaces.[5] For visibly soiled surfaces, pre-cleaning is required. |
| Decontamination of Liquid Biohazardous Waste | 1:10 | 1.0% | 30 minutes | Ensure thorough mixing of the disinfectant with the liquid waste. |
| Disinfection of Non-Critical Equipment | 1:50 - 1:100 | 0.2% - 0.1% | 5-10 minutes | Suitable for items that come into contact with intact skin. |
| Inactivation of E. coli in Aqueous Solutions | 1:1000 | 0.01% | 15 minutes | Demonstrated efficacy for water disinfection.[6][7] |
| Wound Irrigation (for reference) | 1:4 | 2.5% | As directed by protocol | This is a clinical application and should be performed under appropriate guidelines.[5] |
Experimental Protocols
Materials
-
This compound™ (10% povidone-iodine) stock solution
-
Sterile distilled or deionized water
-
Sterile graduated cylinders or volumetric flasks
-
Sterile bottles for storing the working solution (amber glass is recommended for better stability)[8]
-
Appropriate Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 1:100 Working Solution for General Surface Disinfection
-
Don PPE: Put on a lab coat, gloves, and safety glasses before handling any chemicals.
-
Measure Water: Using a sterile graduated cylinder, measure 990 mL of sterile distilled or deionized water.
-
Add this compound™: Carefully measure 10 mL of the 10% this compound™ stock solution using a separate sterile graduated cylinder.
-
Mix Solution: Add the 10 mL of this compound™ to the 990 mL of water in a sterile container.
-
Label the Container: Clearly label the bottle with the name of the solution ("1:100 this compound Working Solution"), the date of preparation, and the initials of the preparer.
-
Storage: Store the prepared solution at room temperature, away from direct sunlight. Due to the potential for reduced stability of diluted solutions, it is recommended to prepare fresh working solutions weekly.[8][9]
Protocol for Daily Laboratory Surface Disinfection
-
Pre-clean Surfaces: Before applying the disinfectant, remove any gross dirt and organic matter from the surfaces using a suitable laboratory cleaner.
-
Apply Working Solution: Liberally apply the 1:100 this compound™ working solution to the surface to be disinfected, ensuring the entire area is thoroughly wetted.
-
Ensure Contact Time: Allow the disinfectant to remain on the surface for a minimum of 1 minute to ensure effective killing of bacteria.[5]
-
Wipe Dry (if necessary): After the required contact time, wipe the surface dry with a sterile cloth or paper towel. For sensitive equipment, it may be necessary to rinse the surface with sterile water to remove any residue.
Mandatory Visualizations
Signaling Pathway of Povidone-Iodine's Antimicrobial Action
Caption: Mechanism of povidone-iodine's antimicrobial action.
Experimental Workflow for Preparing a this compound™ Working Solution
Caption: Workflow for preparing a this compound™ working solution.
References
- 1. benchchem.com [benchchem.com]
- 2. Povidone-iodine - Wikipedia [en.wikipedia.org]
- 3. Povidone Iodine: Properties, Mechanisms of Action, and Role in Infection Control and Staphylococcus aureus Decolonization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Povidone–iodine: use in hand disinfection, skin preparation and antiseptic irrigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. POVIDONE IODINE = POLYVIDONE IODINE = PVI, aqueous solution | MSF Medical Guidelines [medicalguidelines.msf.org]
- 6. 10% Povidone-iodine may be a practical field water disinfectant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN114502205A - Stable pharmaceutical products containing dilute povidone-iodine preparations - Google Patents [patents.google.com]
- 9. The Stability of Polyvinylpyrrolidone Iodine in Diluted Variable Solution and Variable Condition [jkshp.or.kr]
Application Notes and Protocols for Decontamination of Incubators and Water Baths using Prepodyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the effective use of Prepodyne, an iodophor-based disinfectant, for the routine decontamination of laboratory CO₂ incubators and water baths. Adherence to these protocols will help maintain aseptic conditions, prevent microbial contamination, and ensure the integrity of experimental results.
Introduction to this compound
This compound is a broad-spectrum disinfectant with povidone-iodine as its active ingredient.[1] Povidone-iodine is a complex of iodine and polyvinylpyrrolidone, which serves as a carrier for the iodine.[2][3] This formulation allows for a gradual release of free iodine, the active microbicidal agent, providing sustained antimicrobial activity with reduced irritation compared to elemental iodine.[2][4]
Mechanism of Action: Free iodine rapidly penetrates the cell walls of microorganisms and disrupts key cellular components, including proteins, nucleotides, and fatty acids, leading to rapid cell death.[2][4][5] This broad-spectrum activity is effective against a wide range of contaminants, including bacteria (Gram-positive and Gram-negative), viruses, fungi, and yeasts.[2][4][5][6] Importantly, microorganisms are unlikely to develop resistance to povidone-iodine due to its non-specific mode of action.[2][7]
Quantitative Data on Antimicrobial Efficacy
The following tables summarize the antimicrobial efficacy of povidone-iodine against various common laboratory contaminants.
Table 1: Bactericidal and Fungicidal Activity of Povidone-Iodine
| Microorganism | Concentration of Povidone-Iodine | Contact Time | Log Reduction | Reference |
| Staphylococcus aureus (including MRSA) | 1% | 30 seconds | >5 | [7] |
| Escherichia coli | 0.75% | < 1 minute | Not specified | [1] |
| Candida albicans | 150 ppm available iodine | 30 seconds | Inhibition | [8] |
| Mycobacterium chelonae | 1:100 dilution of stock | Seconds to minutes | Not specified | [8] |
| Various nosocomial bacterial isolates | 4% and 10% | Not specified | Bactericidal | [1] |
Table 2: Virucidal Activity of Povidone-Iodine
| Virus | Concentration of Povidone-Iodine | Contact Time | Efficacy | Reference |
| MERS Coronavirus | 1% (in mouthwash), 4% (skin cleanser), 7.5% (surgical scrub) | 15 seconds | >99.99% inactivation | [9] |
| 7 different virus types | 75-150 ppm available iodine | Not specified | Virucidal | [8] |
| Animal Coronaviruses | 1% iodine | 1 minute | >3 log inactivation | [10] |
| Herpes simplex, Adenoviruses, Enteroviruses | Not specified | Not specified | Antiviral activity | [7] |
Table 3: Efficacy against Mycoplasma
| Microorganism | Disinfectant | Concentration | Contact Time | Efficacy | Reference |
| Mycoplasma hominis | Povidone-Iodine | Not specified | Not specified | Effective | [11] |
| Ureaplasma urealyticum | Povidone-Iodine | Not specified | Not specified | Effective | [11] |
| Mycoplasma species (dried on stainless steel) | 70% Ethanol | 70% | 5 minutes | Complete inactivation | [12] |
Experimental Protocols
3.1. Materials Required
-
This compound solution
-
Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses
-
Sterile, lint-free cloths or wipes
-
Sterile deionized or distilled water
-
70% ethanol solution
-
Spray bottles
-
Bucket or container for dilution
3.2. Decontamination Protocol for CO₂ Incubators
This protocol is designed for the routine cleaning and disinfection of CO₂ incubators to prevent microbial and mycoplasma contamination.
Workflow for CO₂ Incubator Decontamination
References
- 1. Povidone–iodine: use in hand disinfection, skin preparation and antiseptic irrigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Povidone-iodine - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. Povidone Iodine: Properties, Mechanisms of Action, and Role in Infection Control and Staphylococcus aureus Decolonization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Povidone Iodine, a broad-spectrum antiseptic - Microwin [microwinlabs.com]
- 7. Antimicrobial effectiveness of povidone-iodine and consequences for new application areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Disinfectants | Infection Control | CDC [cdc.gov]
- 9. Infectious Disease Management and Control with Povidone Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disinfection of Healthcare Equipment | Infection Control | CDC [cdc.gov]
- 11. The killing of Ureaplasma urealyticum and Mycoplasma hominis by povidone-iodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Decontamination efficacy against Mycoplasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Aseptic Handwashing with Prepodyne® for Laboratory Researchers
Introduction
Aseptic technique is a cornerstone of scientific research, particularly in fields involving cell culture, microbiology, and the development of sterile drug products. The primary objective is to prevent the contamination of experiments and materials with microorganisms. The most significant source of contamination in a laboratory setting is the personnel themselves. Therefore, rigorous hand hygiene is the most critical and effective measure to reduce the transmission of microorganisms.
This document provides a detailed protocol for aseptic handwashing using Prepodyne (a brand of povidone-iodine surgical scrub). Povidone-iodine (PVP-I) is a broad-spectrum antiseptic agent effective against a wide range of bacteria, viruses, fungi, and protozoa.[1][2] It functions by releasing free iodine, which rapidly penetrates microbial cell walls, disrupts protein synthesis, and compromises cell membranes.[3] This protocol is designed for researchers, scientists, and drug development professionals to ensure the maintenance of sterility and the integrity of experimental outcomes.
Scope
This protocol applies to all laboratory personnel engaged in activities that require aseptic conditions, including but not limited to:
-
Mammalian and microbial cell culture
-
Preparation of sterile media and reagents
-
Compounding of sterile pharmaceutical products
-
Procedures conducted within a laminar flow hood or biological safety cabinet
Aseptic Handwashing Protocol with this compound® (7.5% Povidone-Iodine)
This procedure should be performed before entering a cleanroom or commencing any aseptic work. The goal is to remove transient flora and reduce the resident microbial population on the hands and forearms.[3][4]
3.1. Preparation:
-
Ensure you are "bare below the elbows."[5] Remove all jewelry, including rings, bracelets, and watches.
-
Keep fingernails short, clean, and free of nail polish.[6]
-
Inspect hands for any cuts or abrasions; cover them with a waterproof dressing.[5]
3.2. Detailed Washing Procedure:
-
Wetting: Turn on the faucet, preferably using a foot pedal or elbow lever, and adjust the water to a warm temperature. Wet hands and forearms thoroughly from fingertips to elbows, keeping hands held higher than the elbows to allow water to run off.[5][6]
-
Application: Dispense approximately 5 mL (one teaspoon) of this compound Surgical Scrub (7.5% povidone-iodine) into the palm of one hand.[7][8]
-
Lathering: Without adding more water, spread the scrub over both hands and forearms, up to the elbows.[6][7]
-
Scrubbing: Vigorously rub all surfaces for a minimum of 2 to 5 minutes.[4][7][9] A systematic approach ensures all areas are cleaned:
-
Use a circular motion to wash the palms and backs of the hands.
-
Interlace fingers to clean the web spaces.
-
Clean the backs of the fingers by rubbing them against the opposing palm.
-
Pay special attention to the fingernails and cuticles. A sterile, single-use brush or nail cleaner may be used on the nails for the first scrub of the day.[5]
-
Continue scrubbing the wrists and forearms, moving towards the elbows.
-
-
Develop Suds: After the prescribed scrub time, a small amount of water can be added to create a copious lather.[7][8]
-
Rinsing: Rinse hands and forearms thoroughly under running water. Crucially, maintain the hands-up position, allowing water to flow from the fingertips down to the elbows. This prevents recontamination of the hands.[6]
-
Drying: Dry hands and forearms completely using a sterile, disposable towel. Use a blotting motion, starting from the fingertips and moving towards the elbows. Use a separate, clean section of the towel for each arm.[5][6]
-
Final Step: Use the sterile towel to turn off the faucet to avoid recontaminating your hands.[6] Do not touch any non-sterile surfaces before donning sterile gloves.
Workflow Visualization
The following diagram illustrates the logical flow of the aseptic handwashing procedure.
Caption: Logical workflow for the aseptic handwashing procedure.
Efficacy Data for Povidone-Iodine
The effectiveness of an antiseptic is measured by its ability to reduce the microbial population, often expressed as a logarithmic (log10) reduction. European standards for antiseptics require a minimum of a 5-log10 reduction for bacteria and a 4-log10 reduction for fungi and viruses.[10] This corresponds to a 99.999% and 99.99% reduction, respectively.[10][11]
| Microorganism Type | Pathogen Example(s) | Contact Time | Log Reduction | Efficacy (%) | Reference |
| Gram-Positive Bacteria | Staphylococcus aureus (incl. MRSA) | 30 seconds | > 5.0 | > 99.999% | [12] |
| Gram-Negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | 30-60 seconds | > 5.0 | > 99.999% | [11] |
| Fungi / Yeast | Candida auris | 30-60 seconds | > 4.0 | > 99.99% | [11] |
| Enveloped Viruses | MERS-CoV, SARS-CoV, Influenza, Ebola, HIV | 15-30 seconds | > 4.0 | > 99.99% | [10] |
| Non-Enveloped Viruses | Adenovirus, Enterovirus 71, Coxsackievirus A16 | 30-60 seconds | > 4.0 | > 99.99% | [10] |
Note: Efficacy can be reduced in the presence of organic materials like blood or sputum.[13] The data presented is based on in-vitro suspension tests and may vary based on formulation and application method.
Experimental Protocol: Evaluation of Surgical Hand Scrub Efficacy (Based on ASTM E1115)
The standard test method for evaluating the antimicrobial effectiveness of surgical hand scrub formulations is the ASTM E1115 protocol.[14][15] It is designed to measure both the immediate and persistent reduction of microbial flora on the skin.[15][16][17]
6.1. Objective: To determine the ability of an antiseptic formulation (e.g., this compound) to reduce the resident microbial skin flora immediately after a single scrub and to measure its persistent antimicrobial activity over several hours.
6.2. Materials:
-
Test antiseptic formulation (this compound)
-
Baseline control (non-antimicrobial soap)
-
Sterile sampling solution with neutralizers
-
Sterile waterproof gloves
-
Sterile water (40°C ± 2°C)[14]
-
Culture plates (e.g., Tryptic Soy Agar with neutralizers)
-
Incubator
6.3. Methodology:
-
Subject Selection: A panel of subjects refrains from using any antimicrobial products for at least one week prior to the test.[18]
-
Baseline Sampling (Day 1):
-
Subjects wash their hands with a non-antimicrobial soap to remove transient microorganisms.
-
A baseline microbial count is established using the "glove juice" method:
-
Sterile gloves are placed on the subjects' hands.
-
A fixed volume of sterile sampling solution is instilled into each glove.
-
The hands are massaged in a standardized manner for 60 seconds to suspend the resident skin flora in the solution.
-
Aliquots of the "glove juice" are collected, serially diluted, and plated.
-
Plates are incubated, and colony-forming units (CFUs) are counted to determine the baseline microbial load.
-
-
-
Product Application (Test Scrub):
-
Subjects perform a simulated surgical scrub with the test product (this compound) according to a standardized protocol (e.g., the 5-minute scrub detailed in Section 3).[14]
-
-
Post-Scrub Sampling:
-
Immediate Reduction: Immediately after the scrub and drying, one hand is sampled using the glove juice method described above to assess the immediate antimicrobial effect.[14][18]
-
Persistent Activity: A sterile glove is worn on the other, un-sampled hand for a specified period (e.g., 3 or 6 hours). After this period, that hand is sampled using the glove juice method to evaluate the persistent (residual) antimicrobial activity of the product.[14][17]
-
-
Data Analysis:
-
The CFU counts from the baseline and post-scrub samples are converted to logarithms.
-
The log reduction is calculated by subtracting the mean log10 CFU of the post-scrub hand from the mean log10 CFU of the baseline.
-
The FDA Tentative Final Monograph (TFM) requires specific log reduction levels for a product to be considered an effective surgical scrub. For example, a 1-log10 reduction after the first scrub, a 2-log10 reduction by day two, and a 3-log10 reduction by day five.[15]
-
Disclaimer: This document is intended as a guideline. Researchers should always adhere to their institution's specific Standard Operating Procedures (SOPs) and safety guidelines. Refer to the manufacturer's instructions for use for the specific this compound product being utilized.
References
- 1. Comparison of the efficacy of two hand decontamination methods: Alcoholic septicidine and povidone–iodine solutions | PLOS One [journals.plos.org]
- 2. vinmec.com [vinmec.com]
- 3. dentalcare.com [dentalcare.com]
- 4. Povidone–iodine: use in hand disinfection, skin preparation and antiseptic irrigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. infectionpreventioncontrol.co.uk [infectionpreventioncontrol.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. betadine.com [betadine.com]
- 8. newassociatedpharma.com [newassociatedpharma.com]
- 9. pedsurglibrary.com [pedsurglibrary.com]
- 10. Infectious Disease Management and Control with Povidone Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative in vitro evaluation of the antimicrobial activities of povidone-iodine and other commercially available antiseptics against clinically relevant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Review of preparations used for hand hygiene - WHO Guidelines on Hand Hygiene in Health Care - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. Methods to evaluate the antimicrobial efficacy of handrub and handwash agents and formulations for surgical hand preparation - WHO Guidelines on Hand Hygiene in Health Care - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. standards.iteh.ai [standards.iteh.ai]
- 17. standards.iteh.ai [standards.iteh.ai]
- 18. ASTM E1115-24. Standard Test Method for Evaluation of Surgical Hand Scrub Formulations. - IVAMI [ivami.com]
Prepodyne Compatibility with Common Laboratory Plastics and Metals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prepodyne is a broad-spectrum antiseptic and disinfectant solution with povidone-iodine as its primary active ingredient. Its efficacy against a wide range of microorganisms makes it a valuable tool in laboratory settings for maintaining aseptic conditions. However, the compatibility of this compound with various materials commonly found in laboratories, including plastics and metals, is a critical consideration to prevent equipment degradation and ensure experimental integrity.
This document provides detailed application notes on the compatibility of this compound with common laboratory plastics and metals. Due to the limited availability of specific quantitative data for this compound, this guide focuses on providing a framework for compatibility testing. The experimental protocols outlined herein will enable researchers to generate their own quantitative data to assess the suitability of this compound for their specific laboratory equipment and applications.
Active Ingredient: Povidone-Iodine (typically 7.5% to 10%, providing 0.75% to 1% titratable iodine)[1][2]
Compatibility with Laboratory Plastics
The interaction of this compound with laboratory plastics is influenced by several factors, including the concentration of the povidone-iodine solution, contact time, temperature, and the specific type of plastic. Iodine, the active component, has the potential to penetrate and stain many plastics[3].
General Guidance
-
Polypropylene (PP) and Polyethylene (PE): Generally exhibit fair to good resistance to dilute povidone-iodine solutions. However, prolonged exposure, especially at elevated temperatures, may lead to some absorption and discoloration. High-density polyethylene (HDPE) is generally more resistant than low-density polyethylene (LDPE). There is evidence that iodine can leach through polyethylene over time[4].
-
Polystyrene (PS): Can be conjugated with povidone-iodine, suggesting a degree of chemical interaction[1][5][6]. This may lead to changes in the material's physical properties over time.
-
Polycarbonate (PC): Chemical compatibility charts for polycarbonate with iodine show conflicting information, with some indicating severe effects[7][8][9][10][11]. Therefore, specific testing is highly recommended before use.
-
Polyethylene Terephthalate Glycol (PETG): Limited specific data is available for PETG compatibility with povidone-iodine. General chemical resistance information for PETG should be considered, and specific testing is advised[12][13][14].
Quantitative Data Summary (Template)
The following tables are templates for summarizing quantitative data obtained from the experimental protocols detailed in Section 4.0. It is crucial for users to perform these tests to determine the compatibility of this compound with their specific laboratory plastics under their typical usage conditions.
Table 1: Change in Physical Properties of Laboratory Plastics after Exposure to this compound
| Plastic Material | Exposure Duration (days) | Change in Weight (%) | Change in Dimensions (%) | Visual Observations (e.g., discoloration, crazing) |
| Polypropylene (PP) | 1 | |||
| 7 | ||||
| 30 | ||||
| Polyethylene (HDPE) | 1 | |||
| 7 | ||||
| 30 | ||||
| Polystyrene (PS) | 1 | |||
| 7 | ||||
| 30 | ||||
| Polycarbonate (PC) | 1 | |||
| 7 | ||||
| 30 | ||||
| PETG | 1 | |||
| 7 | ||||
| 30 |
Table 2: Change in Mechanical Properties of Laboratory Plastics after Exposure to this compound
| Plastic Material | Exposure Duration (days) | Change in Tensile Strength (%) | Change in Elongation at Break (%) |
| Polypropylene (PP) | 1 | ||
| 7 | |||
| 30 | |||
| Polyethylene (HDPE) | 1 | ||
| 7 | |||
| 30 | |||
| Polystyrene (PS) | 1 | ||
| 7 | |||
| 30 | |||
| Polycarbonate (PC) | 1 | ||
| 7 | |||
| 30 | |||
| PETG | 1 | ||
| 7 | |||
| 30 |
Compatibility with Laboratory Metals
Iodine and its compounds can be corrosive to many metals, including those commonly used in laboratory equipment. The rate and extent of corrosion depend on the type of metal, the concentration of the povidone-iodine solution, temperature, and the presence of other ions in the solution.
General Guidance
-
Stainless Steel (304 and 316): Chemical resistance guides often indicate that stainless steel is not recommended for use with iodine solutions, as they can cause pitting and crevice corrosion[15]. While 316 stainless steel is generally more resistant to corrosion than 304, long-term exposure to iodine-containing solutions is not advisable for either.
-
Aluminum: Iodine can react with aluminum, particularly in the presence of moisture. The protective oxide layer on aluminum can be compromised, leading to corrosion[16].
-
Brass: This copper-zinc alloy is generally not recommended for use with iodine, as it is susceptible to corrosion[15].
Quantitative Data Summary (Template)
The following table is a template for summarizing quantitative data from the experimental protocols in Section 5.0. Users should conduct these tests to evaluate the corrosive effects of this compound on their specific metal equipment.
Table 3: Corrosion Rate of Common Laboratory Metals in this compound
| Metal | Exposure Duration (days) | Weight Loss (mg) | Corrosion Rate (mm/year) | Visual Observations (e.g., pitting, discoloration) |
| Stainless Steel 304 | 1 | |||
| 7 | ||||
| 30 | ||||
| Stainless Steel 316 | 1 | |||
| 7 | ||||
| 30 | ||||
| Aluminum | 1 | |||
| 7 | ||||
| 30 | ||||
| Brass | 1 | |||
| 7 | ||||
| 30 |
Experimental Protocol: Compatibility Testing of this compound with Laboratory Plastics
This protocol is based on ASTM D543: Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents.
Materials
-
Test specimens of the plastic materials (e.g., tensile bars, disks of known dimensions and weight).
-
This compound solution (at the concentration of intended use).
-
Control solution (e.g., sterile deionized water).
-
Inert containers with tight-fitting lids.
-
Analytical balance (accurate to 0.1 mg).
-
Calipers or other dimensional measurement tool.
-
Tensile testing machine (optional, for mechanical property testing).
Procedure
-
Initial Measurements:
-
Condition the test specimens at a standard temperature and humidity for at least 24 hours.
-
Measure and record the initial weight and dimensions of each specimen.
-
-
Exposure:
-
Place individual specimens in separate containers.
-
Completely immerse the specimens in either the this compound solution or the control solution. Ensure sufficient volume to cover the specimen throughout the test period.
-
Seal the containers to prevent evaporation.
-
Store the containers at a controlled temperature that reflects the intended use environment.
-
-
Evaluation:
-
At specified time intervals (e.g., 1, 7, and 30 days), remove the specimens from the solutions.
-
Gently rinse the specimens with deionized water and pat dry with a lint-free cloth.
-
Visually inspect the specimens for any changes, such as discoloration, swelling, cracking, or crazing, and record the observations.
-
Measure and record the final weight and dimensions of the specimens.
-
(Optional) If assessing mechanical properties, perform tensile testing on the exposed and control specimens according to standard methods (e.g., ASTM D638).
-
-
Data Analysis:
-
Calculate the percentage change in weight and dimensions.
-
(Optional) Calculate the percentage change in tensile strength and elongation at break.
-
Summarize the data in Tables 1 and 2.
-
Experimental Protocol: Compatibility Testing of this compound with Laboratory Metals
This protocol is based on ASTM G31: Standard Guide for Laboratory Immersion Corrosion Testing of Metals.
Materials
-
Test coupons of the metal materials with a known surface area and weight.
-
This compound solution (at the concentration of intended use).
-
Control solution (e.g., sterile deionized water).
-
Inert containers.
-
Analytical balance (accurate to 0.1 mg).
-
Cleaning solutions for post-test removal of corrosion products (specific to the metal being tested).
Procedure
-
Initial Preparation:
-
Clean the metal coupons to remove any surface contaminants.
-
Measure and record the initial weight of each coupon.
-
-
Exposure:
-
Suspend the coupons in the this compound solution or control solution using a non-metallic holder. Ensure the coupons are fully immersed and not in contact with each other or the container walls.
-
Cover the containers to prevent evaporation and contamination.
-
Maintain the containers at a controlled temperature.
-
-
Evaluation:
-
At specified time intervals (e.g., 1, 7, and 30 days), remove the coupons from the solutions.
-
Visually inspect the coupons for any signs of corrosion, such as pitting, discoloration, or the formation of a corrosion layer. Record all observations.
-
Clean the coupons to remove all corrosion products according to standard procedures for the specific metal.
-
Measure and record the final weight of the cleaned coupons.
-
-
Data Analysis:
-
Calculate the weight loss for each coupon.
-
Calculate the corrosion rate in millimeters per year (mm/year) using the following formula: Corrosion Rate (mm/year) = (K × W) / (A × T × D) Where:
-
K = a constant (8.76 × 10^4)
-
W = weight loss in grams
-
A = surface area in cm²
-
T = exposure time in hours
-
D = density of the metal in g/cm³
-
-
Summarize the data in Table 3.
-
Visualizations
Caption: Experimental workflow for compatibility testing.
Caption: this compound compatibility summary.
Conclusion
The compatibility of this compound with laboratory plastics and metals is a significant consideration for maintaining a sterile and efficient research environment. While general guidelines suggest caution, particularly with long-term exposure and with certain materials like polycarbonate and most metals, empirical testing is the most reliable method for determining compatibility under specific laboratory conditions. The protocols provided in this document offer a standardized approach for researchers to generate the necessary quantitative data to make informed decisions about the use of this compound with their valuable equipment.
References
- 1. Four-Step Plastic Testing Protocol: Making Informed Design and Material Decisions - Medical Design Briefs [medicaldesignbriefs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. lewisu.edu [lewisu.edu]
- 4. researchgate.net [researchgate.net]
- 5. PETG Chemical Resistance Data Sheet [kmac-plastics.net]
- 6. corning.com [corning.com]
- 7. plaskolite.com [plaskolite.com]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Iodine - W.P. Law Incorporated [wplawinc.com]
- 11. Povidone Iodine: Properties, Mechanisms of Action, and Role in Infection Control and Staphylococcus aureus Decolonization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of povidone-iodine thin films by X-ray photoelectron spectroscopy and their physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Role of Poly Vinyl Pyrrolidone Iodine (PVP-I) in Preventing Cross-Infection during Dental Procedures: A Systematic Review in the COVID-19 Context - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assets.ctfassets.net [assets.ctfassets.net]
- 16. Observation on metal corrosiveness of four kinds of commonly used disinfectants on surface of objects [manu63.magtech.com.cn]
Troubleshooting & Optimization
Why is my Prepodyne solution changing color?
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Prepodyne solutions.
Troubleshooting Guide: Color Change in this compound Solution
Issue: Your this compound solution has changed color, appearing lighter or completely colorless.
This discoloration indicates a potential loss of efficacy due to the degradation of the povidone-iodine (PVP-I) complex and a reduction in the concentration of available iodine, the active antimicrobial agent.
Troubleshooting Workflow
Caption: Troubleshooting workflow for discolored this compound solution.
Frequently Asked Questions (FAQs)
Q1: What causes the brown color of this compound to fade?
The characteristic brown color of this compound is due to the presence of the povidone-iodine complex. The color will fade as the concentration of available iodine (I₂) decreases. This is primarily caused by the chemical reduction of iodine to colorless iodide ions (I⁻), which are not microbicidal.
Q2: What environmental factors can cause my this compound solution to change color?
Several factors can accelerate the degradation of this compound and cause a color change:
-
Light Exposure: Direct sunlight or other sources of UV light can cause the photodegradation of the povidone-iodine complex.[1] this compound solutions should be stored in opaque or dark-colored bottles to minimize light exposure.[1]
-
High Temperatures: Temperatures above 25°C can increase the rate of iodine loss.[2]
-
Contamination: Introduction of organic materials (e.g., from non-sterile pipettes, dust, or airborne spores) can reduce the available iodine to colorless iodide.[3]
-
pH: An alkaline pH can also lead to the inactivation of povidone-iodine.
Q3: Is a discolored this compound solution still effective?
A color change, particularly significant fading, is a strong indicator of reduced antimicrobial efficacy. The concentration of available iodine is likely below the level required for effective disinfection. It is recommended to discard any solution that has noticeably changed color.
Q4: How long is an opened bottle of this compound solution stable?
The stability of an opened bottle of this compound can vary depending on the storage conditions and handling practices. For opened small bottles of povidone-iodine, the shelf life is approximately 7 days, while for larger bottles, it can be up to 10 days.[4] However, if the solution is contaminated, it may become ineffective immediately.[4] To ensure optimal stability, the bottle should be tightly sealed after each use and stored under the recommended conditions.
Q5: Can I test the efficacy of my discolored this compound solution?
Yes, you can determine the concentration of available iodine in your solution through a simple titrimetric method. This will provide a quantitative measure of its remaining efficacy. See the experimental protocol below for a detailed procedure.
Quantitative Data on this compound Stability
The following table summarizes the impact of various storage conditions on the stability of povidone-iodine solutions.
| Parameter | Condition | Impact on Available Iodine | Source |
| Temperature | > 25°C | 0.5-1.2% loss per month | [2] |
| 40°C | 37% decrease in sterilization effect after 3 months | [2] | |
| Light Exposure | 8 hours of direct sunlight | Equivalent to 30 days of degradation in dark storage | [2] |
| Packaging | Unsealed after opening | 2.4% loss of effective ingredients per week | [2] |
| Dilution | 0.1% povidone-iodine solution | 15% reduction in effective iodine concentration after 15 months at room temperature | [5] |
Experimental Protocol: Determination of Available Iodine in this compound Solution
This protocol outlines a titrimetric method to quantify the amount of available iodine in a this compound solution.
Principle
Available iodine (in the form of triiodide, I₃⁻) is titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution. The iodine is reduced to colorless iodide ions. A starch indicator is used to determine the endpoint of the reaction, which is signaled by the disappearance of the deep blue starch-iodine complex.
Materials
-
This compound solution (sample to be tested)
-
Standardized 0.02 M Sodium Thiosulfate (Na₂S₂O₃) solution
-
0.1 M Hydrochloric Acid (HCl)
-
Starch indicator solution (1%)
-
Deionized water
-
Conical flask (250 mL)
-
Burette (50 mL)
-
Pipettes
-
Graduated cylinders
Experimental Workflow
Caption: Experimental workflow for the titration of available iodine.
Procedure
-
In a 250 mL conical flask, add 5 mL of the this compound solution to be tested.
-
Add 5 mL of 0.1 M HCl and dilute with sufficient deionized water to produce a total volume of approximately 75 mL.
-
Titrate the solution with a standardized 0.02 M sodium thiosulfate solution until the dark orange-brown color of the iodine fades to a pale yellow.
-
Add 2 mL of the starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with the sodium thiosulfate solution, adding it dropwise, until the blue color completely disappears. This is the endpoint of the titration.
-
Record the total volume of the 0.02 M sodium thiosulfate solution used.
-
Repeat the titration at least two more times for accuracy and calculate the average volume of titrant used.
Calculation
The concentration of available iodine can be calculated using the following formula:
Available Iodine (%) = (V × M × 126.9 × 100) / (S × 1000)
Where:
-
V = Volume of sodium thiosulfate solution used (in mL)
-
M = Molarity of the sodium thiosulfate solution (0.02 M)
-
126.9 = Molecular weight of Iodine (I)
-
S = Volume of the this compound solution sample (in mL)
Signaling Pathway of Iodine Degradation
Caption: Degradation pathway of Povidone-Iodine.
References
- 1. quora.com [quora.com]
- 2. sunvidone.com [sunvidone.com]
- 3. POVIDONE IODINE = POLYVIDONE IODINE = PVI, aqueous solution | MSF Medical Guidelines [medicalguidelines.msf.org]
- 4. How long is the shelf life of povidone-iodine? [en.cnys.com]
- 5. KR20200081160A - Povidone-Iodine Stable Compositions Containing Sodium Chloride - Google Patents [patents.google.com]
How to neutralize Prepodyne on surfaces after disinfection
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper neutralization of Prepodyne (a povidone-iodine based disinfectant) on laboratory surfaces after disinfection.
Troubleshooting Guide
Issue: Residual this compound is interfering with downstream experiments (e.g., cell culture, PCR).
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete Rinsing | After the required contact time for disinfection, thoroughly rinse the surface with sterile distilled water or 70% ethanol. Ensure all visible traces of the this compound solution are removed. | The surface is free of visible disinfectant residue. For sensitive applications, proceed to chemical neutralization. |
| Residual Iodine Activity | Prepare a neutralizing solution (see table below for options). Apply the neutralizer to the surface and allow for a contact time of 5-10 minutes. | The active iodine is chemically inactivated, preventing interference with subsequent experiments. The characteristic brown color of iodine should disappear. |
| Surface Binding | For porous or sensitive surfaces, a sterile, low-lint wipe soaked in the neutralizing solution should be used to gently wipe the surface. This is followed by a rinse with sterile distilled water to remove the neutralizer. | Minimizes the potential for both this compound and the neutralizer to remain on the surface. |
| Neutralizer Incompatibility | Ensure the chosen neutralizer is compatible with the surface material. Sodium thiosulfate should not be used on surfaces susceptible to corrosion. | The surface is effectively neutralized without being damaged. |
Frequently Asked Questions (FAQs)
Q1: What is the active ingredient in this compound that requires neutralization?
This compound is an iodophor disinfectant, and its active biocidal agent is iodine, released from a povidone-iodine complex.[1] It is the free iodine that needs to be neutralized to prevent cytotoxicity or interference in sensitive assays.
Q2: Why is it necessary to neutralize this compound on surfaces?
Residual iodine, the active component of this compound, is a potent oxidizing agent and can be cytotoxic to cells in culture. It can also inhibit enzymatic reactions, such as those in PCR or ELISA, leading to inaccurate experimental results.
Q3: What are the recommended neutralizers for this compound?
The most common and effective neutralizers for iodine-based disinfectants like this compound are sodium thiosulfate and non-ionic surfactants such as Polysorbate 80 (Tween 80). Often, a combination of these is used for broad-spectrum neutralization.
Q4: How can I be sure that the this compound has been effectively neutralized?
Visually, the disappearance of the characteristic brown color of this compound is a good indicator of iodine neutralization. For sensitive applications, a validation protocol, as detailed below, should be performed to confirm the absence of residual biocidal activity.
Q5: Can I use alcohol to neutralize this compound?
While rinsing with 70% ethanol will help to remove residual this compound solution, it does not chemically neutralize the iodine. For applications sensitive to iodine, a chemical neutralizer is recommended.
Q6: Are the neutralizing agents themselves toxic to my experiments?
Neutralizing agents can have their own effects on cells or assays. For example, sodium thiosulfate can be inhibitory to some microorganisms at low concentrations.[2] Therefore, it is crucial to perform a final rinse with sterile distilled water or a suitable sterile buffer after neutralization to remove any residual neutralizer.
Neutralizing Agent Formulations
The following table summarizes common neutralizing solutions for povidone-iodine based disinfectants.
| Neutralizing Agent | Recommended Concentration | Notes |
| Sodium Thiosulfate | 0.5% - 5% (w/v) in sterile distilled water | Highly effective at neutralizing iodine. May be corrosive to some metals. |
| Polysorbate 80 (Tween 80) | 0.5% - 10% (v/v) in sterile distilled water | A non-ionic surfactant that helps to inactivate iodophors and aids in rinsing.[2] |
| Combined Neutralizer Solution | 0.3% Sodium Thiosulfate and 10% Tween 80 in sterile distilled water | A robust, broad-spectrum neutralizer for povidone-iodine.[3] |
Experimental Protocol: Validation of this compound Neutralization
This protocol allows for the validation of your neutralization procedure on a specific laboratory surface.
Objective: To confirm that the chosen neutralization procedure effectively eliminates the antimicrobial activity of this compound on a test surface.
Materials:
-
This compound solution
-
Selected neutralizing agent/solution
-
Sterile distilled water
-
Test surface (e.g., stainless steel, glass, or a representative coupon of your work surface)
-
A relevant microorganism for your work (e.g., E. coli for general molecular biology labs, or a specific cell line for cell culture applications)
-
Appropriate growth medium (e.g., LB agar for bacteria, or cell culture medium)
-
Sterile swabs
-
Incubator
Methodology:
-
Surface Preparation: Aseptically clean and sterilize the test surface coupons.
-
Inoculation: Inoculate the surface with a known quantity of the test microorganism and allow it to dry in a biosafety cabinet.
-
Positive Control (No Disinfectant): To one coupon, apply a sterile saline solution instead of this compound. After the same contact time as the disinfectant group, proceed with the recovery step.
-
Disinfection: Apply this compound to the inoculated surfaces and allow for the manufacturer's recommended contact time.
-
Neutralization: Apply the chosen neutralizing solution to the disinfected surface and allow a contact time of 5-10 minutes.
-
Rinsing: Rinse the surface thoroughly with sterile distilled water.
-
Recovery: Swab the surface and inoculate the appropriate growth medium with the swab.
-
Incubation: Incubate the plates/flasks under appropriate conditions.
-
Analysis: Compare the microbial growth from the neutralized surface to the positive control. Effective neutralization will result in microbial growth comparable to the positive control, indicating that the disinfectant was inactivated and not inhibiting growth.
Logical Workflow for Surface Disinfection and Neutralization
Caption: Workflow for this compound disinfection and neutralization.
References
Troubleshooting ineffective decontamination with Prepodyne
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing ineffective decontamination with Prepodyne.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a broad-spectrum antiseptic and disinfectant. Its active ingredient is povidone-iodine, a complex of iodine and a polymer carrier called povidone.[1][2] This complex allows for a gradual release of free iodine, which is the microbicidal agent.[3][4] The free iodine penetrates microbial cell walls and inactivates key cellular components like proteins, nucleotides, and fatty acids, leading to rapid cell death.[3][5]
Q2: What types of microorganisms is this compound effective against?
Povidone-iodine has a broad spectrum of activity against bacteria (Gram-positive and Gram-negative), viruses (both enveloped and non-enveloped), fungi, and yeasts.[2][5][6][7]
Q3: Can I use this compound for disinfecting laboratory surfaces and equipment?
While many this compound products are formulated as skin antiseptics, iodophor solutions like this compound are also suitable for decontaminating laboratory surfaces and equipment.[8] It is crucial to use the correct dilution and ensure adequate contact time for effective disinfection. Always consult the product's technical data sheet for specific recommendations.
Q4: Why does my this compound solution appear lighter in color than usual?
The characteristic golden-brown color of this compound is an indicator of the presence of active iodine. A lighter color may suggest that the solution has degraded or that the iodine has been neutralized, potentially reducing its disinfectant properties.
Q5: Is this compound corrosive to laboratory surfaces?
Iodine-based disinfectants can be corrosive to some metals, such as stainless steel, with prolonged contact.[9] It is recommended to rinse surfaces with sterile water or 70% ethanol after the required contact time to remove any residue.[9]
Troubleshooting Ineffective Decontamination
If you are experiencing issues with the efficacy of your this compound decontamination procedures, consult the following troubleshooting guide.
Problem 1: Decontamination is incomplete, or microbial growth is still observed after disinfection.
| Potential Cause | Recommended Action |
| Incorrect Concentration/Dilution | Ensure you are using the correct dilution of this compound for your specific application. Using a solution that is too dilute will reduce its microbicidal activity. Conversely, in some cases, overly concentrated solutions of povidone-iodine may be less effective due to reduced availability of free iodine.[10] |
| Insufficient Contact Time | The disinfectant needs a specific amount of time in contact with the surface to be effective. This can range from 15 seconds to over 30 minutes depending on the target microorganism and the presence of organic matter.[11][12][13][14] Refer to the "Recommended Concentrations and Contact Times" table below. |
| Presence of Organic Matter | The efficacy of povidone-iodine is significantly reduced in the presence of organic materials such as blood, serum, cell culture media, and soil.[5][8][15][16] Thoroughly clean surfaces to remove all visible organic debris before applying this compound.[8] |
| Expired or Improperly Stored Solution | Check the expiration date of your this compound solution. Store the solution according to the manufacturer's instructions, typically in a cool, dry, and dark place.[1] |
| Incompatible Surfaces | Ensure that the surface you are disinfecting is compatible with an iodine-based disinfectant. Porous or highly reactive surfaces may inactivate the disinfectant. |
Problem 2: The this compound solution is not effectively inactivating viruses.
| Potential Cause | Recommended Action |
| Incorrect Concentration for Virucidal Activity | While povidone-iodine is a potent virucidal agent, the required concentration and contact time can vary between different types of viruses. Studies have shown that concentrations as low as 0.5% can inactivate SARS-CoV-2 within 15 seconds.[11][17] |
| Insufficient Contact Time for Non-Enveloped Viruses | Non-enveloped viruses can be more resistant to disinfectants than enveloped viruses.[5] Ensure you are allowing for a sufficient contact time as recommended for the specific viral agent you are working with. |
Data Presentation: Recommended Concentrations and Contact Times
The following table summarizes generally recommended concentrations and contact times for povidone-iodine based on scientific literature. Note: Always refer to the manufacturer's specific instructions for your this compound product.
| Application | Target Microorganism | Recommended Povidone-Iodine Concentration | Recommended Contact Time |
| General Surface Disinfection | Bacteria | 0.7% - 2.5% | 30 seconds - 5 minutes[18] |
| Virus Inactivation (e.g., SARS-CoV-2) | Enveloped Viruses | 0.5% - 2.5% | 15 - 30 seconds[11][17] |
| High Organic Load Conditions | Bacteria & Viruses | Higher end of concentration range | > 10 minutes[8][19] |
| Fungal Decontamination | Fungi | 1% - 10% | 1 - 15 minutes[5][20] |
Experimental Protocols
Protocol: General Surface Decontamination with this compound Solution
-
Pre-cleaning: Physically remove all visible soil and organic matter from the surface using a detergent and water. Rinse the surface with water to remove any detergent residue.
-
Preparation of Working Solution: Prepare the desired concentration of this compound solution according to the manufacturer's instructions. Use purified water for dilutions.
-
Application: Apply the this compound solution to the pre-cleaned surface, ensuring the entire area is thoroughly wetted.
-
Contact Time: Allow the disinfectant to remain on the surface for the required contact time (refer to the table above). The surface should remain wet for the entire duration.
-
Rinsing: After the contact time has elapsed, rinse the surface with sterile 70% ethanol or sterile water to remove any residual disinfectant, especially on metallic surfaces.
-
Drying: Allow the surface to air dry completely in a clean environment.
Protocol: Validation of Disinfectant Efficacy (Carrier Test)
-
Preparation of Carriers: Use sterile carriers made of a material representative of the laboratory surface to be disinfected (e.g., stainless steel coupons).
-
Inoculation: Inoculate the carriers with a known concentration of the target microorganism. Allow the inoculum to dry.
-
Disinfection: Immerse the inoculated carriers in the prepared this compound working solution for the intended contact time.
-
Neutralization: After the contact time, transfer the carriers to a neutralizing broth to inactivate the residual disinfectant.
-
Elution and Plating: Elute the surviving microorganisms from the carriers and plate serial dilutions onto appropriate growth media.
-
Incubation and Enumeration: Incubate the plates and enumerate the colony-forming units (CFUs).
-
Calculation of Log Reduction: Compare the number of surviving microorganisms on the treated carriers to the initial inoculum to calculate the log reduction. A successful decontamination should achieve a significant log reduction (e.g., >3-log10).
Mandatory Visualizations
Caption: Troubleshooting workflow for ineffective this compound decontamination.
Caption: Mechanism of action for this compound (Povidone-Iodine).
References
- 1. westpenetone.com [westpenetone.com]
- 2. This compound® HS West Penetone Canada | Your cleaning solutions resource [westpenetone.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Povidone–iodine: use in hand disinfection, skin preparation and antiseptic irrigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bactericidal and Virucidal Activity of Povidone-Iodine and Chlorhexidine Gluconate Cleansers in an In Vivo Hand Hygiene Clinical Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Viodin | 10% w/v | Solution | ভায়োডিন ১০% সল্যুসন | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 8. Decontamination and Sterilization [ors.od.nih.gov]
- 9. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 10. journals.asm.org [journals.asm.org]
- 11. In Vitro Efficacy of a Povidone-Iodine Nasal Antiseptic for Rapid Inactivation of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lsuhsc.edu [lsuhsc.edu]
- 13. duesseoculistica.it [duesseoculistica.it]
- 14. Rapid In‐Vitro Inactivation of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS‐CoV‐2) Using Povidone‐Iodine Oral Antiseptic Rinse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of povidone-iodine's bactericidal activity by common organic substances: an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Influence of Simulated Organic Matter on the Inactivation of Viruses: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 18. Optimizing the antisepsis protocol: Effectiveness of 3 povidone-iodine 1.0% applications versus a single application of povidone-iodine 5.0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Infectious Disease Management and Control with Povidone Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Can Prepodyne cause staining on lab coats and surfaces?
This technical support center provides troubleshooting guides and frequently asked questions regarding the staining potential of Prepodyne on laboratory coats and surfaces.
Frequently Asked Questions (FAQs)
Q1: Can this compound cause staining?
A: Yes, this compound can cause staining on various materials.[1][2][3][4] this compound's active ingredient is Povidone-iodine, which is a dark reddish-brown solution that produces a golden-yellow lather.[5][6][7] This inherent color can lead to yellow or brown stains, particularly on porous or light-colored surfaces.[1][8]
Q2: What types of materials are susceptible to staining by this compound?
A: Materials that can be stained by this compound include, but are not limited to:
-
Fabrics: Lab coats (especially cotton and polyester blends), clothing, and linens.[1][2][3][4]
-
Plastics: Certain types of plastics may absorb the iodine, leading to discoloration.[9][10] Prompt cleaning is recommended to minimize staining.[11]
-
Porous Surfaces: Materials like some tiles, grout, and unfinished wood can readily absorb the iodine complex, making stains difficult to remove.[3][12]
-
Stone Surfaces: Marble and other porous stone surfaces can be susceptible to staining.[13]
Q3: Is this compound staining on stainless steel a concern?
A: Stainless steel is generally resistant to staining from Povidone-iodine if spills are cleaned promptly. However, prolonged contact or repeated exposure without proper cleaning may lead to discoloration. Regular cleaning with appropriate methods will help maintain the surface integrity.
Troubleshooting Guide: Staining Issues
This guide provides step-by-step instructions for addressing this compound stains on common laboratory items.
Issue 1: this compound Stains on Lab Coats
Symptoms:
-
Yellow to dark brown discoloration on the fabric of the lab coat.
Immediate Action (within minutes of the spill):
-
Blot, Don't Rub: Immediately blot the excess this compound from the fabric with a clean, dry cloth.
-
Rinse with Cold Water: Flush the stained area with cold water from the back of the fabric to push the stain out. Do not use hot water , as it can set the stain.[2]
Stain Removal Protocols:
| Reagent | Fabric Type | Experimental Protocol |
| Ammonia Solution | Cotton, Polyester | 1. Mix one part ammonia with three parts water.[1] 2. Gently dab the solution onto the stain. 3. Rinse thoroughly with cold water. 4. Launder with a mild detergent.[1] |
| Sodium Thiosulfate | Cotton, Polyester | 1. Prepare a solution of sodium thiosulfate (photographic fixer) by dissolving a small amount in water. 2. Apply the solution directly to the stain. 3. Allow it to sit for a few minutes until the stain disappears. 4. Rinse thoroughly with water and launder as usual. |
| Rubbing Alcohol | Cotton, Polyester | 1. Moisten a cotton ball or clean cloth with rubbing alcohol. 2. Dab the stain, working from the outside in to prevent spreading. 3. Rinse with cold water and launder. |
Issue 2: this compound Stains on Laboratory Surfaces
Symptoms:
-
Yellow or brown discoloration on countertops, floors, or equipment.
Stain Removal Protocols for Surfaces:
| Surface Type | Cleaning Agent | Experimental Protocol |
| Plastic | Accelerated Hydrogen Peroxide | 1. Apply a concentrated accelerated hydrogen peroxide product directly to the stain. 2. Allow it to sit on the surface. It may turn the iodine stain black before lifting it. 3. Wipe away the residue with a clean, damp cloth. |
| Stainless Steel | Mild Detergent & Water | 1. For fresh spills, wipe immediately with a cloth dampened with water and a mild detergent. 2. For dried stains, create a paste of baking soda and water. 3. Gently rub the paste onto the stain in the direction of the metal's grain. 4. Rinse with water and dry thoroughly to prevent water spots. |
| Porous Surfaces (e.g., Tile, Grout) | Commercial Iodine Stain Remover | 1. Due to the porous nature of these materials, a commercial cleaner specifically formulated for iodine stain removal is recommended for best results.[3] 2. Follow the manufacturer's instructions for application and contact time. 3. A poultice of sodium thiosulfate and ammonia solution may also be effective.[4] |
Logical Workflow for Stain Management
Below is a diagram illustrating the decision-making process for handling a this compound spill to minimize staining.
References
- 1. knyamed.com [knyamed.com]
- 2. jelrisofit.com [jelrisofit.com]
- 3. US6309471B1 - Rapid removal of iodine stains - Google Patents [patents.google.com]
- 4. US5669937A - Method to remove iodine stain - Google Patents [patents.google.com]
- 5. westpenetone.com [westpenetone.com]
- 6. This compound® HS West Penetone Canada | Your cleaning solutions resource [westpenetone.com]
- 7. westpenetone.com [westpenetone.com]
- 8. Povidone–iodine: use in hand disinfection, skin preparation and antiseptic irrigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. universalmedicalinc.com [universalmedicalinc.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. How to Remove Iodine Stains: Tips and Guidelines | HowStuffWorks [home.howstuffworks.com]
Optimizing Prepodyne concentration for different microbial contaminants
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Prepodyne (povidone-iodine) for microbial decontamination in a laboratory setting. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and efficacy data to assist you in optimizing your disinfection procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an antiseptic and disinfectant whose active ingredient is povidone-iodine (PVP-I). PVP-I is a complex of iodine and the polymer polyvinylpyrrolidone, which acts as a carrier and reservoir for iodine. Its antimicrobial action is due to the slow release of free iodine, which is a powerful oxidizing agent.[1] Free iodine rapidly penetrates microbial cell walls and disrupts essential proteins, nucleotides, and fatty acids, leading to cell death.[1] This multi-faceted mechanism of action makes it effective against a broad spectrum of microorganisms and less prone to the development of microbial resistance.
Q2: What is the antimicrobial spectrum of this compound?
A2: this compound has a broad antimicrobial spectrum, exhibiting bactericidal, virucidal, and fungicidal properties. It is effective against Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains like MRSA, as well as a wide range of enveloped and non-enveloped viruses, and fungi (yeasts and molds).[2][3] It also shows some activity against bacterial spores with increased contact time.[2]
Q3: Does the concentration of this compound affect its efficacy? Is a higher concentration always better?
A3: Not necessarily. Povidone-iodine exhibits a "paradoxical" effect where its bactericidal activity can increase with dilution, reaching a maximum at concentrations around 0.1% to 1% due to a higher concentration of free iodine.[4] However, for practical applications and in the presence of organic matter, higher concentrations (e.g., 7.5-10%) are often recommended to ensure a sufficient reservoir of active iodine. The optimal concentration depends on the target microorganism, the presence of interfering substances, and the required contact time.
Q4: Can organic matter, like cell culture media or proteins, affect the performance of this compound?
A4: Yes, the presence of organic matter such as blood, serum, pus, and cell culture media can significantly reduce the efficacy of this compound by neutralizing the active free iodine. It is crucial to clean surfaces to remove visible soil and organic debris before disinfection to ensure the effectiveness of this compound.
Q5: How should I store this compound solutions?
A5: this compound solutions should be stored at room temperature, away from direct sunlight. It is important to keep the container tightly closed to prevent degradation. Diluted solutions should be prepared fresh daily, as their stability and efficacy can decrease over time.
Troubleshooting Guide
Problem: I am still detecting microbial contamination after disinfecting a surface with this compound.
-
Possible Cause 1: Insufficient Contact Time.
-
Solution: Ensure that the surface remains wet with the this compound solution for the entire recommended contact time for the target microorganism. Refer to the efficacy data tables below for specific recommendations. Simply spraying and immediately wiping is often not sufficient.
-
-
Possible Cause 2: Presence of Organic Matter.
-
Solution: Thoroughly clean the surface with a compatible detergent and rinse with water to remove any organic soil before applying this compound. The golden-brown color of this compound can be an indicator of its activity; if the color disappears, it may be inactivated.
-
-
Possible Cause 3: Incorrect Concentration.
-
Solution: Verify that you are using the appropriate concentration of this compound for your target contaminant. While very dilute solutions can be effective in certain conditions, a higher concentration may be necessary for robust disinfection, especially on soiled surfaces.
-
-
Possible Cause 4: Microbial Resistance.
-
Solution: While rare, some microorganisms may have intrinsic resistance to povidone-iodine.[3] Consider validating your disinfection protocol against your specific laboratory isolates. It may be necessary to switch to a disinfectant with a different mechanism of action or use a combination of disinfectants.
-
-
Possible Cause 5: Incompatible Surface Material.
-
Solution: Ensure that the surface material is compatible with this compound. Some materials may react with iodine, reducing its efficacy or causing damage to the surface. Refer to the Material Compatibility Table below.
-
Problem: The brown color of this compound is staining my equipment.
-
Possible Cause: Iodine, the active ingredient in this compound, can cause staining on some materials.
-
Solution: The staining is usually temporary and can often be removed with a solution of sodium thiosulfate or by wiping with 70% ethanol. However, it is always best to test on a small, inconspicuous area first. For sensitive equipment, consider using a disinfectant with a different active ingredient.
-
Problem: I am performing a microbial recovery assay after disinfection and am not getting any growth, even in my positive controls.
-
Possible Cause: Residual iodine from the this compound solution is inhibiting microbial growth on your plates.
-
Solution: It is essential to use a validated neutralizer to inactivate the antimicrobial activity of this compound before plating. A common neutralizer for iodine is a solution containing sodium thiosulfate. See the experimental protocols section for a detailed procedure on disinfectant neutralization.
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting disinfection failures with this compound.
Data Presentation: Efficacy of this compound
The following tables summarize the effectiveness of povidone-iodine against various microbial contaminants. The efficacy is often measured by the log reduction in the number of viable microorganisms.
Table 1: Bactericidal Efficacy of Povidone-Iodine
| Bacterium | Concentration of PVP-I | Contact Time | Log Reduction | Reference |
| Staphylococcus aureus | 0.5% | 1 minute | ≥5 | [5] |
| Staphylococcus aureus (MRSA) | 10% | 15-60 seconds | Bactericidal | [6] |
| Pseudomonas aeruginosa | 0.25% | 30 seconds | Complete kill | [7] |
| Klebsiella aerogenes | 0.25% | 5 seconds | ≥5 | [5] |
| Escherichia coli | 7.5% in soap | 1 minute | >3 | [1] |
| Enterococcus faecalis (VRE) | 10% | 1.5 minutes | 3.14 |
Table 2: Virucidal Efficacy of Povidone-Iodine
| Virus | Concentration of PVP-I | Contact Time | Log Reduction | Reference |
| SARS-CoV-2 | 0.5% | 15 seconds | ≥4 | |
| MERS-CoV | 1% (in mouthwash) | 15 seconds | >4 | [3] |
| Influenza A (H1N1) | 0.23% - 1.0% | 10 seconds | Below detectable level | |
| Mumps Virus | >0.5% | 60 seconds | >3 | [3] |
| Adenovirus | >0.5% | 60 seconds | >3 | [3] |
| HIV | >0.05% | 30 seconds | >4.5 | [3] |
Table 3: Fungicidal Efficacy of Povidone-Iodine
| Fungus | Concentration of PVP-I | Contact Time | Efficacy | Reference |
| Candida albicans | 7.5% | 1 minute | No fungicidal activity | [8] |
| Candida albicans | 0.25% (in gel) | Not specified | Biofilm eradication | [2] |
| Candida auris | 3.125% - 6.25% | Not specified | Inhibitory activity | [2] |
| Aspergillus brasiliensis (niger) | 7.5% | 1 minute | No fungicidal activity | [8] |
| Aspergillus fumigatus | 3.125% - 6.25% | Not specified | Inhibitory activity | [2] |
Table 4: Material Compatibility with Povidone-Iodine
| Material | Compatibility | Notes |
| Stainless Steel (304, 316) | Fair to Good | Can be corrosive with prolonged contact. Rinsing after disinfection is recommended. |
| Aluminum | Not Recommended | Corrosive. |
| Polypropylene (PP) | Good | Generally resistant. |
| Polyethylene (PE) | Good | Generally resistant. |
| Polycarbonate (PC) | Fair | May cause crazing or discoloration with prolonged exposure. |
| Polyvinyl Chloride (PVC) | Good | Generally resistant. |
| Silicone | Good | Generally resistant. |
| Glass | Excellent | No adverse effects. |
Disclaimer: This table provides general guidance. It is recommended to test this compound on a small, inconspicuous area of any material before widespread use.
Experimental Protocols
Protocol 1: General Surface Disinfection
This protocol outlines the steps for disinfecting laboratory surfaces such as benchtops, biosafety cabinets, and equipment exteriors.
Caption: Workflow for general surface disinfection using this compound.
Methodology:
-
Preparation:
-
Don appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.
-
If the surface is visibly soiled, pre-clean it with a suitable laboratory detergent to remove organic matter.
-
Rinse the surface with purified water to remove any detergent residue.
-
Dry the surface with a clean, lint-free wipe.
-
-
Disinfection:
-
Prepare the desired concentration of this compound solution.
-
Apply the solution to the surface using a sterile, lint-free wipe, ensuring the entire surface is thoroughly wetted.
-
Allow the this compound solution to remain on the surface for the specified contact time (refer to efficacy tables). Do not allow it to dry during this time.
-
After the contact time has elapsed, wipe the surface with a sterile, lint-free cloth. For surfaces sensitive to corrosion, it may be advisable to rinse with sterile water and dry.
-
Allow the surface to air dry completely before use.
-
Protocol 2: Validation of Disinfectant Efficacy (Quantitative Carrier Test)
This protocol is a general guideline for validating the efficacy of this compound on a specific surface against a target microorganism in your laboratory.[9][10]
Caption: Experimental workflow for validating disinfectant efficacy.
Methodology:
-
Preparation of Materials:
-
Prepare standardized carriers (coupons) of the surface material to be tested (e.g., 1x1 cm stainless steel or plastic). Clean, rinse, and sterilize the coupons.
-
Prepare a standardized culture of the target microorganism to a known concentration (e.g., 10^6 - 10^8 CFU/mL).
-
-
Inoculation of Carriers:
-
In a biosafety cabinet, inoculate a defined volume (e.g., 10-50 µL) of the microbial culture onto the center of each sterile coupon.
-
Allow the inoculum to dry completely on the coupons.
-
-
Disinfectant Application:
-
For test coupons, apply a defined volume of the this compound solution to completely cover the dried inoculum. Start a timer for the desired contact time.
-
For control coupons, apply the same volume of a sterile, non-disinfectant solution (e.g., sterile water or phosphate-buffered saline).
-
-
Neutralization and Microbial Recovery:
-
At the end of the contact time, aseptically transfer each coupon into a tube containing a validated neutralizing broth (e.g., Dey-Engley neutralizing broth or a broth containing sodium thiosulfate).
-
Vortex or sonicate the tube to elute any surviving microorganisms from the coupon into the neutralizing broth.
-
Perform serial dilutions of the neutralizing broth.
-
Plate the dilutions onto appropriate agar plates for the test microorganism.
-
-
Incubation and Calculation:
-
Incubate the plates under optimal conditions for the microorganism.
-
Count the number of colony-forming units (CFUs) on the plates from both the test and control groups.
-
Calculate the log reduction achieved by the this compound treatment compared to the control. A 3-log reduction (99.9% kill) is often considered the minimum for disinfectant efficacy on surfaces.[11]
-
References
- 1. Povidone–iodine: use in hand disinfection, skin preparation and antiseptic irrigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 3. Infectious Disease Management and Control with Povidone Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurofinsus.com [eurofinsus.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Povidone Iodine: Properties, Mechanisms of Action, and Role in Infection Control and Staphylococcus aureus Decolonization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Povidone-iodine concentration and in vitro killing time of bacterial corneal ulcer isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of bactericidal and fungicidal efficacy of antiseptic formulations according to EN 13727 and EN 13624 standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. ecronicon.net [ecronicon.net]
Signs of Prepodyne degradation and loss of efficacy
This technical support guide is designed for researchers, scientists, and drug development professionals using Prepodyne solutions. It provides troubleshooting guidance and frequently asked questions to address common issues encountered during experiments, ensuring the integrity and efficacy of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its active ingredient?
This compound is a brand of povidone-iodine (PVP-I), a broad-spectrum antiseptic.[1] Its active component is "available iodine" (free iodine), which is slowly released from the povidone-iodine complex and is responsible for its microbicidal activity against a wide range of bacteria, viruses, fungi, and protozoa.[2]
Q2: What are the visible signs of this compound degradation?
The most common sign of degradation is a change in color. A fresh, effective this compound solution has a characteristic dark, reddish-brown color.[3][4] A noticeable fading of this color, or the solution becoming completely colorless, indicates a loss of available iodine and, consequently, a loss of efficacy.[5] This is because the brown color is indicative of the presence of molecular iodine (I₂); as it degrades to colorless iodide ions (I⁻), the color fades.[5]
Q3: What factors can cause this compound to degrade?
Several factors can accelerate the degradation of this compound and reduce its stability:
-
Exposure to Light: Ultraviolet (UV) light can cause the photodegradation of povidone-iodine.[5][6] It is recommended to store this compound in its original, opaque container to protect it from light.[5]
-
High Temperatures: Elevated temperatures increase the rate of chemical degradation, leading to a more rapid loss of available iodine.[6][7]
-
Alkaline pH: this compound is most stable in an acidic pH range. An alkaline pH can lead to the formation of inactive iodate byproducts.[5]
-
Improper Storage: Leaving the container unsealed allows for the evaporation of iodine and potential contamination, both of which can reduce efficacy.[5][7]
Q4: How does pH affect the stability and efficacy of this compound?
The effective pH range for povidone-iodine stability and activity is between 1.5 and 6.5.[8] An increase in pH above this range can lead to the disproportionation of hypoiodite into iodide and iodate, reducing the concentration of active free iodine.
Q5: Can I use this compound if I observe a precipitate in the solution?
The formation of a precipitate in a povidone-iodine solution is not typical and may indicate a problem with the product's stability or contamination. It is recommended to discard the solution if any particulate matter is observed.
Troubleshooting Guide
Problem: My this compound solution has lost its dark brown color and appears much lighter.
-
Possible Cause: This is a primary indicator of degradation and loss of available iodine. The solution has likely been exposed to light, high temperatures, or is past its expiration date.
-
Solution:
-
Do not use the solution for any experimental or disinfection purposes as its efficacy is compromised.
-
Discard the degraded solution according to your institution's guidelines.
-
Obtain a fresh, unopened bottle of this compound, ensuring it has been stored correctly in a cool, dark place.[7]
-
To verify the efficacy of the new bottle, you can perform a qualitative test by adding a drop of the solution to a starch indicator; a deep blue-black color confirms the presence of active iodine.[9]
-
Problem: I am seeing inconsistent results in my experiments where this compound is used as a disinfectant.
-
Possible Cause: Inconsistent results can stem from a loss of this compound's efficacy. This could be due to the degradation of your current stock or improper application.
-
Solution:
-
Check the Solution's Integrity: Visually inspect the this compound solution for any color change. If it appears lighter than usual, it has likely degraded.
-
Verify the "Available Iodine" Concentration: If your lab is equipped for it, perform a quantitative analysis to determine the concentration of available iodine. The standard method is a redox titration with sodium thiosulfate (see "Experimental Protocols" section). A concentration below the manufacturer's specified range indicates a loss of efficacy.
-
Review Your Protocol: Ensure that the contact time of the this compound solution in your experiment is sufficient for its intended antimicrobial action.
-
Use a Fresh Solution: If there is any doubt about the integrity of your current solution, switch to a new, unopened bottle of this compound.
-
Problem: The pH of my prepared this compound solution is outside the recommended range.
-
Possible Cause: The pH of the water or buffer used to dilute the this compound may be affecting the final pH of the solution. Contamination can also alter the pH.
-
Solution:
-
Use Distilled or Deionized Water: When diluting this compound, use high-purity water to avoid introducing contaminants that could alter the pH.
-
Use a pH Meter for Verification: If the pH is critical for your application, measure it with a calibrated pH meter after preparing the solution.
-
Buffer the Solution: If a specific pH is required, you can use an appropriate buffer system, such as a phosphate buffer, to maintain the desired pH.
-
Prepare Freshly: Always prepare diluted solutions of this compound fresh before use to minimize pH shifts over time.
-
Data Presentation
The following table summarizes the impact of various storage conditions on the stability of povidone-iodine solutions, as indicated by the loss of available iodine.
| Storage Condition | Time | Approximate Loss of Available Iodine | Reference |
| Room Temperature (light-unshielded, closed container) | 3-4 weeks | Reaches end of validity period | [7] |
| 4°C (light-shielded, closed container) | - | Highest stability | [7] |
| Above 25°C | Per month | 0.5 - 1.2% | [6] |
| 40°C | 3 months | 37% decrease in sterilization effect | [6] |
| Opened, unsealed container | Per week | 2.4% | [6] |
| 8 hours of direct sunlight | 8 hours | Equivalent to 30 days of storage away from light | [6] |
Experimental Protocols
Protocol 1: Determination of Available Iodine in this compound Solution (Titration Method)
This protocol is based on the United States Pharmacopeia (USP) method for assaying available iodine in povidone-iodine solutions.
Materials:
-
This compound solution (sample)
-
0.1 N Sodium thiosulfate (Na₂S₂O₃) solution, standardized
-
Starch indicator solution (1%)
-
Distilled or deionized water
-
Burette, 50 mL
-
Erlenmeyer flask, 250 mL
-
Graduated cylinder
-
Analytical balance
Methodology:
-
Accurately weigh a quantity of the this compound solution, as specified by the manufacturer or relevant pharmacopeia, and transfer it to a 250 mL Erlenmeyer flask.
-
Add approximately 100 mL of distilled water to the flask and swirl to mix.
-
Titrate the solution with standardized 0.1 N sodium thiosulfate solution. The dark brown color of the solution will gradually lighten.
-
As the endpoint is approached (the solution becomes a pale yellow color), add 2-3 mL of the starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate, adding it drop by drop, until the blue color completely disappears and the solution becomes colorless. This is the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
Calculate the percentage of available iodine using the following formula:
% Available Iodine = (V * N * 12.69) / W
Where:
-
V = volume of sodium thiosulfate solution used (in mL)
-
N = normality of the sodium thiosulfate solution
-
12.69 = the milliequivalent weight of iodine
-
W = weight of the this compound sample (in g)
-
Protocol 2: Visual Inspection and Qualitative Assessment
A quick assessment of this compound's efficacy can be performed visually and with a simple chemical test.
Materials:
-
This compound solution
-
Starch solution (1%)
-
White background (e.g., a piece of white paper or a white tile)
-
Test tube or small beaker
Methodology:
-
Color Inspection: Dispense a small amount of the this compound solution into a clear container and observe its color against a white background. A fresh solution should be a deep, uniform reddish-brown. A pale yellow or colorless solution indicates degradation.
-
Starch Test:
-
Place a few milliliters of the 1% starch solution into a test tube.
-
Add one or two drops of the this compound solution.
-
Expected Result: An immediate formation of a deep blue-black or purple color indicates the presence of active (available) iodine.[9]
-
Indication of Degradation: A very faint blue color or no color change suggests a significant loss of available iodine and reduced efficacy.
-
Visualizations
Caption: Troubleshooting workflow for suspected this compound degradation.
Caption: Chemical pathways of this compound's action and degradation.
References
- 1. sksheep.com [sksheep.com]
- 2. Povidone-Iodine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Povidone iodine CAS#: 25655-41-8 [m.chemicalbook.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. sunvidone.com [sunvidone.com]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
How to remove Prepodyne residue from laboratory glassware
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing Prepodyne residue from laboratory glassware.
Troubleshooting Guide
Issue: Visible brown or yellow stains on glassware after using this compound.
This is a common issue caused by the povidone-iodine complex in this compound, which can adhere to the glass surface. The following steps outline the recommended procedure for removing these residues.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for removing this compound residue from laboratory glassware.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it stain glassware?
This compound is an antiseptic skin cleanser that contains povidone-iodine.[1][2][3][4][5] The povidone-iodine complex is a combination of iodine and the polymer polyvinylpyrrolidone, which provides a sustained release of iodine.[3] It is this iodine component that can adsorb onto glass surfaces, leaving a characteristic yellow to brown stain.
Q2: Can I use standard laboratory detergents to remove this compound residue?
While standard laboratory detergents are excellent for general cleaning, they may not be sufficient to remove stubborn iodine stains from this compound.[6][7] For complete removal, a reducing agent is often necessary to convert the iodine into a colorless and more soluble form.
Q3: Is sodium thiosulfate safe to use on all types of laboratory glassware?
Yes, a dilute solution of sodium thiosulfate is generally safe for all types of borosilicate glassware (e.g., Pyrex®) commonly used in laboratories. It is an effective reducing agent that will not damage the glass.[8][9][10][11]
Q4: What should I do if the stain persists after the sodium thiosulfate wash?
If the stain remains, you can try a few options. First, you can repeat the sodium thiosulfate wash, potentially increasing the soaking time or using a slightly more concentrated solution. If the stain is particularly stubborn, a mild acid wash (e.g., 1% hydrochloric acid) can be effective for removing any remaining inorganic residues.[12] Always follow any acid wash with a thorough rinse with deionized water.
Q5: Are there any alternative chemicals to sodium thiosulfate for removing iodine stains?
Other reducing agents can also be effective. For instance, a solution of sodium metabisulfite can be used.[13] Some sources also suggest that ascorbic acid (Vitamin C) can decolorize iodine stains.[14] However, sodium thiosulfate is widely available in most laboratories and is a reliable choice.
Data on Cleaning Agents
| Cleaning Agent | Effectiveness on Iodine Stains | Mechanism of Action | Safety Considerations |
| Standard Laboratory Detergent | Low to Moderate | Surfactant action to lift surface contaminants. | Generally safe. Follow manufacturer's instructions. |
| Sodium Thiosulfate (0.1 M) | High | Reduces elemental iodine (colored) to iodide ions (colorless). | Generally low hazard. Wear standard personal protective equipment (PPE). |
| Sodium Metabisulfite | High | Acts as a reducing agent, similar to sodium thiosulfate.[13] | Can release sulfur dioxide gas, which is an irritant. Use in a well-ventilated area. |
| Ascorbic Acid (Vitamin C) | Moderate to High | Reduces iodine to iodide.[14] | Generally safe. |
| Mild Acid Wash (e.g., 1% HCl) | Moderate | Can help remove inorganic residues that may be trapping the iodine stain.[12] | Corrosive. Requires careful handling and appropriate PPE. |
Experimental Protocol: Removal of this compound Residue
This protocol details the steps for removing this compound stains from laboratory glassware using a sodium thiosulfate solution.
Materials:
-
Stained glassware
-
Deionized water
-
Sodium thiosulfate (Na₂S₂O₃)
-
Laboratory-grade detergent
-
Non-abrasive brush or sponge
-
Beakers or containers for soaking
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
Procedure:
-
Initial Rinse:
-
Thoroughly rinse the stained glassware with deionized water to remove any loose residue.
-
-
Preparation of 0.1 M Sodium Thiosulfate Solution:
-
Weigh out 24.82 grams of sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O).
-
Dissolve the sodium thiosulfate in deionized water and bring the final volume to 1 liter in a volumetric flask. Mix until fully dissolved.
-
-
Soaking:
-
Submerge the stained glassware in the 0.1 M sodium thiosulfate solution.
-
Allow the glassware to soak for 10-15 minutes. The brown/yellow stain should disappear as the iodine is reduced to colorless iodide.
-
-
Gentle Scrubbing:
-
If any faint stains remain, gently scrub the affected area with a non-abrasive brush or sponge while still in the sodium thiosulfate solution.
-
-
Detergent Wash:
-
Remove the glassware from the sodium thiosulfate solution and wash it with a standard laboratory-grade detergent to remove any remaining organic residues.
-
-
Final Rinsing:
-
Rinse the glassware thoroughly with tap water to remove all traces of the detergent.
-
Follow with a final rinse of deionized water to ensure no ionic contaminants are left on the surface.
-
-
Drying:
-
Allow the glassware to air dry on a drying rack or place it in a drying oven. Avoid wiping with paper towels to prevent fiber contamination.[7]
-
References
- 1. petsdrugmart.ca [petsdrugmart.ca]
- 2. This compound HS for Animal Use (Canada) - Drugs.com [drugs.com]
- 3. This compound® GEN West Penetone Canada | Your cleaning solutions resource [westpenetone.com]
- 4. greenhawk.com [greenhawk.com]
- 5. This compound Scrub, 1L [brubachersharness.ca]
- 6. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. usalab.com [usalab.com]
- 8. US6309471B1 - Rapid removal of iodine stains - Google Patents [patents.google.com]
- 9. How to Remove Iodine Stains: Tips and Guidelines | HowStuffWorks [home.howstuffworks.com]
- 10. Iodine stain | UK Science Technician Community [community.preproom.org]
- 11. Sciencemadness Discussion Board - Iodine stain damage and iodine storage - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. watersciences.unl.edu [watersciences.unl.edu]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. quora.com [quora.com]
Technical Support Center: Povidone-Iodine and Microbial Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance regarding the potential for microbial resistance to povidone-iodine (PVP-I).
Frequently Asked Questions (FAQs)
Q1: Can microbes develop resistance to povidone-iodine?
A1: Decades of clinical use and numerous in-vitro studies have shown no evidence of bacteria or other microbes developing resistance to povidone-iodine.[1][2][3][4][5][6][7][8][9] This is attributed to the non-specific, multi-faceted mechanism of action of free iodine, which targets various microbial cellular components simultaneously.[3][10][11][12][13]
Q2: I am observing reduced susceptibility of a microbial strain to povidone-iodine in my experiment. What could be the cause?
A2: While true resistance is not a known phenomenon, several factors can influence the effectiveness of povidone-iodine in an experimental setting, leading to observations of reduced susceptibility:
-
Inactivation by Organic Matter: Povidone-iodine's efficacy can be diminished in the presence of organic materials like blood, pus, or wound debris.[11][12] Ensure the experimental environment is clean before applying PVP-I.
-
Incorrect Concentration: The bactericidal activity of povidone-iodine can be paradoxical, with dilutions sometimes exhibiting increased activity due to a higher concentration of free iodine.[13] The optimal concentration can vary depending on the target microbe and experimental conditions.
-
Insufficient Contact Time: Povidone-iodine requires a certain amount of contact time to exert its full microbicidal effect. This time can vary between different microorganisms.
-
Biofilm Formation: Microbes embedded in a biofilm matrix can exhibit increased tolerance to antiseptics. While PVP-I is effective against biofilms, higher concentrations or longer contact times might be necessary.[3]
-
Experimental Artifacts: Ensure proper neutralization of the antiseptic in your experimental protocol to avoid false negatives in microbial growth assays.
Q3: What is the mechanism of action of povidone-iodine that prevents resistance?
A3: Povidone-iodine is a complex of iodine and polyvinylpyrrolidone (povidone). When in solution, it slowly releases free iodine, which is the active microbicidal agent.[11][13] Free iodine rapidly penetrates microbial cell walls and disrupts cellular integrity through multiple mechanisms:[10][11][12][13]
-
Protein Oxidation: It oxidizes key amino acids, such as cysteine and methionine, leading to the denaturation and inactivation of essential enzymes and structural proteins.[11][12]
-
Nucleic Acid Damage: It interacts with and damages the nucleic acids (DNA and RNA) of the microorganism.[11]
-
Cell Membrane Disruption: It disrupts the lipid bilayer of the cell membrane, leading to leakage of cellular contents and cell lysis.[11]
This multi-targeted approach makes it extremely difficult for microorganisms to develop resistance through a single mutation.
Troubleshooting Guides
Issue: Inconsistent Minimum Inhibitory Concentration (MIC) values for povidone-iodine.
| Possible Cause | Troubleshooting Steps |
| Inadequate Neutralization | Ensure the neutralizer used (e.g., Dey-Engley neutralizing broth) is effective for the concentration of povidone-iodine tested. Validate the neutralization process by performing a control experiment. |
| Variability in Inoculum Preparation | Standardize the inoculum preparation to ensure a consistent microbial concentration (e.g., using a McFarland standard). |
| Presence of Interfering Substances | Ensure all labware is thoroughly cleaned and free of any organic residues that could partially inactivate the povidone-iodine. |
| Incorrect Dilution Series | Double-check the calculations and preparation of the povidone-iodine dilution series. The concentration of free iodine can vary with dilution.[13] |
Issue: Povidone-iodine appears ineffective against a specific microbial strain.
| Possible Cause | Troubleshooting Steps |
| Insufficient Contact Time | Review the literature for recommended contact times for the specific microorganism. Increase the contact time in your experimental protocol and observe the effect. |
| Sub-optimal Concentration | Test a range of povidone-iodine concentrations. Due to the "free iodine" equilibrium, a higher concentration is not always more effective.[13] |
| Biofilm Formation | Stain for the presence of biofilms (e.g., with crystal violet). If biofilms are present, consider experimental modifications such as mechanical disruption in combination with povidone-iodine treatment. |
| Incorrect pH of the Medium | The efficacy of povidone-iodine can be influenced by pH. Ensure the pH of your experimental medium is within the optimal range for povidone-iodine activity. |
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Povidone-Iodine against Common Microbes
| Microorganism | Povidone-Iodine Concentration (%) | Contact Time | Result | Reference |
| Staphylococcus aureus | 0.63 | - | MIC | [14] |
| Staphylococcus aureus | 0.63 | - | MBC | [14] |
| Staphylococcus aureus ATCC 25923 | 0.5 | 1 minute | ≥5 log reduction | [15][16] |
| Klebsiella aerogenes | 0.25 | 5 seconds | ≥5 log reduction | [15][16] |
| Staphylococcus aureus (clinical isolates) | 0.5 - 1.0 | - | MIC (µg/mL) | [17] |
Note: The effectiveness of povidone-iodine can be influenced by the specific strain, presence of organic matter, and the experimental method used.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
-
Prepare Povidone-Iodine Dilutions: Prepare a series of twofold dilutions of a stock povidone-iodine solution in sterile cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Prepare Microbial Inoculum: Culture the test microorganism overnight on an appropriate agar medium. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the povidone-iodine dilutions. Include a positive control well (broth and inoculum, no PVP-I) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of povidone-iodine that completely inhibits visible growth of the microorganism.
Protocol 2: Quantitative Suspension Test for Bactericidal Activity
-
Prepare Test Solutions: Prepare the desired concentrations of povidone-iodine in a suitable diluent.
-
Prepare Microbial Suspension: Prepare a standardized suspension of the test microorganism in a solution that simulates "clean" or "dirty" conditions (e.g., with or without 0.3 g/L bovine albumin). The final concentration should be between 1.5 and 5 x 10^8 CFU/mL.
-
Exposure: At a set temperature (e.g., 20°C), mix the microbial suspension with the povidone-iodine solution. Start a timer for the desired contact times (e.g., 30 seconds, 1 minute, 5 minutes).
-
Neutralization: At each contact time, transfer an aliquot of the mixture to a neutralizing solution (e.g., Dey-Engley neutralizing broth) to inactivate the povidone-iodine.
-
Enumeration: Perform serial dilutions of the neutralized sample and plate onto appropriate agar plates. Incubate the plates for 24-48 hours.
-
Calculation: Count the number of colonies on the plates and calculate the log reduction in viable counts for each povidone-iodine concentration and contact time compared to a control without povidone-iodine. A ≥5 log reduction is typically considered effective bactericidal activity.[18]
Visualizations
Caption: Mechanism of action of povidone-iodine against microbial cells.
Caption: Experimental workflow for MIC determination by broth microdilution.
References
- 1. Absence of bacterial resistance to povidone iodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Absence of bacterial resistance to povidone iodine. | Semantic Scholar [semanticscholar.org]
- 3. Commentary: Addressing the Challenges in Antisepsis: Focus on Povidone Iodine [dermatoljournal.com]
- 4. Nondevelopment of resistance by bacteria during hospital use of povidone-iodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absence of bacterial resistance to povidone iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jcp.bmj.com [jcp.bmj.com]
- 7. Antimicrobial effectiveness of povidone-iodine and consequences for new application areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Infectious Disease Management and Control with Povidone Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Povidone-Iodine? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Povidone Iodine: Properties, Mechanisms of Action, and Role in Infection Control and Staphylococcus aureus Decolonization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC) — Bridge PTS [bridgepts.com]
- 15. In-Vitro Determination of Minimum Inhibitory Concentration (MIC) and Contact Time of Povidone-Iodine against Staphylococcus aureus and Klebsiella aerogenes Using Micro Suspension Test, Colorimetric Resazurin Microplate Assay, and Dey Engley Neutralizer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effect of povidone-iodine and propanol-based mecetronium ethyl sulphate on antimicrobial resistance and virulence in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Povidone–iodine: use in hand disinfection, skin preparation and antiseptic irrigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Skin Irritation from Prepodyne Usage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing skin irritation that may arise from the frequent use of Prepodyne, a povidone-iodine based antiseptic. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is this compound and why might it cause skin irritation?
This compound is an antiseptic solution containing povidone-iodine (PVP-I), a complex of povidone and iodine. It is a broad-spectrum microbicide used for skin disinfection. While generally considered safe, skin irritation can occur through two primary mechanisms:
-
Irritant Contact Dermatitis (ICD): This is the more common reaction and is caused by the oxidative properties of free iodine in the solution.[1][2][3] It is a direct cytotoxic effect on skin cells, particularly when the solution is left on the skin for prolonged periods in a wet state.[2]
-
Allergic Contact Dermatitis (ACD): This is a less common, delayed-type hypersensitivity reaction (Type IV) to components of the this compound solution, most often the povidone itself rather than the iodine.[4]
Q2: What are the signs and symptoms of skin irritation from this compound?
Symptoms can vary depending on the type and severity of the reaction:
-
Mild Irritation: Redness, itching, and a mild burning or stinging sensation upon application are common.[5]
-
Severe Irritant Contact Dermatitis: This can present as burn-like lesions with blistering, peeling of the skin, and significant pain.[6]
-
Allergic Contact Dermatitis: This typically manifests as an eczematous rash with redness, swelling, and small blisters that may weep. The rash may extend beyond the direct area of application.
Q3: How can I prevent skin irritation when using this compound frequently?
-
Proper Application Technique:
-
Apply the solution to the required area and allow it to air dry completely before any occlusion (e.g., applying dressings or drapes). This minimizes the duration of wet contact with the skin, reducing the risk of irritant reactions.[2]
-
Avoid pooling of the solution in skin folds or under the body.
-
-
Minimize Contact Time: For routine handwashing, follow the recommended contact time and rinse thoroughly.
-
Skin Care: Use a pH-balanced skin cleanser and a moisturizer regularly to help maintain the skin's natural barrier function.
-
Consider Alternatives for Sensitive Skin: If irritation persists, consider using an alternative antiseptic with a lower potential for skin irritation.
Q4: I am experiencing skin irritation. What are the immediate steps I should take?
-
Discontinue Use: Immediately stop using this compound on the affected area.
-
Rinse the Area: Gently rinse the affected skin with cool water to remove any residual solution.
-
Apply a Soothing Agent: A bland emollient or a barrier cream can help to soothe the irritated skin.
-
Seek Medical Advice: If the irritation is severe, persists, or worsens, it is crucial to consult with an occupational health professional or a dermatologist for proper diagnosis and treatment.
Q5: What are some suitable alternatives to this compound if a user shows sensitivity?
Several alternatives are available, each with its own antimicrobial spectrum and potential for skin irritation:
-
Chlorhexidine Gluconate (CHG): A broad-spectrum antiseptic that is often better tolerated by the skin than povidone-iodine.
-
Benzalkonium Chloride (BZK): An alcohol-free antiseptic that can be a gentle option for individuals with sensitive skin.
-
Isopropyl Alcohol: Provides rapid disinfection but can be drying to the skin with frequent use.
Data Presentation: Incidence of Skin Reactions to Povidone-Iodine
The following table summarizes the reported incidence of skin reactions associated with the use of povidone-iodine based on a systematic review of 223 patients.
| Type of Reaction | Incidence Rate | Reference |
| Irritant Contact Dermatitis | 51% | [2][7] |
| Allergic Contact Dermatitis | 40% | [2][7] |
| Unspecified Contact Dermatitis | 9% | [2][7] |
| True Allergic Contact Dermatitis (in a patch-test study of 500 individuals) | 0.4% | [4] |
Experimental Protocols
Protocol 1: Patch Testing for Povidone-Iodine Allergy
This protocol is intended to differentiate between irritant and allergic contact dermatitis to povidone-iodine. It should be performed by a qualified healthcare professional.
Materials:
-
10% Povidone-Iodine (aqueous solution, e.g., this compound)
-
5% Potassium Iodide in petrolatum
-
Povidone (non-iodinated) in petrolatum (if available)
-
Standard patch test chambers (e.g., Finn Chambers® on Scanpor® tape)
-
Control: Petrolatum
-
Sterile water
-
70% Isopropyl alcohol
Methodology:
-
Patient Preparation: Ensure the patient's back is clean and free of any topical medications for at least 48 hours. Clean the application site with water and allow it to dry completely.
-
Antigen Preparation:
-
Apply a small drop of 10% povidone-iodine solution to a patch test chamber and allow it to dry completely before application. This is crucial to reduce the risk of a false-positive irritant reaction.
-
Prepare patches with 5% potassium iodide in petrolatum and povidone in petrolatum.
-
Prepare a control patch with petrolatum only.
-
-
Patch Application: Apply the prepared patch test chambers to the patient's upper back in a standardized manner.
-
Reading the Results:
-
Remove the patches after 48 hours.
-
Read the results at 48 hours and again at 72 or 96 hours.
-
Interpret the reactions based on the International Contact Dermatitis Research Group (ICDRG) scoring system (e.g., +? for doubtful reaction, + for weak positive, ++ for strong positive, +++ for extreme positive, and IR for irritant reaction).
-
-
Interpretation: A positive reaction to povidone-iodine and povidone, but not to potassium iodide, suggests an allergy to the povidone component. A positive reaction to povidone-iodine and potassium iodide may indicate an iodine allergy, though this is considered rare. An irritant reaction will typically be a non-specific erythema that fades quickly after patch removal, whereas an allergic reaction will be an eczematous, palpable lesion.
Mandatory Visualizations
Signaling Pathway of Povidone-Iodine Induced Skin Irritation
The primary mechanism of irritant contact dermatitis from povidone-iodine is oxidative stress caused by the release of free iodine. This diagram illustrates the key cellular pathways involved.
Caption: Signaling pathway of povidone-iodine induced skin irritation.
Experimental Workflow for Investigating Skin Irritation
This workflow outlines the logical steps for a researcher to follow when investigating and addressing skin irritation from this compound.
Caption: Experimental workflow for addressing skin irritation from this compound.
References
- 1. Irritant contact dermatitis due to povidone-iodine following a surgical intervention: An unusual case report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contact dermatitis secondary to povidone-iodine: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. scite.ai [scite.ai]
- 6. Severe irritant contact dermatitis induced by povidone iodine solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Factors affecting the disinfectant efficacy of Prepodyne
Welcome to the technical support center for Prepodyne™, a trusted broad-spectrum disinfectant. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the disinfectant efficacy of this compound™ products in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your work.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during the use of this compound™ for disinfection protocols.
Q1: My disinfection with this compound™ is less effective than expected. What are the potential causes?
A1: Several factors can influence the efficacy of this compound™. Consider the following:
-
Incorrect Concentration: Ensure the correct dilution of this compound™ is being used for your specific application. This compound™ GEN contains 10% povidone-iodine (PVP-I), providing 1% titratable iodine, and is typically used at full strength for pre- and post-surgical preparation.[1][2] this compound™ HS contains 7.5% povidone-iodine, providing 0.75% titratable iodine, and is used as a lathering skin cleanser.[3][4][5]
-
Insufficient Contact Time: The duration of exposure to the disinfectant is critical. Shorter contact times may not be sufficient to achieve the desired level of microbial kill. Refer to the data tables below for recommended contact times for various microorganisms.
-
Presence of Organic Matter: Blood, soil, and other organic materials can neutralize the active ingredient (free iodine) in this compound™, reducing its efficacy.[6] Thoroughly clean surfaces prior to disinfection.
-
Improper pH: The antimicrobial effect of povidone-iodine can be diminished with a rising pH.[7][8] The pH of this compound™ GEN is approximately 5.5.[9][10] Ensure that the surface or solution being disinfected does not have a high pH that would neutralize the product.
-
Inappropriate Temperature: Disinfectant activity is generally influenced by temperature. While povidone-iodine is effective at both 25°C and 32°C, significant deviations from this range may affect its performance.[11]
Q2: I am observing variability in my disinfection efficacy results. What could be the reason?
A2: Inconsistent results can stem from several sources:
-
Lack of Standardized Protocols: Ensure that all experimental parameters, including disinfectant concentration, contact time, temperature, and the method of application, are consistent across all tests.[12]
-
Surface Material: The type of surface being disinfected can impact efficacy. Disinfectants may perform differently on porous versus non-porous surfaces, or on different types of materials like stainless steel versus plastic.[12]
-
Microbial Load and Resistance: The number of microorganisms and their potential resistance to disinfectants can affect outcomes. Ensure you are testing against relevant and, if necessary, resistant strains of microorganisms.[12]
Q3: Can I use this compound™ in the presence of organic material like blood or soil?
A3: It is strongly recommended to clean and remove all visible organic matter from surfaces before applying this compound™. Organic substances can react with and inactivate the free iodine, which is the active microbicidal agent, thereby reducing the disinfectant's effectiveness.[6] One study demonstrated that the presence of organic substances like blood, pus, and fat inhibits the bactericidal activity of dilute povidone-iodine solutions.[6]
Q4: What is the optimal temperature for using this compound™?
A4: Studies have shown that povidone-iodine is effective at both room temperature (25°C) and slightly warmer temperatures (32°C).[11] While temperature can influence the chemical reactions of disinfectants, this compound™ maintains its efficacy within this range. For consistent results, it is advisable to conduct experiments at a controlled and documented temperature.
Q5: How does pH affect the efficacy of this compound™?
A5: The efficacy of povidone-iodine is pH-dependent. A study has shown that the antimicrobial effect of PVP-iodine is strongly diminished with rising pH.[7][8] this compound™ GEN has a pH of approximately 5.5, which is acidic and contributes to its effectiveness.[9][10] If the environment or solution you are disinfecting has a significantly higher pH, it may reduce the efficacy of this compound™.
Data Presentation: Quantitative Efficacy of Povidone-Iodine
The following tables summarize the bactericidal and virucidal efficacy of povidone-iodine at various concentrations and contact times against common microorganisms. This data is compiled from multiple studies and is intended to provide a comparative overview.
Table 1: Bactericidal Efficacy of Povidone-Iodine
| Microorganism | Povidone-Iodine Concentration | Contact Time | Log Reduction | Reference |
| Staphylococcus aureus | 0.5% | 1 minute | ≥5 | [13] |
| Staphylococcus aureus | 1.0% | ≥ 30 seconds | ≥5 | [13] |
| Staphylococcus aureus (MSSA & MRSA) | 10% | 15 - 60 seconds | Bactericidal | [14] |
| Pseudomonas aeruginosa | 0.25% | ≥ 5 seconds | ≥5 | [13] |
| Pseudomonas aeruginosa | 10% | 5 minutes | Prevents growth | |
| Klebsiella aerogenes | 0.25% | ≥ 5 seconds | ≥5 | [13] |
| Enterococcus faecalis | 5% | 1 minute | >93% CFU reduction | [15] |
Table 2: Virucidal Efficacy of Povidone-Iodine
| Virus | Povidone-Iodine Concentration | Contact Time | Efficacy | Reference |
| Enveloped & Non-enveloped viruses | 7.5% | 15 - 60 seconds | Superior efficacy against Murine Norovirus (MNV) compared to soft soap and CHG 4% | [16] |
| Coxsackievirus A16 (CA16) & Enterovirus 71 (EV71) | Various (oral & wound care formulations) | 30 - 60 seconds | >99.99% kill rate | [17][18] |
| SARS-CoV-2 | 1% | 30 seconds | Significant reduction in viral load | [19] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in the evaluation of disinfectant efficacy.
AOAC Use-Dilution Test (Modified from EPA MB-05-02)
This test evaluates the efficacy of liquid disinfectants on hard, inanimate surfaces.
1. Preparation of Materials:
- Test Organisms: Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 15442), Salmonella enterica (ATCC 10708).
- Carriers: Stainless steel cylinders (penicylinders).
- Culture Media: Nutrient broth, synthetic broth, and appropriate neutralizing broth.
- Disinfectant: this compound™ solution at the desired concentration.
2. Inoculation of Carriers:
- Cultures of the test organisms are grown in nutrient broth.
- Stainless steel carriers are immersed in the bacterial culture and then dried.
3. Disinfectant Exposure:
- The inoculated, dried carriers are individually immersed in 10 mL of the prepared this compound™ solution for a specified contact time.
4. Neutralization and Incubation:
- After the contact time, the carriers are removed from the disinfectant and transferred to a tube containing a neutralizing broth to stop the antimicrobial action.
- The tubes are incubated at the appropriate temperature for 48 hours.
5. Interpretation of Results:
- The tubes are observed for turbidity (cloudiness), which indicates bacterial growth. The absence of growth indicates that the disinfectant was effective.
- For a valid claim of efficacy, typically 59 out of 60 carriers must show no growth.
Surface Challenge Test (General Protocol)
This test assesses the efficacy of a disinfectant on a specific surface material.
1. Preparation of Materials:
- Test Organisms: Relevant environmental isolates or standard strains.
- Surface Coupons: Representative materials from the experimental environment (e.g., stainless steel, plastic).
- Culture Media and Neutralizer: Appropriate for the test organisms.
- Disinfectant: this compound™ solution at the desired concentration.
2. Inoculation of Coupons:
- A known quantity of the test organism is applied to the surface of the coupon and allowed to dry.
3. Disinfectant Application:
- The prepared this compound™ solution is applied to the inoculated surface using a method that simulates practical use (e.g., spraying, wiping).
- The disinfectant is allowed to remain in contact with the surface for the specified time.
4. Recovery and Enumeration:
- After the contact time, the surface is sampled using a swab or by rinsing with a neutralizing solution to recover any surviving microorganisms.
- The number of viable organisms is determined by plating the neutralized sample and counting the resulting colonies.
5. Calculation of Log Reduction:
- The log reduction is calculated by comparing the number of viable organisms recovered from the treated coupons to the number recovered from untreated control coupons.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the use of this compound™.
Caption: Troubleshooting workflow for suboptimal this compound™ disinfection.
Caption: Workflow for the AOAC Use-Dilution Test.
Caption: Workflow for the Surface Challenge Test.
References
- 1. drugs.com [drugs.com]
- 2. petmedsdirect.ca [petmedsdirect.ca]
- 3. petsdrugmart.ca [petsdrugmart.ca]
- 4. drugs.com [drugs.com]
- 5. petmedsdirect.ca [petmedsdirect.ca]
- 6. Inhibition of povidone-iodine's bactericidal activity by common organic substances: an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pH influence on antibacterial efficacy of common antiseptic substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. westpenetone.com [westpenetone.com]
- 10. westpenetone.com [westpenetone.com]
- 11. cleanroom.contecinc.com [cleanroom.contecinc.com]
- 12. prewellabs.com [prewellabs.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Povidone Iodine: Properties, Mechanisms of Action, and Role in Infection Control and Staphylococcus aureus Decolonization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antiseptics’ Concentration, Combination, and Exposure Time on Bacterial and Fungal Biofilm Eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bactericidal and Virucidal Activity of Povidone-Iodine and Chlorhexidine Gluconate Cleansers in an In Vivo Hand Hygiene Clinical Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative in vitro evaluation of the antimicrobial activities of povidone-iodine and other commercially available antiseptics against clinically relevant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative in vitro evaluation of the antimicrobial activities of povidone-iodine and other commercially available antiseptics against clinically relevant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparative Evaluation of Efficacy of Povidone-Iodine on Covid-19 Viral Load – A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Prepodyne and Betadine in a Laboratory Setting
For researchers, scientists, and drug development professionals, the selection of an appropriate antiseptic is critical for maintaining aseptic conditions and ensuring the validity of experimental results. This guide provides a detailed comparison of two widely used iodophor antiseptics, Prepodyne and Betadine, supported by experimental data and detailed methodologies.
Introduction to this compound and Betadine
Both this compound and Betadine are broad-spectrum antiseptics that utilize an iodophor as their active ingredient. An iodophor is a complex of iodine and a solubilizing agent, which allows for a sustained release of free iodine, the active antimicrobial agent.
Betadine , a well-known brand, has as its active ingredient povidone-iodine . This is a chemical complex of povidone and iodine.[1][2] Povidone-iodine is effective against a wide range of microorganisms, including bacteria, viruses, and fungi.[3][4]
This compound also utilizes a povidone-iodine complex in its formulations, such as this compound HS and this compound GEN.[2] Therefore, both products share the same fundamental mechanism of action for their antimicrobial properties.
The primary mode of action for povidone-iodine involves the slow release of free iodine.[2] This free iodine rapidly penetrates microbial cell walls and disrupts key cellular components by oxidizing amino acids, nucleotides, and fatty acids. This action leads to the denaturation of structural proteins and enzymes, ultimately resulting in cell death.[4][5]
Comparative Efficacy: A Review of Experimental Data
A key study directly comparing the bactericidal activity of this compound and Betadine surgical scrub solutions found no statistically significant difference in their effectiveness.[1] The study evaluated the two products against 18 different species of microorganisms and in hand-washing experiments.[1]
Table 1: Comparison of Bactericidal Activity of this compound and Betadine Surgical Scrubs [1]
| Experimental Parameter | This compound | Betadine |
| Modified Phenol Coefficient Test | Complete cidal activity | Complete cidal activity |
| Hand Washing Experiment (% bacterial reduction) | 83.6% ± 21% | 85.2% ± 24% |
Data from a comparative study evaluating the bactericidal activity of this compound and Betadine surgical scrub solutions.[1]
While direct comparative studies are limited and dated, the extensive body of research on povidone-iodine's efficacy is applicable to both products. Povidone-iodine has demonstrated high efficacy against a range of clinically relevant pathogens, with a rapid onset of action.[6] Studies have shown a greater than 99.99% kill rate against various bacteria and fungi within 30 to 60 seconds of exposure.[6]
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the effectiveness of antiseptics like this compound and Betadine.
Modified Phenol Coefficient Test
This test is used to evaluate the bactericidal activity of a disinfectant.
-
Microorganism Preparation: A standard inoculum of 18 different species of microorganisms is prepared.
-
Antiseptic Dilution: A 1:8 dilution of both this compound and Betadine surgical scrubs is made.
-
Exposure: The standard inoculum of each microorganism is mixed with the diluted iodophor solutions.
-
Subculture: At intervals of one, three, and five minutes, a sample is taken from the mixture and subcultured onto a growth medium.
-
Incubation and Observation: The subcultures are incubated under appropriate conditions, and the presence or absence of microbial growth is observed to determine cidal activity.[1]
Hand Washing Experiment (Quantitative Fingerprint Cultures)
This in vivo test assesses the reduction of microbial flora on the hands.
-
Baseline Measurement: Before hand washing, a baseline quantitative fingerprint culture is obtained from each of the 25 test subjects.
-
Hand Washing: Subjects wash their hands with either this compound or Betadine surgical scrub solution according to a standardized procedure.
-
Post-Washing Measurement: After hand washing, a second quantitative fingerprint culture is obtained.
-
Analysis: The percentage decrease in bacterial counts from pre-washing to post-washing is calculated to determine the effectiveness of the antiseptic scrub.[1]
Visualizing the Mechanism and Workflow
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Mechanism of Action of Povidone-Iodine.
Caption: General Workflow for Antiseptic Efficacy Testing.
Conclusion
Based on the available direct comparative data, this compound and Betadine surgical scrubs demonstrate equivalent bactericidal effectiveness.[1] This is scientifically sound as both products utilize povidone-iodine as their active antimicrobial agent. For laboratory applications requiring a reliable and broad-spectrum antiseptic, both this compound and Betadine are effective choices. The selection between the two may ultimately depend on other factors such as formulation excipients, availability, and cost. It is recommended that for critical applications, in-house validation of the chosen antiseptic's efficacy against specific microorganisms of concern be performed under conditions that mimic the intended use.
References
- 1. Comparison of the germicidal activity of this compound and betadine surgical scrub solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. petsdrugmart.ca [petsdrugmart.ca]
- 4. Testing the Effectiveness of Antiseptics and Disinfectants | Microbiology [courses.lumenlearning.com]
- 5. This compound® HS West Penetone Canada | Your cleaning solutions resource [westpenetone.com]
- 6. Comparative in vitro evaluation of the antimicrobial activities of povidone-iodine and other commercially available antiseptics against clinically relevant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Prepodyne and 70% Ethanol for Effective Surface Disinfection
In the realm of laboratory and pharmaceutical manufacturing, maintaining a sterile environment is paramount to ensure the integrity of research and the safety of therapeutic products. The choice of a surface disinfectant is a critical decision, guided by factors such as antimicrobial efficacy, contact time, and spectrum of activity. This guide provides a detailed comparison of two commonly used disinfectants: Prepodyne, an iodophor-based solution, and 70% ethanol.
Executive Summary
Both this compound (povidone-iodine) and 70% ethanol are effective broad-spectrum disinfectants. Povidone-iodine demonstrates significant bactericidal and virucidal activity at various concentrations, with some studies indicating a rapid kill rate, achieving a ≥ 4 log10 reduction of viruses like SARS-CoV-2 within 30 seconds.[1] Seventy percent ethanol is also a potent disinfectant, recognized for its ability to denature proteins in bacteria, fungi, and viruses.[2] The optimal concentration for ethanol's antimicrobial activity is generally considered to be between 60% and 90%. While both are effective, their performance can be influenced by factors such as the presence of organic matter, contact time, and the specific microorganisms being targeted.
Mechanism of Action
This compound (Povidone-Iodine): The antimicrobial action of this compound is attributed to the slow release of free iodine from the povidone-iodine complex.[3] This free iodine rapidly penetrates microbial cell membranes and oxidizes key cellular components, including proteins, nucleotides, and fatty acids, leading to rapid cell death.[3]
70% Ethanol: Ethanol's disinfectant properties stem from its ability to denature proteins and dissolve the lipid bilayer of microbial cell membranes.[2] The presence of water is crucial for this process, which is why a 70% solution is generally more effective than absolute ethanol.[2]
Quantitative Data on Antimicrobial Efficacy
The following tables summarize the bactericidal and virucidal efficacy of povidone-iodine and 70% ethanol based on available experimental data. It is important to note that direct comparative studies on inanimate surfaces are limited, and efficacy can vary based on the specific formulation, concentration, and test conditions.
Table 1: Bactericidal Activity of Povidone-Iodine and 70% Ethanol on Surfaces
| Microorganism | Disinfectant | Concentration | Contact Time | Log Reduction | Reference |
| Staphylococcus aureus | Povidone-Iodine Solution | 10% | 2 minutes | Survival noted | [4] |
| Staphylococcus aureus | Povidone-Iodine Solution (diluted 1:100) | ~0.1% | 15 seconds | No survival | [4] |
| Serratia marcescens | 70% (w/v) Ethanol | 70% | Not specified | ~6 log | [5] |
| Various bacteria | 70% Ethanol | 70% | 2, 5, 10 minutes | 8-11 times lower than control | [6] |
Table 2: Virucidal Activity of Povidone-Iodine and 70% Ethanol
| Virus | Disinfectant | Concentration | Contact Time | Log Reduction | Reference |
| SARS-CoV-2 | Povidone-Iodine Solution | 10% | 30 seconds | ≥ 4 log10 | [1] |
| SARS-CoV-2 | Povidone-Iodine Skin Cleanser | 7.5% | 30 seconds | ≥ 4 log10 | [1] |
| Enveloped Viruses (e.g., Vaccinia) | Povidone-Iodine Solution | Not specified | 30 seconds | ≥ 4-fold | [7] |
| Adenovirus Type 5 | Povidone-Iodine Solution | Not specified | 3-5 minutes | ≥ 4-fold | [7] |
| Poliovirus Type 1 | Povidone-Iodine Solution | Not specified | ≥ 60 minutes | ≥ 4-fold | [7] |
| Enveloped Viruses | 80% Ethanol | 80% | 30 seconds | Effective against all 21 tested | [8] |
| Murine Norovirus, Adenovirus Type 5 | 70-90% Ethanol | 70-90% | 30 seconds | Generally inactivated | [8] |
| Rhinovirus | 70% Ethanol | 70% | Not specified | 1.5 log10 | [8] |
Experimental Protocols
The efficacy of surface disinfectants is typically evaluated using standardized methods developed by organizations such as ASTM International and AOAC INTERNATIONAL. A generalized experimental workflow is described below.
Generalized Surface Disinfection Efficacy Test (Based on ASTM E1153 and AOAC Methods)
-
Preparation of Materials:
-
Test Surfaces (Carriers): Sterile, hard, non-porous surfaces (e.g., stainless steel or glass squares) are used.
-
Test Microorganisms: Standardized cultures of relevant bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) or viruses are prepared.
-
Test Disinfectant: The disinfectant solution (e.g., this compound or 70% ethanol) is prepared according to the manufacturer's instructions.
-
Neutralizer: A solution capable of inactivating the disinfectant is prepared to stop the antimicrobial action at the end of the contact time.
-
-
Inoculation of Carriers:
-
A standardized volume of the microbial culture is applied to the surface of each carrier and spread evenly.
-
The inoculated carriers are then dried under controlled conditions to allow the microorganisms to attach to the surface.
-
-
Application of Disinfectant:
-
The test disinfectant is applied to the inoculated carriers, ensuring complete coverage.
-
The carriers are left undisturbed for a predetermined contact time (e.g., 30 seconds, 1 minute, 5 minutes, 10 minutes).
-
-
Neutralization and Recovery:
-
After the specified contact time, the carriers are transferred to a vessel containing the neutralizer solution.
-
The surviving microorganisms are dislodged from the carrier surface into the neutralizer through methods such as vortexing or sonication.
-
-
Enumeration of Survivors:
-
Serial dilutions of the neutralized solution are plated onto appropriate growth media.
-
The plates are incubated under suitable conditions to allow for the growth of microbial colonies or the formation of viral plaques.
-
The number of colony-forming units (CFU) or plaque-forming units (PFU) is counted.
-
-
Calculation of Log Reduction:
-
The number of surviving microorganisms on the treated carriers is compared to the number recovered from untreated control carriers.
-
The log reduction is calculated using the formula: Log Reduction = log10(Control Count) - log10(Test Count). A higher log reduction indicates greater disinfectant efficacy.
-
Visualizing the Experimental Workflow
Caption: Generalized workflow for testing surface disinfectant efficacy.
Conclusion
Both this compound and 70% ethanol are valuable disinfectants for surface decontamination in research and pharmaceutical settings. The choice between them may depend on the specific application and target microorganisms. Povidone-iodine solutions have demonstrated rapid and broad-spectrum activity, including against resilient viruses. Seventy percent ethanol is also a reliable and fast-acting disinfectant, particularly for general-purpose surface cleaning. For critical applications, it is essential to consult the manufacturer's instructions and consider in-house validation studies to determine the most effective disinfectant for the specific environmental conditions and microbial challenges.
References
- 1. Povidone-Iodine Demonstrates Rapid In Vitro Virucidal Activity Against SARS-CoV-2, The Virus Causing COVID-19 Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethanol - Wikipedia [en.wikipedia.org]
- 3. Povidone–iodine: use in hand disinfection, skin preparation and antiseptic irrigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Virucidal efficacy of povidone-iodine-containing disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of ethanol against viruses in hand disinfection - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Prepodyne vs. Chlorhexidine for Pre-operative Site Preparation in Rodents
For researchers, scientists, and drug development professionals, ensuring aseptic technique in rodent surgery is paramount to the integrity of experimental outcomes. The choice of a pre-operative skin antiseptic is a critical step in minimizing the risk of surgical site infections (SSIs). This guide provides an objective comparison of two commonly used antiseptics, Prepodyne (a povidone-iodine complex) and chlorhexidine, supported by available experimental data.
While extensive research has been conducted in human and other veterinary species, direct comparative studies on the efficacy of this compound versus chlorhexidine specifically in rodents are less common. However, by examining existing rodent-focused studies and extrapolating from broader veterinary and human data, we can construct a comprehensive overview to inform best practices in the laboratory setting.
Quantitative Data Summary
The following table summarizes the available quantitative data on the efficacy of povidone-iodine (the active ingredient in this compound) and chlorhexidine for pre-operative skin preparation. It is important to note that direct head-to-head comparisons in rodents are limited, and thus data from various studies are presented to provide a comprehensive picture.
| Parameter | Povidone-Iodine (this compound) | Chlorhexidine | Species | Study Highlights |
| Bacterial Load Reduction | After antiseptic preparation, only negative cultures were obtained.[1] | After antiseptic preparation, only negative cultures were obtained.[1] | Mice | A 2020 study found that a standard triplicate application of povidone-iodine and alcohol was as effective as three other alcohol-based antiseptic agents in reducing bacterial populations to undetectable levels immediately and at 20 minutes post-preparation.[1] |
| Bacterial Load Reduction | A study evaluating four skin preparation methods using povidone-iodine showed a reduction in bacterial load, with mean scores ranging from 0.4 to 1.2 (on a scoring system) after preparation.[2] | Not directly compared in this study. | Mice | This 2019 study highlighted that different methods of hair removal and the use of saline versus alcohol with povidone-iodine resulted in varying, though not statistically significant, levels of bacterial reduction.[2] |
| Surgical Site Infection (SSI) Rate | A meta-analysis of veterinary surgeries (including rodents) found no significant difference in the incidence of postoperative SSI between povidone-iodine and chlorhexidine-based protocols.[3] | A meta-analysis of veterinary surgeries (including rodents) found no significant difference in the incidence of postoperative SSI between povidone-iodine and chlorhexidine-based protocols.[3] | Various (including rodents) | This systematic review concluded that, based on the available veterinary literature, chlorhexidine-based protocols were not superior to povidone-iodine in preventing SSIs or reducing bacterial colonization.[3] |
| General Efficacy (Human Data) | A meta-analysis of 16 randomized controlled trials in humans showed a higher overall rate of SSIs with povidone-iodine compared to chlorhexidine.[4] | The same meta-analysis showed that chlorhexidine exhibited statistically lower rates of overall, superficial, and deep SSIs compared to povidone-iodine in human surgery.[4] | Humans | This comprehensive review provides strong evidence for the superiority of chlorhexidine in preventing SSIs in human clinical settings.[4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing studies. Below are representative experimental protocols for evaluating pre-operative skin antiseptics in a rodent model, based on published research.
Protocol for Evaluating Bacterial Load Reduction in Mice
This protocol is adapted from Huss et al., 2020.[1]
-
Animal Model: Adult mice (e.g., C57BL/6), specific pathogen-free.
-
Housing: Individually housed in sterile, autoclaved cages with sterile bedding, food, and water.
-
Hair Removal: Anesthetize the mouse. Remove hair from the dorsal surface using electric clippers with a #50 blade, followed by removal of loose fur with sterile tape. The clipped area should be approximately 5 cm x 2.5 cm.
-
Baseline Sampling: Prior to antiseptic application, gently swab a defined area of the clipped skin with a sterile, pre-moistened cotton-tipped applicator.
-
Antiseptic Application:
-
Povidone-Iodine Group: Apply a 10% povidone-iodine solution to the surgical site using a sterile gauze sponge, moving in a circular motion from the center to the periphery. Allow a contact time of at least one minute. Remove the povidone-iodine with a sterile gauze sponge soaked in 70% isopropyl alcohol. Repeat this scrub-rinse cycle two more times for a total of three applications.
-
Chlorhexidine Group: Apply a 2% chlorhexidine gluconate with 70% isopropyl alcohol solution to the surgical site using a sterile applicator, moving from the center to the periphery. Allow the solution to air dry completely. Do not wipe off.
-
-
Post-Application Sampling:
-
Immediate: Immediately after the final antiseptic application has dried, swab the prepared area as described in step 4.
-
Delayed: At a specified time point (e.g., 20 minutes) after application, swab the prepared area again to assess residual antimicrobial activity.
-
-
Bacterial Culture and Quantification:
-
Plate the swabs onto appropriate culture media (e.g., Tryptic Soy Agar with 5% sheep blood).
-
Incubate plates at 37°C for 24-48 hours.
-
Count the number of colony-forming units (CFUs) to determine the bacterial load.
-
Calculate the percentage reduction in bacterial load from baseline for each antiseptic.
-
Visualizing Experimental and Biological Pathways
To better understand the experimental process and the antiseptics' mechanisms of action, the following diagrams are provided.
References
- 1. Evaluation of 3 Alcohol-based Agents for Presurgical Skin Preparation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 4 Presurgical Skin Preparation Methods in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preoperative skin asepsis protocols using chlorhexidine versus povidone‐iodine in veterinary surgery: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing the efficacy of chlorhexidine and povidone–iodine in preventing surgical site infections: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
Bactericidal effectiveness of Prepodyne against specific bacterial strains
Prepodyne, a brand of povidone-iodine (PVP-I), is a widely utilized broad-spectrum antiseptic in clinical and laboratory settings. Its effectiveness stems from the gradual release of free iodine, which is lethal to a wide range of microorganisms.[1] This guide provides a comparative overview of the bactericidal effectiveness of this compound against specific bacterial strains, supported by experimental data, and contrasts its performance with other common antiseptics.
Mechanism of Action
Povidone-iodine's antimicrobial action is attributed to the oxidizing effect of free iodine.[1] Iodine rapidly penetrates microbial cell walls and disrupts the synthesis and structure of key cellular components, including proteins, nucleotides, and fatty acids, leading to rapid cell death.[1][2][3] This non-specific mechanism of action is a key reason why bacterial resistance to povidone-iodine is exceedingly rare.[4] In contrast, some other antiseptics, like chlorhexidine, have more specific targets, and resistance has been reported.[5]
Comparative Bactericidal Effectiveness
Numerous studies have demonstrated the high efficacy of povidone-iodine formulations, including this compound, against a diverse array of clinically relevant bacteria, including antibiotic-resistant strains.
Table 1: Comparative Bactericidal Activity of Povidone-Iodine (PVP-I) and Other Antiseptics
| Antiseptic Agent | Target Bacteria | Concentration | Contact Time | Kill Rate / Efficacy | Reference |
| Povidone-Iodine (e.g., this compound) | Staphylococcus aureus (incl. MRSA) | 10% | 15-60 seconds | >99.99% | [2][6] |
| Pseudomonas aeruginosa | 10% | 30-60 seconds | >99.99% | [6] | |
| Escherichia coli | 7.5% | 15-60 seconds | Superior to plain soap | [5] | |
| Clostridium perfringens | Varies (e.g., 1:50 dilution) | 30 minutes | Effective | [7] | |
| Mycobacterium fortuitum | Varies (e.g., 1:80 dilution) | 30 minutes | Effective | [7] | |
| Chlorhexidine Gluconate (CHG) | Staphylococcus aureus (incl. MRSA) | 0.2% - 4% | Varies | Effective, but reduced efficacy at lower dilutions and against some MRSA strains | [6] |
| Escherichia coli | 4% | 15-60 seconds | Superior to plain soap | [5] | |
| Gram-negative bacteria | Varies | Varies | Less active compared to PVP-I | [5] | |
| Ethanol | Escherichia coli | 70% | High concentrations | Effective | [6] |
| Various bacteria | 60-85% | ≤0.5 to ≥5 minutes | Effective, but efficacy is concentration-dependent | [8] | |
| Chloroxylenol | Various bacteria | Undiluted | Varies | Effective, but loses efficacy upon dilution | [6] |
Key Findings from Comparative Studies:
-
Broad Spectrum Activity: Povidone-iodine consistently demonstrates a broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi, and viruses.[2][9][10]
-
Rapid Onset of Action: Studies show that PVP-I products achieve a significant kill rate (>99.99%) within 30 to 60 seconds against many clinically relevant pathogens.[6]
-
Effectiveness Against Resistant Strains: Povidone-iodine is notably effective against antibiotic-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA).[2][4][9] In comparative studies, 10% PVP-I has shown superior or equivalent bactericidal activity against MRSA compared to chlorhexidine.[2]
-
Performance Upon Dilution: A significant advantage of povidone-iodine is its retained efficacy even upon dilution. In contrast, the effectiveness of other antiseptics like chlorhexidine and chloroxylenol tends to decrease significantly when diluted.[6] Interestingly, the bactericidal activity of povidone-iodine can paradoxically increase with dilution up to a certain point (around 1:100), after which it declines.[3][11]
-
In Vivo Efficacy: In handwashing experiments comparing this compound and Betadine (another povidone-iodine surgical scrub), both showed no significant difference in their ability to reduce bacterial counts on hands, with this compound resulting in an 83.6% decrease.[12] Another in vivo study found that a 7.5% povidone-iodine cleanser was superior to a 4% chlorhexidine gluconate cleanser and plain soap in removing murine norovirus from hands, and both antiseptics were more effective than plain soap against E. coli.[5]
Experimental Protocols
The evaluation of bactericidal effectiveness typically involves standardized in vitro methods to ensure reproducible and comparable results. Common protocols include suspension tests, surface tests, and time-kill assays.
1. Suspension Test (e.g., EN 1276)
This method evaluates the bactericidal activity of a disinfectant in a liquid suspension.
-
Preparation of Bacterial Suspension: A standardized suspension of the test bacterium (e.g., S. aureus, P. aeruginosa) is prepared to a specific concentration (e.g., 1.5 - 5.0 x 10⁸ CFU/mL).
-
Test Procedure:
-
A specified volume of the disinfectant (e.g., this compound) is mixed with a specified volume of the bacterial suspension.
-
The mixture is maintained at a defined temperature for a predetermined contact time (e.g., 30 seconds, 60 seconds).
-
At the end of the contact time, an aliquot of the mixture is transferred to a neutralizer solution to stop the bactericidal action.
-
The neutralized sample is serially diluted and plated on a suitable agar medium.
-
-
Incubation and Enumeration: The plates are incubated under appropriate conditions, and the number of surviving bacteria (Colony Forming Units, CFU) is counted.
-
Calculation of Reduction: The logarithmic reduction in viable counts is calculated to determine the bactericidal effect. A reduction of ≥ 5 log₁₀ (99.999%) is often required to pass the standard.
2. Disk Diffusion Method (Kirby-Bauer Test)
This method assesses the antimicrobial activity of a substance by observing the inhibition of bacterial growth on an agar plate.
-
Plate Inoculation: A standardized inoculum of the test bacterium is uniformly spread over the surface of an agar plate.
-
Disk Application: Sterile filter paper discs impregnated with the antiseptic agent (e.g., this compound) are placed on the inoculated agar surface.
-
Incubation: The plates are incubated under suitable conditions.
-
Measurement of Inhibition Zone: The antiseptic diffuses from the disc into the agar, inhibiting the growth of the susceptible bacterium. The diameter of the zone of inhibition around the disc is measured in millimeters. A larger zone of inhibition generally indicates greater bactericidal activity.[13]
3. Time-Kill Kinetic Assay
This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.
-
Procedure:
-
A standardized bacterial suspension is exposed to a specific concentration of the antiseptic.
-
Samples are withdrawn at various time points (e.g., 0, 30 seconds, 1 minute, 5 minutes).
-
The bactericidal action in the withdrawn samples is immediately neutralized.
-
The number of viable bacteria in each sample is determined by plating and colony counting.
-
-
Data Analysis: The results are plotted as the log₁₀ of viable cell count versus time. A bactericidal effect is typically defined as a ≥ 3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[14]
Visualizations
References
- 1. What is the mechanism of Povidone-Iodine? [synapse.patsnap.com]
- 2. Povidone Iodine: Properties, Mechanisms of Action, and Role in Infection Control and Staphylococcus aureus Decolonization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Povidone–iodine: use in hand disinfection, skin preparation and antiseptic irrigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial effectiveness of povidone-iodine and consequences for new application areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bactericidal and Virucidal Activity of Povidone-Iodine and Chlorhexidine Gluconate Cleansers in an In Vivo Hand Hygiene Clinical Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative in vitro evaluation of the antimicrobial activities of povidone-iodine and other commercially available antiseptics against clinically relevant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. submit.foodhygiene.or.kr [submit.foodhygiene.or.kr]
- 8. Bactericidal and virucidal activity of ethanol and povidone‐iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Povidone Iodine, a broad-spectrum antiseptic - Microwin [microwinlabs.com]
- 12. Comparison of the germicidal activity of this compound and betadine surgical scrub solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. benchchem.com [benchchem.com]
Validating the Sporicidal Efficacy of Prepodyne: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate sporicidal agent is critical in environments where the elimination of bacterial and fungal spores is paramount. This guide provides a comprehensive comparison of the sporicidal activity of Prepodyne, a povidone-iodine-based antiseptic, with other commonly used sporicidal agents. The information presented is based on available experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Executive Summary
This compound, which utilizes povidone-iodine as its active ingredient, exhibits sporicidal activity, although it generally requires higher concentrations and longer contact times compared to other oxidizing agents. This guide details the sporicidal efficacy of povidone-iodine and compares it with alternatives such as glutaraldehyde, hydrogen peroxide, peracetic acid, and chlorine-based compounds. The data is presented in a comparative table, followed by detailed experimental protocols for sporicidal validation and a visual representation of the testing workflow.
Comparative Analysis of Sporicidal Activity
The following table summarizes the sporicidal efficacy of povidone-iodine (the active component of this compound) and other prominent sporicidal agents against common bacterial spores. The data is compiled from various studies and presented to facilitate a direct comparison of their performance under different conditions.
| Sporicidal Agent | Active Ingredient(s) | Target Organism | Concentration | Contact Time | Log Reduction | Reference |
| Povidone-Iodine | Povidone-Iodine | Bacillus subtilis spores | 500 - 1000 ppm | 30 - 45 min | 3 - 5 log | [1] |
| Glutaraldehyde | Glutaraldehyde | Bacillus subtilis spores | 2% | 30 min | Complete inactivation | [2][3] |
| Glutaraldehyde | Glutaraldehyde | C. difficile spores | 1% | 15 min | >1.03 log | [4] |
| Glutaraldehyde | Glutaraldehyde | C. difficile spores | 6% | 15 min | >2.05 log | [4] |
| Hydrogen Peroxide | Hydrogen Peroxide | Bacillus subtilis spores | 7% | 60 min | >5 log | [5] |
| Hydrogen Peroxide | Hydrogen Peroxide | C. difficile spores | 4.5% | 10 min | 5.264 log | [6][7] |
| Accelerated Hydrogen Peroxide (AHP) | Hydrogen Peroxide | C. difficile spores | Not specified | 1 min | 2 - 3 log | [8] |
| Peracetic Acid | Peracetic Acid | C. difficile 027 spores | 4000 ppm | 15 sec | 7 log | [9] |
| Peracetic Acid | Peracetic Acid | B. thuringiensis spores | 1.75% | 5 min | ≥6.60 log | |
| Chlorine-based | Sodium Hypochlorite | C. difficile spores | 6,000 ppm | 5 min | 5.65 log | [6][7] |
| Chlorine-based | Sodium Dichloroisocyanurate | C. difficile spores | Not specified | 3 min | >3 log | |
| Chlorine Dioxide | Chlorine Dioxide | Bacillus anthracis spores | 10 mg/mL | 3 min | 8 log | [10] |
| Chlorine Dioxide | Chlorine Dioxide | C. difficile spores | 1600 ppm | 10 min | 2.48 log | [11] |
Detailed Experimental Protocols
The validation of sporicidal activity is conducted using standardized methods to ensure reproducibility and comparability of results. The following are summaries of commonly employed protocols.
AOAC Official Method 966.04: Sporicidal Activity of Disinfectants
This method is a widely accepted standard for evaluating sporicidal efficacy, particularly in the United States.[12]
-
Test Organisms: Spores of Bacillus subtilis (ATCC 19659) and Clostridium sporogenes (ATCC 3584).
-
Carriers: Porcelain penicylinders and silk suture loops.
-
Procedure:
-
Carriers are inoculated with a standardized suspension of the test spores.
-
The inoculated carriers are dried.
-
The dried, contaminated carriers are immersed in the disinfectant solution for a specified contact time and temperature.
-
Following exposure, the carriers are transferred to a suitable neutralizing broth to inactivate the disinfectant.
-
The carriers are then incubated in a recovery medium for 21 days.
-
-
Interpretation: The absence of growth in the recovery medium indicates sporicidal activity.
EN 14347: Chemical disinfectants and antiseptics - Basic sporicidal activity
This European standard specifies a suspension test for establishing the basic sporicidal activity of a disinfectant.[13]
-
Test Organisms: Spores of Bacillus subtilis (e.g., ATCC 6633).
-
Procedure:
-
A standardized suspension of bacterial spores is added to the disinfectant solution.
-
The mixture is maintained at a specified temperature for a defined contact time.
-
At the end of the contact time, an aliquot is transferred to a neutralizing solution.
-
The number of surviving spores is determined by plating and incubation.
-
-
Interpretation: A log reduction of ≥ 4 is typically required to demonstrate basic sporicidal activity.[13]
ASTM E2197: Standard Quantitative Carrier Test Method for Determining the Sporicidal Activity of Liquid Chemical Germicides
This method is a quantitative carrier test to determine the sporicidal efficacy of liquid disinfectants on a hard, non-porous surface.[14][15]
-
Test Organism: Spores of Bacillus subtilis or other relevant spore-forming bacteria.
-
Carriers: Stainless steel disks.
-
Procedure:
-
Carriers are inoculated with the test spore suspension and dried.
-
The inoculated carriers are exposed to the disinfectant for a specific contact time.
-
The carriers are then transferred to a neutralizing solution, and the surviving spores are eluted from the surface.
-
The number of viable spores is enumerated by plating.
-
-
Interpretation: The log reduction in viable spores is calculated by comparing the number of surviving spores on the test carriers to the number on control carriers.
Experimental Workflow for Sporicidal Activity Testing
The following diagram illustrates a generalized workflow for validating the sporicidal activity of a disinfectant based on carrier testing methods.
Caption: Generalized workflow for quantitative carrier-based sporicidal testing.
Conclusion
While this compound, through its active ingredient povidone-iodine, does possess sporicidal properties, the available data suggests that it is generally less potent and requires longer contact times than many other dedicated sporicidal agents such as glutaraldehyde, peracetic acid, and certain chlorine-based disinfectants. For applications demanding rapid and high-level sporicidal action, alternatives with more robust and faster efficacy profiles should be considered. The choice of a sporicidal agent should always be guided by the specific requirements of the application, including the target microorganisms, the nature of the surfaces or materials to be disinfected, and the necessary contact time. It is crucial to validate the efficacy of any chosen sporicidal agent under conditions that mimic its intended use.
References
- 1. Interaction of iodine with Bacillus subtilis spores and spore forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Different Times of Glutaraldehyde 2% on Bacillus subtilis Spores (In Vitro) [jhpr.ir]
- 3. researchgate.net [researchgate.net]
- 4. Sporicidal action of peracetic acid and protective effects of transition metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative evaluation of hydrogen peroxide sporicidal efficacy by different standard test methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Evaluating the Sporicidal Activity of Disinfectants against Clostridium difficile and Bacillus amyloliquefaciens Spores by Using the Improved Methods Based on ASTM E2197-11 [frontiersin.org]
- 7. frontiersin.org [frontiersin.org]
- 8. virox.com [virox.com]
- 9. Peracide in-situ peracetic acid high level sporicidal disinfectant - Efficacy | Peracide [peracide.co.uk]
- 10. Analysis of the sporicidal activity of chlorine dioxide disinfectant against Bacillus anthracis (Sterne strain) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. scribd.com [scribd.com]
- 13. Sporicidal action of alkaline glutaraldehyde: factors influencing activity and a comparison with other aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nss.nhs.scot [nss.nhs.scot]
- 15. Sporicidal effect of peracetic acid vapor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Prepodyne and Alternative Antiseptics for Microbial Reduction
For Immediate Release
This guide provides a comprehensive comparison of the quantitative microbial reduction capabilities of Prepodyne, a povidone-iodine-based antiseptic, against other leading alternatives such as chlorhexidine gluconate and alcohol-based solutions. The following data, experimental protocols, and visualizations are intended for researchers, scientists, and drug development professionals to facilitate informed decisions in antiseptic selection for clinical and research applications.
Quantitative Microbial Reduction: A Comparative Overview
The efficacy of an antiseptic is primarily determined by its ability to reduce the microbial load on the skin. This section presents a summary of quantitative data from various studies, comparing this compound and its active ingredient, povidone-iodine, with chlorhexidine gluconate and alcohol-based antiseptics.
Table 1: Comparison of Microbial Reduction Efficacy
| Antiseptic Agent | Formulation | Percent Microbial Reduction | Log Reduction | Key Findings |
| This compound | Iodophor Surgical Scrub | 83.6% ± 21%[1] | Not specified | No significant difference in bactericidal effectiveness when compared to Betadine.[1] |
| Betadine | Iodophor Surgical Scrub | 85.2% ± 24%[1] | Not specified | Comparable efficacy to this compound in hand washing experiments.[1] |
| Povidone-Iodine | 7.5% - 10% Solution | 96.58%[2] | >5-log reduction against MRSA in vitro after 30 seconds.[3] | Effective against a broad spectrum of microbes, but may have less residual activity compared to chlorhexidine.[4] |
| Chlorhexidine Gluconate (CHG) | 2% or 4% Solution | Not specified | >5-log reduction against various pathogens after 1 minute.[3] | Demonstrates a significant reduction in surgical site infections compared to povidone-iodine.[5] Offers persistent antimicrobial activity.[4] |
| Alcohol-Based Antiseptics | 60-95% Ethanol or Isopropanol | Not specified | 1.82 mean log10 reduction (n-propanol)[6] | n-propanol was found to be the most effective alcohol. The combination with CHG enhances persistent activity.[6] |
Table 2: Impact on Surgical Site Infection (SSI) Rates
| Antiseptic Agent Comparison | Type of Surgery | Reduction in SSI Risk | Key Findings |
| Chlorhexidine vs. Povidone-Iodine | Clean-contaminated | Chlorhexidine was associated with a reduced risk of SSIs.[7] | A meta-analysis showed chlorhexidine to be superior in preventing SSIs in clean-contaminated surgeries. |
| Iodine Povacrylex in Isopropyl Alcohol vs. Chlorhexidine Gluconate in Isopropyl Alcohol | Extremity Fracture Repair | 26% reduction in SSIs with iodine povacrylex.[7] | The iodine-based solution was found to be more effective in this specific type of surgery.[7] |
Experimental Protocols
The following sections detail the methodologies employed in key studies to evaluate the antimicrobial efficacy of the compared antiseptics. These protocols are based on established standards such as ASTM E1173.
Hand Washing Efficacy Assessment (this compound vs. Betadine)
This protocol is adapted from the comparative study of this compound and Betadine surgical scrubs.[1]
-
Subject Selection: Twenty-five subjects participated in the hand washing experiments.
-
Baseline Sampling: Quantitative fingerprint cultures were obtained from each subject before hand washing to establish a baseline microbial count.
-
Antiseptic Application: Subjects washed their hands with either this compound or Betadine surgical scrub solutions according to a standardized procedure.
-
Post-Application Sampling: Quantitative fingerprint cultures were again obtained after hand washing.
-
Data Analysis: The percentage decrease in microbial count was calculated for each subject and antiseptic.
Standardized Evaluation of Preoperative Skin Preparations (Based on ASTM E1173)
This protocol outlines a standardized method for evaluating the efficacy of preoperative skin preparations.[8][9][10]
-
Volunteer Selection: A panel of 18 to 23 volunteers is typically used. Volunteers must avoid using topical and oral antimicrobials for at least 14 days prior to the test.[8]
-
Test Site Demarcation: Four 4x4 cm areas are marked on the skin of the volunteers.[8]
-
Baseline Sampling: One of the four areas is used to determine the baseline microbial count using the cup scrub technique.[11]
-
Product Application: The test antiseptic and a positive control (e.g., 60% propanol-1) are applied to the designated test areas with friction for a specified duration (e.g., 30 seconds).[8] A negative control (physiological saline) is also used.[8]
-
Post-Application Sampling: Samples are collected from the treated areas at specified time points (e.g., 30 seconds, 10 minutes) using the cup scrub technique.[11]
-
Microbial Enumeration: The collected samples are serially diluted and plated to determine the number of colony-forming units (CFU).
-
Data Analysis: The log reduction in microbial count from the baseline is calculated for each antiseptic.
Antimicrobial Mechanisms and Experimental Workflow
The following diagrams illustrate the mechanisms of action for povidone-iodine and chlorhexidine, as well as a typical experimental workflow for evaluating antiseptic efficacy.
Caption: Mechanism of action for povidone-iodine.
Caption: Mechanism of action for chlorhexidine.
Caption: Workflow for antiseptic efficacy testing.
References
- 1. Comparison of the germicidal activity of this compound and betadine surgical scrub solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A COMPARATIVE STUDY BETWEEN POVIDONE-IODINE AND MANUGEL 85 ON SURGICAL SCRUB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reducing the risk of surgical site infections: does chlorhexidine gluconate provide a risk reduction benefit? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the in vivo and in vitro antibacterial properties of providone iodine and chlorhexidine gluconate mouthrinses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Articles [globalrx.com]
- 6. Alcohols for Skin Antisepsis at Clinically Relevant Skin Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maryland and Ohio confirm new measles cases | CIDRAP [cidrap.umn.edu]
- 8. ASTM E1173-23-Standard Test Method for Evaluation of Preoperative, Precatheterization, or Preinjection Skin Preparations. - IVAMI [ivami.com]
- 9. store.astm.org [store.astm.org]
- 10. store.astm.org [store.astm.org]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Prepodyne Performance: A Comparative Analysis Against Commercial Iodophors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Iodophor Efficacy
In the landscape of antiseptic and disinfectant solutions, iodophors remain a critical tool for infection control in research, clinical, and pharmaceutical manufacturing settings. Among the commercially available options, Prepodyne, a povidone-iodine based antiseptic, is widely utilized. This guide provides a comparative analysis of this compound's performance against other commercially available iodophors, focusing on antimicrobial efficacy. The information presented is synthesized from publicly available data to aid in the informed selection of the most appropriate iodophor for specific applications.
Executive Summary
This compound demonstrates comparable bactericidal efficacy to other well-established povidone-iodine based surgical scrubs, such as Betadine. Studies indicate that both this compound and Betadine exhibit complete cidal activity against a broad spectrum of microorganisms within similar contact times. While specific comparative data for this compound against a wider range of commercial iodophors, particularly concerning virucidal and fungicidal activity, is not extensively available in public literature, the performance of its active ingredient, povidone-iodine, is well-documented. Povidone-iodine solutions have shown rapid and broad-spectrum virucidal and fungicidal activities. The stability of iodophor solutions is influenced by factors such as temperature, light exposure, and storage conditions.
Quantitative Comparison of Antimicrobial Efficacy
The following table summarizes the available quantitative data comparing the bactericidal performance of this compound with another leading commercial iodophor, Betadine.
| Performance Metric | This compound Surgical Scrub | Betadine Surgical Scrub | Test Organism(s) | Source(s) |
| Bactericidal Activity (In Vitro) | Complete cidal activity at 1:8 dilution within 1, 3, and 5 minutes. | Complete cidal activity at 1:8 dilution within 1, 3, and 5 minutes. | 18 species of microorganisms including Staphylococcus, Streptococcus, Pseudomonas aeruginosa, and Escherichia coli. | [1] |
| Bacterial Reduction on Hands (In Vivo) | 83.6% ± 21% decrease in microbial flora. | 85.2% ± 24% decrease in microbial flora. | Normal skin flora. | [1] |
Note: The data presented here is based on a specific study and may not be representative of all formulations and testing conditions. Professionals should consult product-specific literature and conduct their own validation studies.
Mechanism of Action: Iodophor Activity
Iodophors, such as this compound, function by releasing free iodine, which is a potent antimicrobial agent. The mechanism of action involves the rapid penetration of microbial cell walls and the disruption of essential proteins, nucleotides, and fatty acids, leading to cell death. This non-specific mode of action is a key advantage, as it makes the development of microbial resistance unlikely.
Caption: Mechanism of action of iodophors like this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of iodophor performance. These protocols are based on standardized methods for evaluating the efficacy of disinfectants.
Bactericidal Activity in Suspension (Modified Phenol Coefficient Test)
This test evaluates the bactericidal efficacy of a disinfectant in a liquid suspension.
-
Test Organisms: A standardized inoculum of each of the 18 species of microorganisms is prepared.
-
Test Concentration: A 1:8 dilution of the iodophor (e.g., this compound or Betadine) is made.
-
Procedure:
-
The standardized inoculum of each microorganism is mixed with the diluted iodophor solution.
-
At specific time intervals (e.g., 1, 3, and 5 minutes), a sample of the mixture is transferred to a neutralizing broth to stop the antimicrobial action.
-
The neutralized sample is then subcultured onto an appropriate agar medium.
-
The plates are incubated under suitable conditions.
-
-
Evaluation: The absence of microbial growth on the subculture plates indicates complete cidal activity at that time point.[1]
In Vivo Hand Washing Experiment
This test assesses the reduction of microbial flora on hands after using a surgical scrub.
-
Subjects: Twenty-five subjects are typically used for such studies.
-
Procedure:
-
Baseline quantitative fingerprint cultures are obtained from each subject before hand washing.
-
Subjects perform a standardized hand washing procedure with the test iodophor scrub (e.g., this compound or Betadine).
-
Post-washing quantitative fingerprint cultures are obtained.
-
-
Evaluation: The percentage reduction in microbial counts before and after washing is calculated to determine the effectiveness of the scrub.[1]
Virucidal Suspension Test (General Protocol)
This method assesses the efficacy of a disinfectant against viruses in a suspension.
-
Test Virus: A stock of the target virus with a known titer is prepared.
-
Test Substance: The iodophor solution at the desired concentration.
-
Procedure:
-
The virus stock is mixed with the test iodophor solution.
-
The mixture is incubated for a predetermined contact time (e.g., 15, 30, 60 seconds).
-
The action of the disinfectant is stopped by dilution in a suitable cell culture medium (neutralization).
-
The remaining infectious virus is quantified using a cell-based assay (e.g., TCID50 assay).
-
-
Evaluation: The reduction in viral titer is calculated as the difference between the initial viral titer and the titer after treatment with the iodophor. A log reduction of ≥4 is often considered effective virucidal activity.
Caption: General workflow for a virucidal suspension test.
Stability and Storage Considerations
The stability of iodophor solutions is crucial for maintaining their antimicrobial efficacy. Factors that can affect the stability of products like this compound include:
-
Temperature: Elevated temperatures can lead to the loss of available iodine.
-
Light: Exposure to light can cause the degradation of the povidone-iodine complex.
-
Packaging: The type of container and its sealability can impact the stability of the solution.
For optimal performance, it is recommended to store this compound and other iodophors in their original, tightly sealed containers in a cool, dark place, according to the manufacturer's instructions.
Conclusion
Based on available data, this compound is a reliable bactericidal agent with performance comparable to other leading povidone-iodine surgical scrubs like Betadine. While specific comparative data on its virucidal and fungicidal activity against other named iodophors is limited, the well-documented broad-spectrum efficacy of its active ingredient, povidone-iodine, provides a strong indication of its capabilities. Researchers and professionals should always refer to the manufacturer's specifications and conduct in-house validations to ensure the suitability of any disinfectant for their specific application and environmental conditions.
References
Assessing the Cytotoxicity of Residual Prepodyne in Cell Culture: A Comparative Guide
A critical assessment of Prepodyne and its alternatives for maintaining aseptic conditions in cell culture environments.
For researchers, scientists, and drug development professionals, maintaining a sterile environment is paramount to the integrity and reproducibility of cell-based assays. Disinfectants are a cornerstone of aseptic technique, yet their potential to leave cytotoxic residues that can impact cell health and experimental outcomes is a significant concern. This guide provides a comparative assessment of this compound, a widely used iodophor disinfectant, and its common alternatives, focusing on their cytotoxic effects on cultured cells.
Executive Summary
The ideal disinfectant for cell culture applications should possess broad-spectrum antimicrobial activity while exhibiting minimal to no cytotoxicity at residual concentrations. This guide explores the cytotoxic profiles of this compound (active ingredient: povidone-iodine) and common alternatives such as ethanol, sodium hypochlorite, and chlorhexidine. A significant gap in the current scientific literature is the lack of quantitative data on the residual concentrations of these disinfectants on cell culture surfaces after standard rinsing procedures. Therefore, this comparison is based on studies evaluating the direct cytotoxic effects of these agents on various cell lines. The available data indicates that while all disinfectants exhibit dose-dependent cytotoxicity, their potency varies significantly. Povidone-iodine's mechanism of cytotoxicity involves the induction of apoptosis through both caspase-dependent and independent pathways.
Comparative Cytotoxicity of Common Cell Culture Disinfectants
The following table summarizes the available data on the cytotoxic concentrations of various disinfectants on different cell lines. It is important to note that these values represent the concentrations of the disinfectants applied directly to the cells, not the residual amounts that might be present after disinfection and rinsing of labware.
| Disinfectant | Active Ingredient | Cell Line | Cytotoxicity Metric | Concentration | Reference |
| This compound (as Povidone-Iodine) | Povidone-Iodine | Rabbit Corneal Cells (SIRC) | IC50 (30s exposure) | 0.037% | [1] |
| Povidone-Iodine | Human Dermal Fibroblasts | Reduced cell viability by 32% (1 min exposure) | 0.2% | [2] | |
| Povidone-Iodine | Mesothelioma cell lines (ISTMES2, MSTO) | 0% cell viability (10 min exposure) | 0.1% | [3] | |
| Povidone-Iodine | Chinese Hamster Ovary (CHO-K1) | IC50 (30 min exposure, MTT assay) | 0.6-1.3% (solution) | [4] | |
| Povidone-Iodine | Chinese Hamster Ovary (CHO-K1) | IC50 (30 min exposure, Neutral Red) | 1.8-2% (solution) | [4] | |
| Ethanol | Ethanol | Human Keratinocytes (HaCaT) | Reduced cell viability to 0% (14-day treatment) | Not specified | [5] |
| Sodium Hypochlorite (Bleach) | Sodium Hypochlorite | Human Keratinocytes & Fibroblasts | Least detrimental to cell viability | Not specified | [5] |
| Chlorhexidine Digluconate | Chlorhexidine Digluconate | Human Keratinocytes (HaCaT) | Reduced cell viability to 0% (14-day treatment) | Not specified | [5] |
| Chlorhexidine Digluconate | L929 Fibroblasts | Significantly higher cytotoxicity than povidone-iodine | Not specified | [6] |
Experimental Protocols
Detailed methodologies for assessing cytotoxicity are crucial for interpreting and reproducing experimental findings. Below are protocols for three commonly used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[7][8] The concentration of the formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C and 5% CO₂.[7]
-
Treatment: Expose the cells to various concentrations of the disinfectant for the desired time period. Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[7]
-
Incubation: Incubate the microplate for 4 hours in a humidified atmosphere (e.g., +37°C, 5% CO₂).[7]
-
Solubilization: Add 100 µL of the solubilization solution to each well.
-
Overnight Incubation: Allow the plate to stand overnight in the incubator.[7]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[7]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.[9]
Principle: LDH is a stable cytosolic enzyme that is released upon disruption of the plasma membrane. The released LDH is measured with a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a red formazan product. The amount of color formed is proportional to the number of lysed cells.[1]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay.
-
Supernatant Collection: After treatment, centrifuge the plate at 1000 RPM for 5 minutes. Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[10]
-
Reagent Addition: Add 100 µL of the LDH detection reagent to each well containing the supernatant.[10]
-
Incubation: Incubate the plate at room temperature in the dark for 20-30 minutes.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[10]
Neutral Red Uptake Assay
The Neutral Red Uptake assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[11]
Principle: Healthy cells with intact lysosomes take up and accumulate the neutral red dye. When cells are damaged or dead, their ability to retain the dye is diminished. The amount of dye retained is proportional to the number of viable cells.[11]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate.
-
Dye Incubation: After treatment, discard the medium and add 100 µL of medium containing neutral red to each well. Incubate for 1-2 hours at 37°C and 5% CO₂.[11]
-
Dye Removal and Rinsing: Discard the neutral red solution and rinse the cells with DPBS.[11]
-
Destaining: Add 150 µL of destain solution (50% ethanol, 49% ultrapure water, 1% glacial acetic acid) to each well and shake for at least 10 minutes to extract the dye.[11]
-
Absorbance Measurement: Measure the optical density at 540 nm in a microplate spectrophotometer.[11]
Visualizing Experimental Workflows and Cellular Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
Caption: Workflow for assessing disinfectant cytotoxicity.
The cytotoxic effects of povidone-iodine are, in part, mediated by the induction of apoptosis. The released free iodine can trigger a mitochondria-mediated apoptotic pathway.
Caption: Povidone-Iodine induced apoptotic pathway.
Conclusion and Recommendations
The selection of a disinfectant for cell culture applications requires a careful balance between antimicrobial efficacy and potential cytotoxicity. While this compound, through its active ingredient povidone-iodine, is an effective disinfectant, it exhibits dose-dependent cytotoxicity. The primary mechanism of this cytotoxicity appears to be the induction of apoptosis through mitochondria-mediated pathways.
A major challenge in providing a definitive recommendation is the lack of publicly available data on the residual levels of disinfectants on treated surfaces after rinsing. Without this critical information, it is difficult to directly correlate the cytotoxic concentrations reported in the literature with the actual exposure levels in a typical cell culture workflow.
Recommendations for Researchers:
-
Thorough Rinsing: Implement a rigorous and standardized rinsing protocol for all disinfected surfaces and equipment that will come into contact with cell cultures. This may involve multiple rinses with sterile, high-purity water or a buffered salt solution.
-
Validation: When introducing a new disinfectant or disinfection protocol, consider performing a simple viability assay with a sensitive cell line using media that has been in contact with the rinsed, disinfected surface to ensure no leachable cytotoxic residues remain.
-
Consider Alternatives: For highly sensitive applications, explore alternatives to liquid disinfectants for sterilizing cell culture ware, such as autoclaving or using pre-sterilized, disposable plastics.
-
Further Research: The quantification of residual disinfectant levels on various laboratory surfaces is a critical area for future research to enable a more accurate risk assessment of disinfectant cytotoxicity in cell culture.
References
- 1. HPLC determination method for povidone content in povidone iodine aqueous solution - Eureka | Patsnap [eureka.patsnap.com]
- 2. 550 Povidone Iodine Induced Apoptosis and Its Effect on Wound Healing in Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative study of in vitro cytotoxicity of povidone-iodine in solution, in ointment or in a liposomal formulation (Repithel) and selected antiseptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of different disinfection protocols in bacterial viability of an intraradicular biofilm formed in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell death and barrier disruption by clinically used iodine concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Povidone-Iodine? [synapse.patsnap.com]
- 10. This compound® GEN West Penetone Canada | Your cleaning solutions resource [westpenetone.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Antimicrobial Spectrum of Povidone-Iodine Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the antimicrobial spectrum of povidone-iodine (PVP-I), a broad-spectrum antiseptic used extensively in clinical and pharmaceutical settings. By summarizing quantitative experimental data and detailing methodologies, this document serves as a resource for evaluating the performance of PVP-I formulations against a wide range of clinically relevant pathogens.
Introduction to Povidone-Iodine
Povidone-iodine is a water-soluble complex of elemental iodine and the polymer polyvinylpyrrolidone (PVP).[1] This formulation acts as an "iodophor," providing a sustained release of free iodine, which is the active microbicidal agent.[2] Its broad spectrum of activity, effectiveness against biofilms, and low incidence of microbial resistance have made it a cornerstone of infection control for over 60 years.[3][4] PVP-I is available in various formulations, including aqueous solutions, surgical scrubs, ointments, and gargles, each designed for specific applications like skin antisepsis, wound management, and oral hygiene.[3][5]
Mechanism of Antimicrobial Action
The primary mechanism of povidone-iodine's antimicrobial activity is the action of free iodine released from the PVP-I complex.[2] Free iodine, a potent oxidizing agent, rapidly penetrates microbial cell walls.[1][6] Once inside the microorganism, it disrupts cellular integrity by oxidizing and iodinating key structures, including proteins, nucleotides, and fatty acids, which leads to rapid cell death.[1][2] This multi-targeted mode of action is a key reason why the development of microbial resistance to povidone-iodine is exceedingly rare.[2][4]
Quantitative Antimicrobial Spectrum
Povidone-iodine exhibits a broad antimicrobial spectrum, with potent activity against Gram-positive and Gram-negative bacteria, fungi, and viruses.[1][6][7] Its efficacy is maintained, and in some cases enhanced, upon dilution, a phenomenon attributed to a greater release of free iodine from the polymer complex.[1] The following tables summarize quantitative data from various in vitro studies.
Table 1: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of Povidone-Iodine
This table presents the minimum concentrations of PVP-I required to inhibit or kill specific microorganisms.
| Microorganism | Strain | PVP-I Concentration (%) | MIC (%) | MBC (%) | Reference |
| Staphylococcus aureus | ATCC 25923 | 10% (diluted) | 0.5 | - | [8] |
| Staphylococcus aureus | Clinical Isolate | 10% (diluted) | 0.63 | 0.63 | [2] |
| Klebsiella aerogenes | Clinical Isolate | 10% (diluted) | 0.25 | - | [8][9] |
| Streptococcus pneumoniae | Clinical Isolate | 10% (diluted) | >1.024 | - | [6] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration that prevents visible growth. MBC (Minimum Bactericidal Concentration) is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Table 2: Time-Kill Kinetics of Povidone-Iodine Formulations
This table details the time required for various PVP-I concentrations to achieve a significant reduction in microbial viability, typically expressed as a log₁₀ reduction in colony-forming units (CFU).
| Formulation | Concentration (%) | Microorganism | Time | Log₁₀ Reduction | Reference |
| PVP-I Gargle/Mouthwash | 0.23% | Klebsiella pneumoniae | 15 sec | ≥ 5.0 | [10] |
| PVP-I Gargle/Mouthwash | 0.23% | Streptococcus pneumoniae | 15 sec | ≥ 5.0 | [10] |
| PVP-I Gargle/Mouthwash | 0.23% | SARS-CoV | 15 sec | ≥ 4.0 | [10] |
| PVP-I Gargle/Mouthwash | 0.23% | MERS-CoV | 15 sec | ≥ 4.0 | [10] |
| PVP-I Gargle/Mouthwash | 0.23% | Influenza A (H1N1) | 15 sec | ≥ 4.0 | [10] |
| PVP-I Solution | 0.25% | Staphylococcus aureus | 30 sec | No Growth | [11] |
| PVP-I Solution | 0.25% | Pseudomonas aeruginosa | 15 sec | No Growth | [11] |
| PVP-I Solution | 5.0% | Staphylococcus aureus | 2 min | ≥ 3.0 (Bactericidal) | [12] |
| PVP-I Solution | 10.0% | Staphylococcus aureus | 5 min | No Growth | [11] |
Note: A ≥3-log₁₀ reduction is equivalent to 99.9% killing and is the standard definition for bactericidal activity.[13]
Experimental Protocols
The data presented in this guide are derived from standardized antimicrobial susceptibility testing methods. The following sections detail the general protocols for the key experiments cited.
Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method, often following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[14][15]
Protocol:
-
Preparation of Antiseptic Dilutions: A two-fold serial dilution of the povidone-iodine formulation is prepared in a 96-well microtiter plate using a suitable sterile broth medium (e.g., Mueller-Hinton Broth).[16]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is further diluted to achieve a final test concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well containing the antiseptic dilution is inoculated with the prepared microbial suspension. Control wells (growth control with no antiseptic, sterility control with no microbes) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours) for the test organism.[17]
-
MIC Determination: After incubation, the plate is examined for visible turbidity. The MIC is recorded as the lowest concentration of the antiseptic that completely inhibits visible growth of the microorganism.[2]
Time-Kill Kinetic Assay
This assay evaluates the rate at which an antiseptic kills a microbial population over time.
Protocol:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a target concentration (e.g., 1 x 10⁶ CFU/mL).
-
Exposure: A specified volume of the microbial suspension is added to a tube containing the povidone-iodine formulation at the desired test concentration. A control tube with a saline or buffer solution instead of the antiseptic is also prepared. The tubes are incubated at a controlled temperature.
-
Sampling: At predetermined time intervals (e.g., 15s, 30s, 1 min, 2 min, 5 min), an aliquot is removed from the test and control tubes.[5]
-
Neutralization: The aliquot is immediately transferred into a neutralizing broth (e.g., Dey-Engley Neutralizing Broth) to stop the microbicidal action of the iodine.[18]
-
Enumeration: The neutralized sample is serially diluted, and aliquots are plated onto agar plates. The plates are incubated until colonies are visible.
-
Data Analysis: The number of colonies is counted to determine the CFU/mL at each time point. The log₁₀ reduction is calculated by comparing the CFU/mL of the treated sample to the control sample at the same time point.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC) — Bridge PTS [bridgepts.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative in vitro evaluation of the antimicrobial activities of povidone-iodine and other commercially available antiseptics against clinically relevant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microrao.com [microrao.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. In-Vitro Determination of Minimum Inhibitory Concentration (MIC) and Contact Time of Povidone-Iodine against Staphylococcus aureus and Klebsiella aerogenes Using Micro Suspension Test, Colorimetric Resazurin Microplate Assay, and Dey Engley Neutralizer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Time-Kill Comparison of Povidone Iodine to Hypochlorous Acid against Endophthalmitis Isolates of Staphylococci [gavinpublishers.com]
- 11. Povidone-iodine concentration and in vitro killing time of bacterial corneal ulcer isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Time-Kill Comparison of Povidone Iodine to Hypochlorous Acid Against Endophthalmitis Isolates of Staphylococci. | Semantic Scholar [semanticscholar.org]
- 13. emerypharma.com [emerypharma.com]
- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 15. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. youtube.com [youtube.com]
- 18. nelsonlabs.com [nelsonlabs.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Prepodyne
For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Prepodyne, an iodophor-based disinfectant, to maintain operational safety and adhere to regulatory standards.
Immediate Safety and Disposal Plan
When handling this compound waste, it is crucial to follow established safety protocols to minimize risks. The disposal method for this compound and its related materials depends on the concentration of the solution, the nature of the contaminated materials, and, most importantly, local, state, and federal regulations.
Step 1: Assess the Waste Stream
Identify the type of this compound waste you are dealing with:
-
Unused or Expired Concentrate: Concentrated iodophor solutions may be classified as hazardous waste due to corrosivity (D002)[1].
-
Diluted Solutions: Working solutions that have been prepared and used.
-
Contaminated Materials: Items such as personal protective equipment (PPE), absorbent materials from spills, and used application materials (e.g., pads, swabs)[2].
-
Empty Containers: Original packaging of the this compound solution[3][4][5][6].
Step 2: Segregate and Contain Waste
Proper segregation is critical to ensure safe handling and disposal.
-
Keep concentrated this compound waste separate from diluted solutions and other chemical waste streams.
-
Collect contaminated solids in a designated, leak-proof, and clearly labeled biohazard or chemical waste container.
-
For spills, contain the liquid and absorb it with an inert material like sand, earth, or vermiculite[5][7].
Step 3: Neutralization and Disposal of Spills
For large spills of iodophor concentrates, a neutralization step may be required:
-
Contain the spill to prevent it from spreading or entering waterways[1][8].
-
Neutralize the spill using soda ash or sodium bicarbonate, followed by sodium thiosulfate or sodium sulfite[1].
-
Absorb the neutralized mixture with an inert material.
-
Collect the absorbed material in a suitable, closed container for disposal[7][8].
Step 4: Final Disposal
The final disposal route is dictated by the waste assessment and local regulations.
-
Concentrated Solutions: Often considered hazardous waste and must be disposed of through a licensed hazardous waste disposal facility[5][9]. Do NOT dump into sewers or on the ground[8].
-
Diluted Solutions: Depending on the concentration and local regulations, some diluted solutions may be permissible for drain disposal with copious amounts of water. However, some safety data sheets advise against flushing into the sanitary sewer system[3][8]. Always consult your institution's Environmental Health and Safety (EHS) department and local wastewater regulations before disposing of any amount down the drain.
-
Contaminated Materials: Place in a designated waste container for pickup by a certified waste management provider[2][10].
-
Empty Containers: Empty containers should be triple-rinsed (if appropriate and safe to do so) and then offered for recycling or disposed of as regular waste, in accordance with local guidelines[3][4][5][6].
Quantitative Data Summary
No specific quantitative data for disposal thresholds were identified in the provided safety data sheets. Disposal decisions should be based on the hazardous characteristics of the waste and local regulatory requirements.
| Waste Type | Potential Hazard | Recommended Disposal Path |
| Unused/Expired Concentrate | Corrosive (D002)[1] | Dispose as hazardous chemical waste through a certified vendor. |
| Diluted Working Solutions | Varies by concentration | Consult local regulations and institutional EHS. May require collection as chemical waste. Avoid drain disposal unless explicitly permitted[3][8]. |
| Spill Cleanup Material | Varies by concentration | Collect in a sealed container for disposal as chemical waste. |
| Contaminated Solids (PPE, etc.) | Varies | Dispose of in a designated chemical or biohazard waste container. |
| Empty Containers | Minimal | Triple-rinse (if safe and applicable) and dispose of via recycling or as solid waste, per local regulations[3][4][5][6]. |
This compound Disposal Decision Workflow
The following diagram outlines the logical steps for determining the proper disposal route for this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste streams.
References
- 1. michigan.gov [michigan.gov]
- 2. pdihc.com [pdihc.com]
- 3. delaval.com [delaval.com]
- 4. westpenetone.com [westpenetone.com]
- 5. sodiumiodide.net [sodiumiodide.net]
- 6. kanevet.com [kanevet.com]
- 7. novachemsds.co.nz [novachemsds.co.nz]
- 8. nationalchemicals.com [nationalchemicals.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. multimedia.3m.com [multimedia.3m.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Prepodyne
For laboratory professionals, including researchers, scientists, and those in drug development, ensuring a safe environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Prepodyne, a non-irritating skin antiseptic containing a povidone-iodine complex. Adherence to these procedural steps will help mitigate risks and ensure safe and effective use in your laboratory settings.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense when handling chemical substances. While this compound is characterized by its low toxicity and skin irritancy potential, observing proper safety protocols is crucial.[1] The following table summarizes the recommended PPE for handling this compound, based on Safety Data Sheet (SDS) information.
| Protection Type | Recommended PPE | Specific Guidance |
| Eye/Face Protection | Safety glasses with side-shields | Recommended if splashes are likely to occur.[2] For prolonged or repeated exposure, safety goggles are advised.[3] |
| Skin and Body Protection | Lab coat | No special technical protective measures are generally necessary.[2] For applications other than intended skin contact, impervious gloves are recommended.[4] |
| Respiratory Protection | Not generally required | Ensure adequate ventilation, especially in confined areas.[2] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and the safety of the laboratory environment.
Handling:
-
Always handle this compound in accordance with good industrial hygiene and safety practices.[2][5]
-
Avoid direct contact with eyes.[2][4] In case of eye contact, rinse cautiously with water for several minutes.[1][5][6] If irritation persists, seek medical attention.[1][5][6]
-
Wash hands thoroughly with soap and water after handling.[4]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2][5]
-
Do not freeze the solution.[2] If freezing occurs, thaw and mix before use.[2]
-
Store away from incompatible materials such as strong alkalis, oxidizers, strong acids, and reducing agents.[1][2][4]
Disposal Plan
The disposal of this compound and its containers must be conducted in compliance with local regulations.
-
Product Disposal: Dispose of unused or waste product in accordance with local, state, and federal regulations.[2][3][5] Do not flush into surface water or sanitary sewer systems.[2]
-
Container Disposal: Empty containers should be taken for local recycling, recovery, or waste disposal.[2][3][5]
Emergency Procedures
In the event of accidental exposure or spillage, follow these first aid and cleanup measures.
First Aid:
-
Eyes: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
-
Ingestion: Do not induce vomiting. Drink one or two glasses of water and call a physician or Poison Control Center immediately.[1][5] Never give anything by mouth to an unconscious person.[1][5]
Spills:
-
For small spills, soak up with inert absorbent material.[2]
-
Sweep or shovel the absorbed material into suitable containers for disposal.[2]
-
For larger spills, prevent further leakage if it is safe to do so.[2][3][5]
Logical Workflow for Handling this compound
To visualize the procedural steps for safely managing this compound in a laboratory setting, the following workflow diagram has been created.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
